molecular formula C9H14O3 B041571 Ethyl cyclopentyl(oxo)acetate CAS No. 33537-18-7

Ethyl cyclopentyl(oxo)acetate

Numéro de catalogue: B041571
Numéro CAS: 33537-18-7
Poids moléculaire: 170.21 g/mol
Clé InChI: WOJWUNMAGJRHCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl cyclopentyl(oxo)acetate is a high-value, multifunctional synthetic building block of significant interest in organic chemistry and medicinal chemistry research. This compound features a reactive oxoacetate ester group adjacent to a cyclopentyl moiety, making it a versatile precursor for the synthesis of complex molecules. Its primary research applications include serving as a key intermediate in the construction of cyclopentane-containing scaffolds, which are privileged structures in drug discovery due to their ability to confer conformational constraint and improve pharmacokinetic properties. Researchers utilize this ester in various carbon-carbon bond-forming reactions, such as nucleophilic additions to the ketone carbonyl and Claisen-type condensations, enabling the efficient generation of molecular diversity libraries.

Propriétés

IUPAC Name

ethyl 2-cyclopentyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJWUNMAGJRHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449562
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33537-18-7
Record name Ethyl α-oxocyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33537-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyclopentyl-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl cyclopentyl(oxo)acetate (CAS No. 33537-18-7). The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications.

Core Physical Properties

This compound is a versatile intermediate in organic synthesis.[1] A thorough understanding of its physical characteristics is essential for its effective use in laboratory and industrial settings.

Table 1: Quantitative Physical Properties of this compound

Physical PropertyValueNotes
Molecular Formula C₉H₁₄O₃[2][3][4]
Molecular Weight 170.21 g/mol [2][4][5]
Physical State Liquid[6]At room temperature.
Boiling Point 245.8 ± 7.0 °C[7]At 760 mmHg.
102-105 °C[8]At 17 Torr.
Density 1.1 ± 0.1 g/cm³[7]Predicted value.
Refractive Index 1.466[7]
Solubility Excellent in organic solvents.[1]Quantitative data not available.

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.

  • Heating: The assembly is heated slowly and uniformly in a heating bath (e.g., a Thiele tube or an aluminum block).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.

  • Recording: The temperature is recorded when the bubbling is continuous. For higher accuracy, the heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is also recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Volumetric Flask Method

  • Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed.

  • Mass of Flask with Sample: The flask is filled to the calibration mark with this compound, ensuring the meniscus is read correctly. The flask is then reweighed.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask minus the mass of the empty flask) by the volume of the flask.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

G cluster_0 Sample Preparation & Purity Check cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting start Obtain Sample of this compound purity Assess Purity (e.g., GC-MS, NMR) start->purity boiling_point Determine Boiling Point (Capillary Tube Method) purity->boiling_point density Determine Density (Volumetric Flask Method) purity->density refractive_index Determine Refractive Index (Abbe Refractometer) purity->refractive_index analysis Analyze and Compare Data with Literature Values boiling_point->analysis density->analysis refractive_index->analysis report Compile Technical Data Sheet analysis->report

Caption: Workflow for determining physical properties.

References

Ethyl cyclopentyl(oxo)acetate chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl cyclopentyl(oxo)acetate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary applications in drug development.

Chemical Structure and IUPAC Name

This compound, also known by its IUPAC name ethyl 2-cyclopentyl-2-oxoacetate , is an alpha-keto ester. Its structure consists of a cyclopentyl ring attached to the alpha-carbon of an ethyl glyoxylate molecule.

Structure:

Chemical structure of ethyl 2-cyclopentyl-2-oxoacetate

(Image Source: PubChem CID 10953950)

Synonyms and Identifiers:

  • α-Oxo-cyclopentaneacetic Acid Ethyl Ester

  • Cyclopentyl-oxo-acetic acid ethyl ester

  • Ethyl cyclopentylglyoxylate

  • Ethyl cyclopentylpyruvate

  • CAS Number: 33537-18-7

  • Molecular Formula: C₉H₁₄O₃

  • SMILES: CCOC(=O)C(=O)C1CCCC1

  • InChI: 1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3

Physicochemical and Pharmacokinetic Data

The properties of ethyl 2-cyclopentyl-2-oxoacetate make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 170.21 g/mol [1][2]
Appearance Pale yellow liquid
Boiling Point 245.8 °C[1]
Density 1.1 ± 0.1 g/cm³
Purity ≥95-99% (by HPLC)
Storage Conditions 2-8°C, Refrigerator[3][4]

Experimental Protocols

The synthesis of ethyl 2-cyclopentyl-2-oxoacetate is most effectively achieved via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction. This involves the reaction of a cyclopentylmagnesium halide with diethyl oxalate.

Method: Grignard Reaction

This protocol is based on established Grignard reaction principles for the synthesis of α-keto esters.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Cyclopentyl bromide

  • Diethyl oxalate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask.

  • Add a small volume of a solution of cyclopentyl bromide in anhydrous diethyl ether (from the dropping funnel) to the magnesium.

  • The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, cyclopentylmagnesium bromide.

Part B: Reaction with Diethyl Oxalate

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of diethyl oxalate in anhydrous diethyl ether.

  • Add the diethyl oxalate solution dropwise to the cooled and stirred Grignard reagent. An exothermic reaction will occur, and a precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. The organic layer contains the desired product.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure ethyl 2-cyclopentyl-2-oxoacetate.

Role in Drug Development and Synthesis

Ethyl 2-cyclopentyl-2-oxoacetate is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5][6] Its bifunctional nature (a ketone and an ester) allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the construction of more complex molecular architectures.

The following diagram illustrates the logical workflow of utilizing ethyl 2-cyclopentyl-2-oxoacetate in a typical drug development pipeline.

G cluster_0 Synthesis of Intermediate cluster_1 API Synthesis cluster_2 Drug Development A Starting Materials (e.g., Cyclopentyl Bromide, Diethyl Oxalate) B Grignard Reaction A->B C This compound (Key Intermediate) B->C D Further Chemical Transformations (e.g., Cyclization, Amination) C->D E Active Pharmaceutical Ingredient (API) D->E F Formulation & Preclinical Studies E->F G Clinical Trials F->G H Final Drug Product G->H

Caption: Workflow of this compound in API Synthesis.

References

An In-depth Technical Guide to the Synthesis of Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for Ethyl cyclopentyl(oxo)acetate, a valuable intermediate in organic synthesis and drug development. This document details the most prominent synthetic route, including a detailed experimental protocol, quantitative data, and visual representations of the chemical processes.

Introduction

This compound, also known as ethyl cyclopentylglyoxylate, is an alpha-keto ester with the chemical formula C₉H₁₄O₃. Its structure, featuring a cyclopentyl group attached to a glyoxylic acid ethyl ester moiety, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical ingredients. The selective synthesis of this compound is of significant interest to the chemical and pharmaceutical industries.

Primary Synthesis Pathway: Grignard Reaction with Diethyl Oxalate

The most direct and widely applicable method for the synthesis of α-keto esters, including this compound, is the reaction of a Grignard reagent with diethyl oxalate. This method facilitates the formation of a new carbon-carbon bond between the cyclopentyl group and a carbonyl group of diethyl oxalate.

The key to a successful synthesis is the careful control of reaction conditions to favor the formation of the desired α-keto ester and minimize the formation of byproducts. The primary side reaction is the addition of a second equivalent of the Grignard reagent to the ketone carbonyl of the product, which would lead to a tertiary alcohol. To prevent this, the reaction is typically carried out at low temperatures, and an excess of diethyl oxalate is often used.

Reaction Scheme

The overall reaction can be depicted as follows:

Cyclopentylmagnesium bromide + Diethyl oxalate → this compound

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound via the Grignard reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_reaction Reaction cluster_product Product A Cyclopentyl Bromide D Cyclopentylmagnesium Bromide (Grignard Reagent) A->D B Magnesium Turnings B->D C Diethyl Oxalate E Grignard Reaction (-78 °C, THF) C->E D->E F This compound E->F

Synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for analogous α-keto esters.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.312.67 g0.11
Cyclopentyl BromideC₅H₉Br149.0314.9 g (11.5 mL)0.10
Diethyl OxalateC₆H₁₀O₄146.1421.9 g (20.3 mL)0.15
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Saturated Ammonium ChlorideNH₄Cl53.49As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Place the magnesium turnings in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add approximately 30 mL of anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve the cyclopentyl bromide in 70 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add a small portion (approximately 5 mL) of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating with a heat gun may be necessary.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Part B: Synthesis of this compound

  • In a separate oven-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve diethyl oxalate in 200 mL of anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the freshly prepared cyclopentylmagnesium bromide solution from Part A to the dropping funnel and add it dropwise to the cold diethyl oxalate solution over a period of approximately 1 hour. It is critical to maintain the internal reaction temperature below -70 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Part C: Purification

  • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow cluster_grignard Part A: Grignard Reagent Preparation cluster_synthesis Part B: Synthesis cluster_workup Workup cluster_purification Part C: Purification A1 Combine Mg and Et₂O A2 Add Cyclopentyl Bromide in Et₂O dropwise A1->A2 A3 Stir at room temperature A2->A3 B3 Add Grignard reagent dropwise A3->B3 B1 Dissolve Diethyl Oxalate in THF B2 Cool to -78 °C B1->B2 B2->B3 B4 Stir at -78 °C B3->B4 B5 Warm to room temperature B4->B5 B6 Quench with sat. NH₄Cl B5->B6 C1 Extract with Et₂O B6->C1 C2 Wash with brine C1->C2 C3 Dry over Na₂SO₄ C2->C3 C4 Concentrate in vacuo C3->C4 D1 Vacuum Distillation C4->D1

Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of α-keto esters via the Grignard reaction with diethyl oxalate. The values for this compound are based on reported yields for similar aliphatic Grignard reagents.

ParameterValueReference/Note
Yield 40-70%Typical for primary aliphatic Grignard reagents.
Purity >95%After vacuum distillation.
Boiling Point Not reportedEstimated to be in the range of 90-110 °C at reduced pressure.
Reaction Time 3-4 hoursIncludes Grignard formation and reaction.
Optimal Temperature -78 °CFor the addition of the Grignard reagent.

Conclusion

The synthesis of this compound can be effectively achieved through the reaction of cyclopentylmagnesium bromide with diethyl oxalate. This method, while requiring careful control of reaction conditions, particularly temperature, offers a direct and efficient route to this valuable α-keto ester. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction parameters may lead to improved yields and purity.

An In-depth Technical Guide to Ethyl 2-cyclopentyl-2-oxoacetate (CAS 33537-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopentyl-2-oxoacetate, also known by its synonym α-Oxo-cyclopentaneacetic Acid Ethyl Ester, is a keto ester with the CAS number 33537-18-7. This document provides a comprehensive overview of its known chemical properties, safety data, and potential applications based on available literature. While specific experimental and biological data for this exact compound are limited in publicly accessible records, this guide supplements the available information with contextual data on the broader class of α-keto esters, offering insights into its potential for research and development. This compound is primarily utilized as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of Ethyl 2-cyclopentyl-2-oxoacetate are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 170.21 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 102-105 °C at 17 Torr--INVALID-LINK--
Density 1.087 ± 0.06 g/cm³--INVALID-LINK--
Appearance Liquid or solid--INVALID-LINK--, --INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--, --INVALID-LINK--
Storage Sealed in dry, room temperature or 2-8°C--INVALID-LINK--, --INVALID-LINK--
SMILES CCOC(=O)C(=O)C1CCCC1--INVALID-LINK--
InChIKey WOJWUNMAGJRHCD-UHFFFAOYSA-N--INVALID-LINK--

Safety Data

The available safety information for Ethyl 2-cyclopentyl-2-oxoacetate is based on its GHS classification. It is important to handle this chemical in a well-ventilated area and with appropriate personal protective equipment.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)Source(s)
Skin IrritationGHS07WarningH315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.--INVALID-LINK--
Eye IrritationGHS07WarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.--INVALID-LINK--
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation--INVALID-LINK--

Synthetic Applications and Experimental Use

Ethyl 2-cyclopentyl-2-oxoacetate is primarily described as a synthetic intermediate.[1] Its α-keto ester functionality makes it a versatile reagent in organic synthesis, likely participating in reactions such as nucleophilic additions to the ketone, enolate chemistry, and transformations of the ester group.

A specific, though not fully detailed, experimental example from a Japanese patent describes the reaction of diethyloxalate with cyclopropylmagnesium bromide in THF, which is then quenched to produce a related α-keto ester. This suggests that Ethyl 2-cyclopentyl-2-oxoacetate could potentially be synthesized or used in similar Grignard-type reactions.

Due to the lack of detailed, publicly available experimental protocols for this specific compound, a generalized workflow for its use as a synthetic intermediate is presented below.

G cluster_prep Preparation and Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Inert Atmosphere Setup (e.g., N2 or Ar) reaction_vessel Reaction at Controlled Temperature (e.g., -78°C to RT) start->reaction_vessel solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->reaction_vessel reagents Reactants (e.g., Grignard Reagent, Organolithium) reagents->reaction_vessel compound Ethyl 2-cyclopentyl-2-oxoacetate (CAS 33537-18-7) compound->reaction_vessel quench Quenching (e.g., aq. NH4Cl) reaction_vessel->quench Reaction Monitoring (TLC, GC-MS) extraction Liquid-Liquid Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2_KEAP1 NRF2-KEAP1 Complex NRF2_free NRF2 NRF2_KEAP1->NRF2_free KEAP1_inactive KEAP1 (inactive) NRF2_KEAP1->KEAP1_inactive ubiquitination Ubiquitination & Degradation NRF2_KEAP1->ubiquitination Basal State NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to transcription Gene Transcription (e.g., HO-1, NQO1) ARE->transcription activator α-Keto Ester Prodrug (activated by ROS) activator->NRF2_KEAP1 Induces Dissociation

References

Spectroscopic data for Ethyl cyclopentyl(oxo)acetate (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl cyclopentyl(oxo)acetate (CAS: 33537-18-7), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: ethyl 2-cyclopentyl-2-oxoacetate

  • Synonyms: Ethyl cyclopentylglyoxylate, 2-Cyclopentyl-2-oxo-acetic acid ethyl ester

  • CAS Number: 33537-18-7

  • Molecular Formula: C₉H₁₄O₃[1]

  • Molecular Weight: 170.21 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on the chemical structure. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.25Quartet (q)2H-O-CH₂ -CH₃
~3.20Multiplet (m)1H-CH(C=O)-
~1.90 - 1.50Multiplet (m)8HCyclopentyl -CH₂ - protons
~1.30Triplet (t)3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~195C =O (ketone)
~165C =O (ester)
~62-O-CH₂ -CH₃
~50-CH (C=O)-
~30Cyclopentyl C H₂
~26Cyclopentyl C H₂
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
~1745C=O stretch (ester)
~1715C=O stretch (ketone)
~2960 - 2870C-H stretch (alkane)
~1200 - 1100C-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Assignment
170.09[M]⁺ (Molecular Ion)
141[M - C₂H₅]⁺ (Loss of ethyl group)
125[M - OC₂H₅]⁺ (Loss of ethoxy group)
97[M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl group)
69[C₅H₉]⁺ (Cyclopentyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a Bruker AVANCE series spectrometer operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C. Data acquisition and processing would be performed using standard instrument software.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Tensor series instrument. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would be separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

References

An In-depth Technical Guide to the Core Reactions of Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving ethyl cyclopentyl(oxo)acetate, a versatile building block in organic synthesis and pharmaceutical development. This document will focus on two primary isomers: ethyl 2-(2-oxocyclopentyl)acetate (a β-keto ester) and ethyl 2-cyclopentyl-2-oxoacetate (an α-keto ester), due to the ambiguity of the common name.

Introduction

This compound isomers are valuable intermediates utilized in the synthesis of a wide range of organic molecules, from flavor and fragrance compounds to complex pharmaceutical agents.[1] Their reactivity, stemming from the presence of both keto and ester functionalities, allows for a diverse array of chemical transformations. This guide details the synthesis and key reactions of these compounds, providing experimental protocols, quantitative data, and logical diagrams to aid researchers in their practical applications.

Synthesis of this compound Isomers

The two principal isomers are synthesized through distinct classical reactions.

Ethyl 2-(2-oxocyclopentyl)acetate (β-Keto Ester)

The most common and efficient method for the synthesis of this β-keto ester is the Dieckmann Condensation , an intramolecular Claisen condensation of a 1,6-diester.[2][3][4]

G cluster_0 Dieckmann Condensation start Diethyl Adipate base Sodium Ethoxide (NaOEt) Toluene, Reflux start->base 1. product Ethyl 2-oxocyclopentanecarboxylate base->product 2. hydrolysis Acidic Workup (e.g., HCl) product->hydrolysis 3. final_product Ethyl 2-oxocyclopentanecarboxylate hydrolysis->final_product 4. G cluster_1 Grignard Reaction for α-Keto Ester Synthesis start Cyclopentyl Bromide + Mg grignard Formation of Cyclopentylmagnesium Bromide start->grignard addition Nucleophilic Acyl Substitution grignard->addition 1. reagent Diethyl Oxalate in THF reagent->addition 2. workup Aqueous Acid Workup addition->workup product Ethyl 2-Cyclopentyl-2-oxoacetate workup->product G cluster_2 Krapcho Decarboxylation start Alkylated Ethyl 2-oxocyclopentanecarboxylate reagents NaCl, H₂O, DMSO Heat start->reagents product 2-Alkylcyclopentanone reagents->product G cluster_3 Role in Laropiprant Synthesis start Ethyl 2-(2-oxocyclopentyl)acetate alkylation Alkylation with (4-chlorophenyl)(phenyl)methyl bromide start->alkylation intermediate Key Laropiprant Intermediate alkylation->intermediate further_steps Further Transformations intermediate->further_steps product Laropiprant further_steps->product

References

An In-depth Technical Guide to Ethyl Cyclopentyl(oxo)acetate: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl cyclopentyl(oxo)acetate, a key chemical intermediate in the pharmaceutical industry. The guide will delve into its chemical properties, isomeric forms, synthesis protocols, and its notable application in the development of therapeutic agents.

Core Concepts: Molecular Identity and Isomerism

This compound is a keto ester with the general chemical formula C₉H₁₄O₃ and a molecular weight of approximately 170.21 g/mol .[1] It is crucial for researchers to recognize that the position of the oxo (keto) group on the cyclopentyl ring leads to different isomers, each with unique identifiers and potentially different reactivity. The most commercially and pharmaceutically relevant isomers are:

  • Ethyl 2-cyclopentyl-2-oxoacetate (CAS No: 33537-18-7): In this isomer, the oxo group is adjacent to the acetate substituent on the same carbon atom of the cyclopentyl ring.[1]

  • Ethyl 2-(2-oxocyclopentyl)acetate (CAS No: 20826-94-2): Here, the oxo group is at the second position of the cyclopentyl ring, while the ethyl acetate group is attached to the first carbon. This isomer is a well-documented intermediate in the synthesis of several pharmaceuticals.[2]

  • Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS No: 39163-39-8): This is a diketo ester with a different molecular formula (C₉H₁₂O₄) and a higher molecular weight (184.19 g/mol ).[3]

This guide will primarily focus on Ethyl 2-(2-oxocyclopentyl)acetate due to its significance in drug synthesis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the primary isomers of this compound is presented in the table below for easy comparison.

PropertyEthyl 2-cyclopentyl-2-oxoacetateEthyl 2-(2-oxocyclopentyl)acetate
CAS Number 33537-18-7[1]20826-94-2[2]
Molecular Formula C₉H₁₄O₃[1]C₉H₁₄O₃[2]
Molecular Weight 170.21 g/mol [1]170.21 g/mol [2]
Appearance Not specifiedPale yellow liquid[2]
Boiling Point 245.8 °C[1]Not specified
Purity ≥99%[4]≥ 97% (HPLC)[2]

Spectroscopic Data for Ethyl 2-(2-oxocyclopentyl)acetate:

  • ¹H NMR (400 MHz, CDCl₃) δ ppm: 1.19 (t, J=7.14 Hz, 3H), 1.50-1.62 (m, 1H), 1.65-1.80 (m, 1H), 1.92-2.02 (m, 1H), 2.12 (dd, J=16.7, 8.86 Hz, 1H), 2.19-2.29 (m, 2H), 2.30-2.44 (m, 2H), 2.65 (dd, J=15.12, 2.6 Hz, 1H), 4.07 (q, J=7.14 Hz, 2H).[5]

Experimental Protocols: Synthesis and Purification

The synthesis of Ethyl 2-(2-oxocyclopentyl)acetate is well-documented in patent literature, often as a precursor to more complex molecules. Two representative synthetic methods are described below.

This protocol involves the direct esterification of the corresponding carboxylic acid.

Reactants:

  • 2-(2-oxocyclopentyl)acetic acid (23.6 g, 166 mmol)

  • Absolute ethanol (400 mL)

  • Sulfuric acid (H₂SO₄) (16.28 g, 166 mmol)

  • Dichloromethane (DCM)

  • Ice-water

  • Brine

Procedure:

  • To a solution of 2-(2-oxocyclopentyl)acetic acid in absolute ethanol, add sulfuric acid.

  • Heat the resulting solution under reflux overnight.

  • Concentrate the reaction mixture.

  • Add the liquid residue into ice-water (200 mL).

  • Extract the aqueous mixture with DCM (3 x 200 mL).

  • Wash the combined organic layers with water (300 mL) and then brine (300 mL).

  • Dry the organic layer over sodium sulfate (Na₂SO₄), decant, and concentrate under vacuum to yield the product as a light yellow liquid.[5]

This method offers a more streamlined approach starting from readily available materials.

Reactants:

  • Diethyl adipate

  • Sodium metal

  • Toluene

  • Ethyl chloroacetate

  • Absolute ethanol

  • Sulfuric acid

Procedure:

  • In a three-necked flask, add toluene and sodium metal. Heat to reflux with mechanical stirring to form fine sodium sand.

  • Cool to 90°C, add more toluene, and then add a mixture of diethyl adipate, absolute ethanol, and toluene dropwise over 1 hour.

  • Maintain the temperature and continue stirring for 6 hours.

  • Add ethyl chloroacetate dropwise over 1 hour, maintaining a slight boil.

  • Continue to stir and react at 100°C for approximately 3 hours.

  • The subsequent steps involve hydrolysis, decarboxylation, and final esterification with ethanol and a catalytic amount of sulfuric acid, followed by purification.[6]

Purification:

The crude product from both methods can be purified by distillation under reduced pressure.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of Ethyl 2-(2-oxocyclopentyl)acetate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Starting Materials (e.g., Diethyl Adipate, Sodium, Ethyl Chloroacetate) Reaction One-Pot Reaction (Cyclization, Alkylation, Hydrolysis, Decarboxylation) Reactants->Reaction Toluene, 90-100°C Esterification Esterification (Ethanol, H2SO4) Reaction->Esterification Crude Acid Extraction Aqueous Work-up (Extraction with organic solvent) Esterification->Extraction Crude Ester Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Ethyl 2-(2-oxocyclopentyl)acetate logical_relationship cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action Intermediate Ethyl 2-(2-oxocyclopentyl)acetate MultiStep Multi-Step Synthesis Intermediate->MultiStep API Laropiprant (API) MultiStep->API DP1 DP1 Receptor Activation (in dermal capillaries) API->DP1 Antagonizes Niacin Niacin Administration PGD2 Prostaglandin D2 (PGD2) Release Niacin->PGD2 PGD2->DP1 Flushing Vasodilation & Flushing DP1->Flushing

References

An In-depth Technical Guide to the Stability and Storage of Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl cyclopentyl(oxo)acetate. Due to the limited availability of specific, in-depth experimental stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets for closely related structures and general chemical principles. It is intended to serve as a practical resource for professionals in research and development who handle this compound.

Chemical Identity and Physical Properties

This compound is a versatile intermediate in organic synthesis. Several structural isomers and related compounds are often referred to by similar names, leading to multiple CAS numbers. It is crucial to verify the specific identity of the material being used.

Property Data Reference
Molecular Formula C₉H₁₄O₃ or C₉H₁₂O₄ (isomer dependent)[1]
Molecular Weight ~170.21 g/mol [1]
Appearance Pale yellow liquid or solid[1]
Boiling Point 129 - 130 °C (@ 12 mm Hg)[2]
Melting Point 26 - 31 °C[2]
Synonyms 2-Oxocyclopentaneacetic acid ethyl ester, Ethyl 2-(2-oxocyclopentyl)acetate, Ethyl 2-cyclopentyl-2-oxoacetate[1][2]
Common CAS Numbers 20826-94-2, 39163-39-8, 33537-18-7[1][2][3]

Stability Profile

Thermal Stability

Esters can undergo thermal decomposition, though this typically requires elevated temperatures. For many organic esters, significant decomposition occurs well above standard ambient temperatures.[4] It is crucial to avoid excessive heat. Conditions to avoid include heat, sparks, and open flames.[2][5]

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would yield cyclopentyl(oxo)acetic acid and ethanol. The material is noted to be hygroscopic, meaning it can absorb moisture from the air, which could facilitate hydrolysis over time.[2] Therefore, storage in a dry environment is critical.

Photostability

While specific photostability studies are not available, compounds with carbonyl groups can sometimes be sensitive to light. It is good practice to store the material in light-resistant containers to prevent potential photochemical degradation.

Incompatible Materials

Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions and degradation of the compound.[2]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety data sheets.

Condition Recommendation Rationale Reference
Temperature Store at 0-8°C or in a cool place.To minimize potential thermal degradation and slow down hydrolytic decomposition.[1][5][6]
Atmosphere Keep container tightly closed. Store under an inert gas.To protect from atmospheric moisture (as it is hygroscopic) and oxygen.[2][5][7]
Light Store in a light-resistant container.To prevent potential photochemical degradation.[5]
Ventilation Store in a dry, cool, well-ventilated area.To ensure a stable environment and for general laboratory safety.[2][6]
Handling Handle in accordance with good industrial hygiene and safety procedures. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.To minimize exposure and ensure personnel safety.[2][8]

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the key relationships in chemical stability and a general workflow for stability testing.

Diagram 1: Factors Influencing Stability cluster_conditions Storage Conditions cluster_compound This compound cluster_degradation Degradation Pathways Temp Temperature Compound Stable Compound Temp->Compound Control Of Thermal Thermal Decomposition Temp->Thermal High Temp Moisture Moisture/Humidity Moisture->Compound Control Of Hydrolysis Hydrolysis Moisture->Hydrolysis Presence Light Light Exposure Light->Compound Control Of Photo Photodegradation Light->Photo UV/Vis Atmosphere Atmosphere (O₂, Inert Gas) Atmosphere->Compound Control Of Oxidation Oxidation Atmosphere->Oxidation Oxygen

Caption: Diagram 1: Factors Influencing Stability of this compound.

Diagram 2: General Workflow for Chemical Stability Study cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis Prep Sample Preparation (Neat or in Solution) Aliquot Aliquotting into Vials Prep->Aliquot Thermal Thermal Stress (e.g., 40°C, 60°C) Aliquot->Thermal Expose Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) Aliquot->Hydrolytic Expose Photolytic Photolytic Stress (ICH Light Box) Aliquot->Photolytic Expose Sampling Time Point Sampling (T=0, 1, 2, 4 weeks) Thermal->Sampling Hydrolytic->Sampling Photolytic->Sampling Assay Purity Assay & Impurity Profiling (e.g., HPLC, GC-MS) Sampling->Assay Data Data Analysis & Degradation Rate Calculation Assay->Data

Caption: Diagram 2: General Workflow for a Chemical Stability Study.

Suggested Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following generalized protocols can be adapted.

Protocol: Isothermal Stability Study
  • Objective: To determine the rate of degradation of this compound at constant, elevated temperatures.

  • Methodology:

    • Accurately weigh samples of the compound into multiple vials suitable for the chosen analysis method (e.g., HPLC or GC vials).

    • Place sets of vials into temperature-controlled ovens or stability chambers at predetermined temperatures (e.g., 40°C, 60°C, and 80°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one vial from each temperature condition.

    • Immediately cool the vial to room temperature and dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analyze the sample using a validated stability-indicating chromatographic method (e.g., HPLC-UV) to determine the remaining percentage of the parent compound and identify any major degradants.

    • Plot the percentage of the compound remaining versus time for each temperature to determine the degradation kinetics.

Protocol: Hydrolytic Stability Study
  • Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare buffer solutions at relevant pH levels (e.g., pH 2, pH 7, and pH 9).

    • Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).

    • Spike a small volume of the stock solution into each buffer to create test solutions with a final concentration suitable for analysis. Ensure the organic solvent percentage is low (typically <5%) to avoid affecting the aqueous environment.

    • Store the test solutions at a constant temperature (e.g., 25°C or 40°C) in sealed containers.

    • At various time points, withdraw an aliquot from each solution and analyze immediately via a stability-indicating method.

    • Determine the rate of degradation at each pH value to understand its susceptibility to acid- and base-catalyzed hydrolysis.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry and inert environment, and protected from light. Its primary degradation pathways are likely to be hydrolysis of the ester group and potential thermal decomposition at elevated temperatures. For critical applications in research and drug development, it is highly recommended that users perform specific stability studies under conditions relevant to their intended use, following protocols similar to those outlined in this guide.

References

Methodological & Application

Application Notes and Protocols: Ethyl Cyclopentyl(oxo)acetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl cyclopentyl(oxo)acetate as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The document outlines its application in the development of modulators for key signaling pathways, provides detailed experimental protocols for its synthesis and subsequent derivatization, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of compounds containing a cyclopentyl moiety. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This intermediate is notably employed in the synthesis of drugs targeting G-protein coupled receptors, such as prostaglandin D2 receptor 1 (DP1) antagonists and sphingosine-1-phosphate receptor 1 (S1P1) modulators.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
CAS Number 20826-94-2[1]
Appearance Pale yellow liquid[1]
Boiling Point 115-120 °C at 10 mmHg[2]
Purity ≥ 97% (HPLC)[1]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents. Its cyclopentyl ring is a key pharmacophore in various drug candidates.

Synthesis of DP1 Receptor Antagonists (e.g., Laropiprant)

Ethyl 2-oxocyclopentylacetate is a documented intermediate in the preparation of the DP1 receptor antagonist Laropiprant.[3] The synthesis involves the alkylation of the cyclopentanone ring, followed by further functional group manipulations to construct the final indole structure.

Synthesis of S1P1 Receptor Modulators

The cyclopentyl group is a feature in some sphingosine-1-phosphate receptor 1 (S1P1) modulators, which are used in the treatment of autoimmune diseases.[1][3] The synthesis of these complex molecules can utilize this compound as a starting material for introducing the cyclopentyl fragment. A notable example is (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Protocol 1: "One-Pot" Synthesis of Ethyl 2-oxocyclopentylacetate

This protocol describes an efficient, scalable synthesis of Ethyl 2-oxocyclopentylacetate from diethyl adipate.[2]

Reaction Scheme:

Materials:

  • Diethyl adipate

  • Sodium metal

  • Toluene

  • Absolute ethanol

  • Ethyl chloroacetate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Sulfuric acid

Procedure:

  • To a 2 L three-necked flask, add 200 ml of toluene and sodium (20.6 g, 0.898 mol). Heat the mixture to reflux under mechanical stirring to form fine sodium sand.

  • Cool the mixture to 90°C and add 500 ml of toluene.

  • Prepare a mixture of diethyl adipate (150 ml, 0.749 mol), 5 ml of absolute ethanol, and 60 ml of toluene. Add this mixture dropwise to the reaction flask over approximately 1 hour.

  • Maintain the temperature and continue stirring for 6 hours.

  • Add ethyl chloroacetate (87 ml, 0.824 mol) dropwise, controlling the temperature to a slight boil (around 100°C). The addition should take about 1 hour.

  • Continue stirring and reacting at 100°C for approximately 3 hours.

  • Cool the reaction mixture to room temperature and add 300 ml of water.

  • Add 3 mol/L hydrochloric acid (300 ml) and stir. Separate the organic layer.

  • Extract the aqueous layer with 100 ml of toluene. Combine the organic layers, wash with saturated brine (2 x 300 ml), and concentrate to obtain a brown liquid.

  • Transfer the crude product to a 1 L single-necked bottle and add 400 ml of concentrated hydrochloric acid. Heat to reflux for 6 hours.

  • After cooling, concentrate the mixture and add 300 ml of water. Extract with ethyl acetate (2 x 300 ml).

  • Wash the combined organic layers with saturated brine (2 x 300 ml), dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-oxocyclopentylacetic acid as a brown oil.

  • To the crude product in a 1 L single-necked bottle, add 300 ml of absolute ethanol and 2 ml of sulfuric acid. Heat to reflux for 8 hours.

  • Concentrate the reaction mixture and dilute with 400 ml of ethyl acetate. Wash with saturated sodium bicarbonate solution (2 x 200 ml) and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude product. Purify by vacuum distillation to yield Ethyl 2-oxocyclopentylacetate as a colorless liquid.

Quantitative Data:

ParameterValueReference
Yield 52.6%[2]
Boiling Point 115-120°C / 10 mmHg[2]
Protocol 2: Synthesis of an S1P1 Receptor Modulator Intermediate

The following is a representative, multi-step synthesis of an advanced intermediate for an S1P1 receptor modulator, based on patent literature.[3] This protocol illustrates a potential downstream application of a cyclopentyl-containing building block analogous to this compound.

Workflow for the Synthesis of an S1P1 Receptor Modulator Intermediate:

G A 1-Cyclopentyl-2-(trifluoromethyl)benzene B 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene A->B 1,3,5-trioxane, acid, chlorinating agent C Intermediate Compound B->C Reaction with indole precursor D (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid C->D Further synthetic steps

Caption: Synthetic workflow for an S1P1 receptor modulator.

Step A: Preparation of 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene [3]

  • React 1-cyclopentyl-2-(trifluoromethyl)benzene with 1,3,5-trioxane in the presence of an acid and a chlorinating agent.

Step B: Alkylation and Indole Formation [3]

  • The resulting chloromethyl compound is then reacted with a suitable indole precursor, such as (4-(benzyloxy)phenyl)hydrazine hydrochloride, in the presence of an acid (e.g., acetic acid, trifluoroacetic acid, or a Lewis acid) to form the core tetrahydrocyclopenta[b]indole structure.

Step C: Further Elaboration [3]

  • Subsequent synthetic steps, including esterification and chiral resolution, are performed to yield the final S1P1 receptor modulator.

Note: The detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, can be found in the referenced patent literature.[3]

Signaling Pathways

The pharmaceutical targets of drugs synthesized from this compound are often involved in critical signaling pathways.

DP1 Receptor Signaling Pathway

Laropiprant is an antagonist of the prostaglandin D2 receptor 1 (DP1). PGD2, upon binding to the DP1 receptor, activates Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is involved in vasodilation and the inhibition of platelet aggregation. Antagonism of this receptor can mitigate these effects.

G PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds to Gs Gs Protein DP1->Gs Activates Laropiprant Laropiprant Laropiprant->DP1 Antagonizes AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Vasodilation) cAMP->Response Leads to

Caption: DP1 Receptor Signaling Pathway.

S1P1 Receptor Signaling Pathway

S1P1 receptor modulators, such as the one described in the experimental protocol, bind to the S1P1 receptor. This G-protein coupled receptor is involved in lymphocyte trafficking. Agonism at this receptor leads to its internalization, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This is a key mechanism for the treatment of autoimmune diseases.[4][5]

G S1P Sphingosine-1-Phosphate (S1P) S1P1 S1P1 Receptor S1P->S1P1 Binds to Internalization Receptor Internalization S1P1->Internalization Leads to Modulator S1P1 Modulator Modulator->S1P1 Binds to Lymphocyte Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte Causes Trafficking Reduced Lymphocyte Trafficking Lymphocyte->Trafficking Results in

Caption: S1P1 Receptor Signaling Pathway.

Conclusion

This compound is a highly versatile and valuable intermediate for the pharmaceutical industry. Its utility in the synthesis of complex molecules targeting important signaling pathways underscores its importance in drug discovery and development. The protocols and data presented here provide a comprehensive resource for researchers and scientists working in this field.

References

Application of Ethyl Cyclopentyl(oxo)acetate in the Synthesis of Laropiprant

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl cyclopentyl(oxo)acetate and its isomers, such as ethyl 2-oxocyclopentylacetate, are versatile keto-ester intermediates that serve as crucial building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Their unique chemical structure, featuring both a ketone and an ester functional group attached to a cyclopentyl ring, allows for diverse chemical transformations, making them valuable precursors in the construction of complex molecular architectures. This document details the application of ethyl 2-oxocyclopentylacetate in the synthesis of the DP1 receptor antagonist, Laropiprant, providing a comprehensive overview of the synthetic pathway, experimental protocols, and the pharmacological context of the final API.

Laropiprant was developed to be co-administered with niacin to counteract the common side effect of flushing.[3][4] Niacin, while effective at modulating lipid levels, induces the release of prostaglandin D2 (PGD2), which binds to the DP1 receptor on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing sensation.[3][5] Laropiprant selectively antagonizes the DP1 receptor, thereby mitigating this adverse effect.[1][5]

Synthetic Application in Laropiprant Synthesis

The synthesis of Laropiprant utilizes ethyl 2-oxocyclopentylacetate as a key starting material for the construction of the core indole structure via the Fischer indole synthesis.[2][6] This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde to form an indole ring. In the synthesis of Laropiprant, ethyl 2-oxocyclopentylacetate provides the cyclopentanone moiety that ultimately forms part of the fused ring system of the final API.

Overall Synthetic Scheme

The synthesis can be broadly divided into two main stages:

  • Synthesis of the Intermediate: Preparation of ethyl 2-oxocyclopentylacetate.

  • Synthesis of Laropiprant Core: Fischer indole synthesis to form the indole scaffold, followed by further modifications to yield Laropiprant.

Quantitative Data Summary

StepReactantsProductSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1 Diethyl adipate, Sodium, Ethyl chloroacetateEthyl 2-oxocyclopentylacetateToluene, Ethanol-90-1005-6~60-CN103058870A
2 Ethyl 2-oxocyclopentylacetate, Substituted phenylhydrazineIndole intermediateAcetic acid, HCl-Reflux---General Fischer Indole Synthesis

Note: Specific yield and purity for the Fischer indole synthesis step in the context of Laropiprant synthesis are not publicly available and would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclopentylacetate (One-Pot Method)

This protocol is adapted from patent CN103058870A.[7]

Materials:

  • Diethyl adipate

  • Sodium metal

  • Toluene

  • Absolute ethanol

  • Ethyl chloroacetate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sulfuric acid (catalytic amount)

Procedure:

  • Cyclization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to disperse the sodium into a fine sand.

  • Cool the reaction mixture to 90-100°C.

  • Slowly add a mixture of diethyl adipate and a catalytic amount of absolute ethanol in toluene to the flask. Maintain the temperature and stir for 5-6 hours.

  • Substitution: To the same reaction mixture, add ethyl chloroacetate dropwise, maintaining the temperature at 90-100°C. Continue stirring for an additional 2-3 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture and wash with water. Concentrate the organic layer under reduced pressure.

  • To the residue, add concentrated hydrochloric acid and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.

  • Cool the mixture and extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate.

  • Esterification: Concentrate the dried organic phase. To the crude 2-oxocyclopentylacetic acid, add absolute ethanol and a catalytic amount of sulfuric acid. Heat the mixture to reflux for several hours.

  • Purification: After cooling, concentrate the reaction mixture and purify the residue by vacuum distillation to obtain ethyl 2-oxocyclopentylacetate as a colorless liquid.

Protocol 2: Fischer Indole Synthesis of Laropiprant Core (General Procedure)

This is a generalized protocol for the key indole-forming step.

Materials:

  • Ethyl 2-oxocyclopentylacetate

  • (4-chlorophenyl)hydrazine hydrochloride (or other appropriately substituted phenylhydrazine for the specific Laropiprant analogue)

  • Glacial acetic acid

  • Concentrated hydrochloric acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxocyclopentylacetate and the substituted phenylhydrazine hydrochloride in glacial acetic acid.

  • If required, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir. The product may precipitate.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography to yield the indole intermediate.

Subsequent synthetic steps to arrive at the final Laropiprant structure would involve modifications such as reduction, N-alkylation, and saponification, the specific details of which are proprietary and not fully disclosed in the public domain.

Visualizations

Experimental Workflow: Synthesis of Laropiprant Intermediate

G cluster_prep Preparation of Ethyl 2-oxocyclopentylacetate cluster_fischer Fischer Indole Synthesis start Diethyl Adipate + Sodium + Ethyl Chloroacetate cyclization Dieckmann Condensation & Alkylation ('One-Pot') start->cyclization Toluene, EtOH (cat.) 90-100°C hydrolysis Hydrolysis & Decarboxylation cyclization->hydrolysis Conc. HCl, Reflux esterification Esterification hydrolysis->esterification Ethanol, H2SO4 (cat.) intermediate Ethyl 2-oxocyclopentylacetate esterification->intermediate fischer Fischer Indole Synthesis intermediate->fischer phenylhydrazine Substituted Phenylhydrazine phenylhydrazine->fischer Acetic Acid, Reflux laropiprant_core Laropiprant Core Structure fischer->laropiprant_core G cluster_cell Vascular Smooth Muscle Cell DP1 DP1 Receptor AC Adenylate Cyclase DP1->AC Activates cAMP cAMP AC->cAMP Converts ATP to Relaxation Vasodilation (Flushing) cAMP->Relaxation Leads to Niacin Niacin PGD2 Prostaglandin D2 (PGD2) Niacin->PGD2 Stimulates release PGD2->DP1 Binds to Laropiprant Laropiprant Laropiprant->DP1 Blocks

References

Application Notes and Protocols: Ethyl Cyclopentyl(oxo)acetate in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentyl(oxo)acetate is a versatile chemical compound with applications in various industries, including pharmaceuticals and agrochemicals.[1] In the fragrance and flavor sector, it is recognized for its pleasant aroma and potential as a flavoring agent.[1] This document provides an overview of its potential applications, along with generalized experimental protocols for its evaluation and use. It is important to note that detailed public-domain data on the specific organoleptic properties and application levels of this compound is limited. Therefore, the following protocols are based on general industry practices for the evaluation of new fragrance and flavor ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33537-18-7[2]
Molecular Formula C₉H₁₄O₃[2]
Molecular Weight 170.21 g/mol [2]
Appearance Pale yellow liquid[1]
Boiling Point 245.8 °C[2]
Solubility Soluble in organic solvents[1]

Organoleptic Profile (Hypothetical)

Due to the lack of specific published data, a hypothetical organoleptic profile for this compound is proposed based on its chemical structure (a β-keto ester with a cyclopentyl moiety). These descriptors should be validated through rigorous sensory evaluation.

Table 2: Hypothetical Organoleptic Profile of this compound

AttributeDescriptors
Odor Type Fruity, Green, slightly Herbaceous, with a subtle Waxy undertone
Flavor Profile Green apple, Pear, with a hint of Tropical fruit and a mild, sweet aftertaste
Odor Threshold Not determined
Flavor Threshold Not determined

Applications in the Fragrance and Flavor Industry

Based on its chemical class and the general properties of related compounds, this compound may find use in the following applications:

  • Fragrance:

    • As a modifier in fruity and floral fragrance compositions to add a fresh, green nuance.

    • In fine fragrances, personal care products (lotions, soaps), and household products (cleaners, air fresheners).

  • Flavor:

    • In fruit-flavored beverages and confectionery to enhance green and fruity notes.

    • As a component in flavor formulations for dairy products and baked goods.

Experimental Protocols

The following are generalized protocols for the evaluation of new fragrance and flavor ingredients like this compound.

Sensory Evaluation of Fragrance

Objective: To determine the odor profile and intensity of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Olfactory evaluation booths with controlled ventilation[3]

  • Panel of trained sensory analysts[4]

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, 0.1% w/w).

  • Evaluation:

    • Dip a smelling strip into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strips to the sensory panel in a randomized and blind manner.

    • Panelists evaluate the odor characteristics at different time intervals (top, middle, and base notes) and record their descriptions.[5]

    • Panelists rate the odor intensity on a standardized scale (e.g., a 9-point scale from "no odor" to "extremely strong").

  • Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive odor profile.

Workflow for Fragrance Sensory Evaluation:

fragrance_sensory_evaluation cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep1 Prepare dilutions of This compound prep2 Dip smelling strips prep1->prep2 eval1 Present strips to sensory panel prep2->eval1 eval2 Panelists record odor descriptors eval1->eval2 eval3 Panelists rate odor intensity eval2->eval3 analysis1 Compile descriptors and ratings eval3->analysis1 analysis2 Generate odor profile analysis1->analysis2

Workflow for Fragrance Sensory Evaluation.
Sensory Evaluation of Flavor

Objective: To determine the flavor profile and detection threshold of this compound in a specific food matrix (e.g., sugar water).

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose

  • Panel of trained flavor panelists

  • Controlled tasting environment

Protocol:

  • Base Preparation: Prepare a 5% sucrose solution in deionized water.

  • Sample Preparation: Prepare a series of concentrations of this compound in the sucrose solution.

  • Threshold Determination (ASTM E679):

    • Use a series of triangle tests to determine the concentration at which the flavor is just detectable.

  • Flavor Profile:

    • Present panelists with a suprathreshold concentration of the sample.

    • Panelists describe the flavor characteristics and intensity using a standardized lexicon.

  • Data Analysis: Analyze the threshold data to determine the detection threshold. Compile flavor descriptors to create a flavor profile.

Logical Relationship for Flavor Evaluation:

flavor_evaluation_logic start Start Flavor Evaluation prep Prepare Sample in Food Matrix start->prep threshold Determine Detection Threshold prep->threshold profile Characterize Flavor Profile prep->profile end End threshold->end profile->end

Logical Steps in Flavor Evaluation.
Stability Testing

Objective: To assess the stability of this compound in a finished product (e.g., a beverage or a lotion) under various conditions.[6][7]

Materials:

  • Finished product containing a known concentration of this compound.

  • Control sample (finished product without the test ingredient).

  • Environmental chambers (for controlled temperature and humidity).

  • UV light exposure chamber.

  • Analytical instrumentation (e.g., GC-MS).

Protocol:

  • Sample Storage: Store samples of the finished product under different conditions:

    • Accelerated conditions: 40°C/75% RH for 3 months.[6]

    • Room temperature: 25°C/60% RH for the intended shelf life.

    • Refrigerated: 4°C.

    • Light exposure: a controlled dose of UV and visible light.[6]

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 3 months for accelerated testing), evaluate the samples for:

    • Organoleptic properties: Changes in color, odor, and flavor.

    • Chemical stability: Quantify the concentration of this compound using GC-MS to determine any degradation.[8]

    • Physical stability: Changes in viscosity, pH, and phase separation (for emulsions).

  • Data Analysis: Compare the results of the aged samples to the initial sample and the control to assess the stability of this compound in the product.

Experimental Workflow for Stability Testing:

stability_testing_workflow start Prepare Product with This compound storage Store Samples under Various Conditions (Temp, Light, Humidity) start->storage evaluation Periodic Evaluation (Organoleptic, Chemical, Physical) storage->evaluation evaluation->evaluation Time Points analysis Data Analysis and Comparison to Control evaluation->analysis end Determine Shelf Life and Stability analysis->end

Workflow for Product Stability Testing.

Safety and Regulatory

As with any chemical ingredient, it is crucial to handle this compound according to its Safety Data Sheet (SDS). For use in food and cosmetic applications, ensure compliance with relevant regulatory bodies such as the FDA and EFSA.

Conclusion

This compound shows potential for use in the fragrance and flavor industry due to its anticipated pleasant aroma. However, a comprehensive evaluation of its organoleptic properties, performance, and stability is necessary to determine its suitability for specific applications. The generalized protocols provided in this document offer a framework for conducting such evaluations. Further research is required to establish a detailed sensory profile and quantitative usage guidelines for this compound.

References

Application Notes and Protocols for Dieckmann Condensation using Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular cyclization reaction of diesters to form cyclic β-keto esters.[1][2] This reaction is a powerful tool in organic synthesis for the construction of five and six-membered rings, which are common structural motifs in a vast array of natural products and pharmaceutically active compounds.[2][3] The reaction proceeds via an intramolecular Claisen condensation mechanism, initiated by a strong base to generate an enolate that subsequently attacks the second ester group within the same molecule.[1][4] The choice of reaction conditions, including the base, solvent, and temperature, can significantly influence the reaction's efficiency and yield.[2][5] These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data to guide researchers in the successful application of the Dieckmann condensation.

Data Presentation

The following tables summarize quantitative data from various Dieckmann condensation reactions, providing a comparative overview of different substrates and reaction conditions.

Table 1: Dieckmann Condensation of Unsubstituted Diesters

Diester SubstrateBaseSolventTemperatureReaction TimeProductYield (%)
Diethyl AdipateSodium EthoxideTolueneRefluxNot SpecifiedEthyl 2-oxocyclopentanecarboxylate82
Diethyl AdipateSodium HydrideTolueneRefluxNot SpecifiedEthyl 2-oxocyclopentanecarboxylate72
Diethyl AdipateSodium AmideXyleneRefluxNot SpecifiedEthyl 2-oxocyclopentanecarboxylate75
Diethyl AdipateDimsyl IonDMSONot SpecifiedNot SpecifiedEthyl 2-oxocyclopentanecarboxylate> Na/Toluene
Diethyl PimelateSodium HydrideTolueneReflux20 hEthyl 2-oxocyclohexanecarboxylate75[6]
Dimethyl HeptanedioateSodium Hydride / DMSONot SpecifiedNot SpecifiedNot SpecifiedMethyl 2-oxocyclohexanecarboxylate86[7]

Table 2: Dieckmann Condensation of Substituted and Other Diesters

Diester SubstrateBaseSolventTemperatureReaction TimeProductYield (%)
Diethyl γ-ketopimelateDimsyl IonDMSONot SpecifiedNot SpecifiedCarbethoxycyclohexanone derivativeNear-quantitative[8]
1,2-bis(carboxymethyl)-3-methylcyclohexane dimethyl esterSodium HydrideDMSONot SpecifiedNot SpecifiedCrystalline keto-esterNot Specified[8]
Various Amino-diestersAlkoxide basesToluene or XylenesReflux3-5 hHeterocyclic β-keto esters70-90[7]

Experimental Protocols

General Protocol for Dieckmann Condensation using Sodium Hydride

This protocol provides a general procedure for the Dieckmann condensation of a diester using sodium hydride as the base.

Materials:

  • Diester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol (catalytic amount)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of the diester (1.0 eq) in anhydrous toluene.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 eq) to the solution in portions.

  • Add a catalytic amount of anhydrous methanol to initiate the reaction. Caution: Hydrogen gas is evolved.

  • The reaction mixture is then heated to reflux and maintained at this temperature for the desired time (typically monitored by TLC). A typical reaction time is 20 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic β-keto ester.[6]

Visualizations

Dieckmann Condensation Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation.

Dieckmann_Mechanism Diester Diester Enolate Enolate Intermediate Diester->Enolate 1. Base (e.g., NaH) Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Intramolecular Nucleophilic Attack Cyclic_Beta_Keto_Ester_Enolate Cyclic β-Keto Ester Enolate Tetrahedral->Cyclic_Beta_Keto_Ester_Enolate 3. Elimination of Alkoxide Product Cyclic β-Keto Ester (Product) Cyclic_Beta_Keto_Ester_Enolate->Product 4. Acidic Workup Protonation Dieckmann_Workflow Start Start: Diester & Anhydrous Solvent Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Base_Addition Addition of Base (e.g., Sodium Hydride) Reaction_Setup->Base_Addition Reaction Heating to Reflux (Reaction Monitoring by TLC) Base_Addition->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Cyclic β-Keto Ester Purification->Product

References

Ethyl Cyclopentyl(oxo)acetate: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Ethyl cyclopentyl(oxo)acetate has emerged as a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its inherent reactivity, conferred by the presence of a ketone and an ester functional group on a cyclopentyl core, allows for a diverse range of chemical transformations, making it an ideal starting point for the construction of intricate molecular architectures, including active pharmaceutical ingredients (APIs). One notable application is its role as a key intermediate in the synthesis of the prostaglandin D2 (DP1) receptor antagonist, Laropiprant.[1]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular FormulaC₉H₁₄O₃N/A
Molecular Weight170.21 g/mol N/A
AppearanceSolidSigma-Aldrich
SMILESO=C(C(OCC)=O)C1CCCC1Sigma-Aldrich
InChI1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3Sigma-Aldrich
InChI KeyWOJWUNMAGJRHCD-UHFFFAOYSA-NSigma-Aldrich

Synthesis of the Building Block: A "One-Pot" Approach

An efficient "one-pot" synthesis of ethyl 2-oxocyclopentylacetate has been developed, offering advantages in terms of reduced production time and higher overall yield compared to multi-step methods.[1]

Experimental Protocol: "One-Pot" Synthesis of Ethyl 2-Oxocyclopentylacetate[1]

Materials:

  • Diethyl adipate

  • Sodium metal

  • Toluene

  • Absolute ethanol

  • Ethyl chloroacetate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Sulfuric acid (catalytic amount)

Procedure:

  • Cyclization and Alkylation:

    • In a suitable reaction vessel, add toluene and sodium metal. Heat the mixture to reflux with stirring to disperse the sodium.

    • Cool the mixture to 90 °C and add more toluene.

    • Slowly add a mixture of diethyl adipate, a small amount of absolute ethanol, and toluene. Maintain the temperature and stir for 5-6 hours.

    • Add ethyl chloroacetate dropwise, maintaining a temperature of approximately 100 °C. Continue stirring for about 3 hours.

    • After cooling, wash the reaction mixture with water and concentrate.

  • Hydrolysis and Decarboxylation:

    • To the concentrated crude product, add concentrated hydrochloric acid and heat to reflux for 6 hours.

    • After cooling, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-oxocyclopentylacetic acid.

  • Esterification:

    • To the crude 2-oxocyclopentylacetic acid, add absolute ethanol and a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux for 8 hours.

    • After cooling, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclopentylacetate as a colorless liquid.

ParameterValue
Diethyl adipate : Sodium : Ethyl chloroacetate (molar ratio)1 : 1.2 : 1.1
Cyclization Temperature90-100 °C
Cyclization Time5-6 hours
Hydrolysis and Decarboxylation Time6 hours
Esterification Time8 hours
Overall Yield ~60%

Application in the Synthesis of Laropiprant: A Stepwise Approach

This compound serves as a crucial starting material for the synthesis of Laropiprant. The synthetic strategy involves a series of key transformations: alkylation of the cyclopentanone ring, reductive amination to introduce the methylamino group, and subsequent amide coupling.

experimental_workflow start This compound step1 Alkylation with 4-Fluorobenzyl Chloride start->step1 intermediate1 Ethyl 2-(4-fluorobenzyl)-5-oxocyclopentylacetate step1->intermediate1 step2 Reductive Amination with Methylamine intermediate1->step2 intermediate2 {2-((4-Fluorobenzyl)(methyl)amino)-5-oxocyclopentyl}acetic acid step2->intermediate2 step3 Amide Coupling with 4-(Methylsulfonyl)aniline intermediate2->step3 product Laropiprant step3->product

Synthetic workflow for Laropiprant.
Experimental Protocols for Key Transformations

1. Alkylation of this compound

This step introduces the 4-fluorobenzyl group at the alpha-position to the ester.

Materials:

  • Ethyl 2-oxocyclopentylacetate

  • 4-Fluorobenzyl chloride

  • Sodium hydride (or other suitable base)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of ethyl 2-oxocyclopentylacetate in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 4-fluorobenzyl chloride in THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Reductive Amination

This transformation introduces the methylamino group.

Materials:

  • Ethyl 2-(4-fluorobenzyl)-5-oxocyclopentylacetate

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (or other suitable reducing agent)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

Procedure:

  • Dissolve ethyl 2-(4-fluorobenzyl)-5-oxocyclopentylacetate in DCE.

  • Add methylamine solution, followed by acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., with lithium hydroxide in THF/water).

3. Amide Coupling

The final step involves the formation of the amide bond to yield Laropiprant.

Materials:

  • {2-((4-Fluorobenzyl)(methyl)amino)-5-oxocyclopentyl}acetic acid

  • 4-(Methylsulfonyl)aniline

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of {2-((4-fluorobenzyl)(methyl)amino)-5-oxocyclopentyl}acetic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(methylsulfonyl)aniline to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to obtain Laropiprant.

Biological Context: Prostaglandin D2 Signaling Pathway

Laropiprant is a selective antagonist of the Prostaglandin D2 receptor 1 (DP1). Prostaglandin D2 (PGD2) is a lipid signaling molecule derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes and PGD2 synthase. PGD2 plays a role in various physiological processes, including inflammation and vasodilation.

Upon binding to the DP1 receptor, a G-protein coupled receptor (GPCR), PGD2 initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP mediates the downstream effects of PGD2, such as smooth muscle relaxation and vasodilation. Laropiprant competitively binds to the DP1 receptor, preventing PGD2 from binding and thereby inhibiting its signaling pathway. This mechanism is particularly relevant in mitigating the flushing side effect associated with niacin treatment for dyslipidemia, which is caused by a surge in PGD2 production.

signaling_pathway cluster_membrane Cell Membrane PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor (GPCR) PGD2->DP1 Binds AC Adenylate Cyclase DP1->AC Activates cAMP cAMP AC->cAMP Converts Laropiprant Laropiprant Laropiprant->DP1 Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates targets leading to

Prostaglandin D2 signaling pathway and the inhibitory action of Laropiprant.

These application notes and protocols highlight the utility of this compound as a strategic building block in the synthesis of complex, biologically active molecules. The provided methodologies offer a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications.

References

Step-by-step synthesis of Glycopyrrolate Bromide using Ethyl cyclopentyl(oxo)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate Bromide is a quaternary ammonium anticholinergic agent utilized for various therapeutic purposes, including the reduction of secretions and the management of peptic ulcers. Its synthesis involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document provides a detailed, step-by-step protocol for the synthesis of Glycopyrrolate Bromide, commencing from ethyl cyclopentyl(oxo)acetate. The described methodology is based on established chemical transformations, including a Grignard reaction, transesterification, and quaternization.

Overall Synthesis Workflow

The synthesis of Glycopyrrolate Bromide from this compound is a three-step process. The workflow begins with the formation of a tertiary alcohol through a Grignard reaction. This is followed by a transesterification to introduce the N-methyl-3-pyrrolidinol moiety. The final step involves the quaternization of the tertiary amine to yield the desired Glycopyrrolate Bromide.

Synthesis_Workflow A This compound B Step 1: Grignard Reaction (+ Phenylmagnesium Bromide) A->B Reagents C Ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate B->C Intermediate 1 D Step 2: Transesterification (+ N-methyl-3-pyrrolidinol) C->D E N-methyl-3-pyrrolidinyl 2-cyclopentyl-2-hydroxy-2-phenylacetate D->E Intermediate 2 F Step 3: N-Methylation (+ Methyl Bromide) E->F G Glycopyrrolate Bromide F->G Final Product

Caption: Overall synthetic workflow for Glycopyrrolate Bromide.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Grignard Reaction)

This step involves the reaction of the starting material, this compound, with a phenyl Grignard reagent to form the corresponding tertiary alcohol.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with this compound:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add the this compound solution dropwise to the Grignard reagent, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactant Ratios
This compound1.0 eq
Phenylmagnesium Bromide1.1 - 1.2 eq
Reaction Conditions
Temperature0 °C to RT
Time2 - 4 hours
Expected Yield 70 - 85%
Purity (Post-purification) >95%
Step 2: Synthesis of N-methyl-3-pyrrolidinyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Transesterification)

This step involves the transesterification of the ethyl ester intermediate with N-methyl-3-pyrrolidinol in the presence of a strong base.

Materials:

  • Ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate

  • N-methyl-3-pyrrolidinol

  • Sodium metal or Sodium methoxide

  • Anhydrous toluene or n-heptane

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a flame-dried flask equipped with a distillation apparatus and a magnetic stirrer, dissolve ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (1.0 equivalent) and N-methyl-3-pyrrolidinol (1.2 equivalents) in anhydrous toluene.

    • Add small pieces of sodium metal (0.1 equivalents) or sodium methoxide (0.1 equivalents) to the solution.

  • Transesterification Reaction:

    • Heat the reaction mixture to reflux.

    • Slowly distill off the ethanol-toluene azeotrope to drive the equilibrium towards the product.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, N-methyl-3-pyrrolidinyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, is often obtained as an oil and can be used in the next step without further purification if the purity is sufficient.[1] A patent describes a similar transesterification of a methyl ester with N-methyl-pyrrolidin-3-ol using metallic sodium.[1]

ParameterValue
Reactant Ratios
Ethyl ester intermediate1.0 eq
N-methyl-3-pyrrolidinol1.2 eq
Sodium metal/methoxide0.1 eq
Reaction Conditions
TemperatureReflux
Time4 - 8 hours
Reported Yield (analogous reaction) ~96% (HPLC Purity)[1]
Purity >95% (HPLC)[1]
Step 3: Synthesis of Glycopyrrolate Bromide (N-Methylation)

The final step is the quaternization of the tertiary amine intermediate with methyl bromide to form the desired Glycopyrrolate Bromide.

Materials:

  • N-methyl-3-pyrrolidinyl 2-cyclopentyl-2-hydroxy-2-phenylacetate

  • Methyl bromide (as a solution in a suitable solvent or gas)

  • Anhydrous acetone or acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve the crude or purified N-methyl-3-pyrrolidinyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (1.0 equivalent) in anhydrous acetone or acetonitrile in a pressure-rated flask.

    • Cool the solution in an ice-salt bath.

  • Quaternization Reaction:

    • Slowly add a solution of methyl bromide (1.1 - 1.5 equivalents) in a suitable solvent, or bubble methyl bromide gas through the solution.

    • Seal the flask and allow the reaction mixture to stir at room temperature for 24-72 hours.

    • The formation of a white precipitate indicates the product is forming.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and collect the precipitate by filtration.

    • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

    • Dry the solid under vacuum to obtain Glycopyrrolate Bromide as a white crystalline powder.

    • The final step of the synthesis is the N-methylation of the ester using methyl bromide to form the solid quaternary ammonium salt.[1]

ParameterValue
Reactant Ratios
Tertiary amine intermediate1.0 eq
Methyl Bromide1.1 - 1.5 eq
Reaction Conditions
TemperatureRoom Temperature
Time24 - 72 hours
Expected Yield >90%
Purity (Post-purification) >99% (by HPLC)

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations.

Logical_Progression Start Starting Material This compound (α-ketoester) Step1 Grignard Reaction (C-C bond formation) Start->Step1 Intermediate1 Intermediate 1 Ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Tertiary alcohol ethyl ester) Step1->Intermediate1 Step2 Transesterification (Ester exchange) Intermediate1->Step2 Intermediate2 Intermediate 2 N-methyl-3-pyrrolidinyl ester (Tertiary amine) Step2->Intermediate2 Step3 N-Methylation (Quaternization) Intermediate2->Step3 Final Final Product Glycopyrrolate Bromide (Quaternary ammonium salt) Step3->Final

Caption: Logical progression of the Glycopyrrolate Bromide synthesis.

References

Application Notes and Protocols for Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel agrochemicals is a complex and multifaceted process, requiring a combination of high-throughput screening, detailed mechanistic studies, and rigorous field trials. These application notes provide an overview of key methodologies and protocols used in the discovery and characterization of new herbicides, insecticides, and fungicides. The accompanying protocols offer step-by-step guidance for reproducing these experiments in a laboratory setting.

High-Throughput Screening (HTS) for Agrochemical Discovery

High-throughput screening (HTS) is a critical starting point for identifying new active ingredients.[1] It allows for the rapid testing of large and diverse chemical libraries against biological targets.[2] HTS can be performed using in vitro assays, which measure the effect of a compound on a specific molecular target (e.g., an enzyme), or in vivo assays, which assess the compound's effect on a whole organism (e.g., a plant or insect).[2]

Data Presentation: High-Throughput Screening of a Hypothetical Herbicide Library

The following table summarizes the results of a primary high-throughput screen for novel inhibitors of the enzyme Acetolactate Synthase (ALS), a key target for many commercial herbicides.[3][4]

Compound IDChemical ClassConcentration Tested (µM)% Inhibition of ALSHit (Yes/No)
AG-001Sulfonylurea1095.2Yes
AG-002Imidazolinone1088.7Yes
AG-003Triazolopyrimidine1092.1Yes
AG-004Pyrimidinyl-benzoate1075.4Yes
AG-005Sulfonylamino-carbonyl-triazolinone1081.3Yes
AG-006Phenylpyrrole1012.5No
AG-007Dicarboximide105.2No
AG-008Anilinopyrimidine108.9No
Experimental Protocol: In Vitro High-Throughput Screening of Herbicides Targeting Acetolactate Synthase (ALS)

This protocol describes a miniaturized in vitro assay to identify inhibitors of ALS in a 384-well plate format.[5][6]

Materials:

  • Purified recombinant ALS enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl2, 1 mM thiamine pyrophosphate, 10 µM FAD)

  • Substrate solution (20 mM pyruvate)

  • Test compounds dissolved in DMSO

  • Colorimetric detection reagent (e.g., creatine and α-naphthol)

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds from the chemical library (typically at 10 mM in DMSO) into the wells of a 384-well microplate. Include appropriate controls (e.g., a known ALS inhibitor as a positive control and DMSO as a negative control).

  • Enzyme Addition: Add 5 µL of a solution containing the purified ALS enzyme in assay buffer to each well.

  • Incubation: Briefly centrifuge the plates to ensure proper mixing and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the pyruvate substrate solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at 37°C.

  • Reaction Termination and Color Development: Add 10 µL of the colorimetric detection reagent to each well to stop the reaction and initiate color development. The acetoin product of the ALS reaction reacts with this reagent to produce a colored product.

  • Signal Detection: Incubate for 20 minutes at 60°C and then measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the absorbance in the test wells to the positive and negative controls.

Visualization: Agrochemical Discovery Workflow

Agrochemical_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Development Phase cluster_2 Product Launch Target_Identification Target Identification & Validation HTS High-Throughput Screening (HTS) Target_Identification->HTS Assay Development Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead SAR Studies Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Greenhouse_Trials Greenhouse & Small-Plot Trials Lead_Optimization->Greenhouse_Trials Efficacy & Safety Field_Trials Large-Scale Field Trials Greenhouse_Trials->Field_Trials Performance Testing Registration Regulatory Registration Field_Trials->Registration Data Submission Product Commercial Product Registration->Product

Caption: A generalized workflow for agrochemical discovery and development.

Mode of Action (MoA) Studies in Insecticide Development

Understanding the mode of action (MoA) of an insecticide is crucial for its effective and sustainable use.[7][8] It helps in managing insecticide resistance and in designing new molecules with novel targets.[9] Electrophysiology is a powerful technique to study the effects of insecticides on the insect nervous system, a primary target for many commercial products.[10][11]

Data Presentation: Dose-Response of Neonicotinoids on Nicotinic Acetylcholine Receptors (nAChRs)

The following table presents the half-maximal effective concentration (EC50) values for several neonicotinoid insecticides, which act as agonists on insect nicotinic acetylcholine receptors (nAChRs).[12]

InsecticideChemical ClassTarget OrganismEC50 (µM)
Acetylcholine (ACh)Endogenous NeurotransmitterDrosophila melanogaster19
ImidaclopridNeonicotinoidDrosophila melanogaster1.5
ClothianidinNeonicotinoidDrosophila melanogaster0.8
ThiamethoxamNeonicotinoidDrosophila melanogaster1.2
NicotineAlkaloidDrosophila melanogaster2.5
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology to Study Insecticide MoA

This protocol describes the use of the two-electrode voltage clamp (TEVC) technique with Xenopus laevis oocytes expressing insect nAChRs to characterize the MoA of test insecticides.[11][13]

Materials:

  • Xenopus laevis oocytes expressing the insect nAChR of interest

  • TEVC setup (amplifier, digitizer, perfusion system)

  • Glass microelectrodes (for voltage and current)

  • Recording chamber

  • Oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • Acetylcholine (ACh) solution (agonist)

  • Test insecticide solutions

Procedure:

  • Oocyte Preparation: Place an oocyte expressing the target nAChR in the recording chamber and perfuse with Oocyte Ringer's solution.

  • Electrode Impalement: Carefully impale the oocyte with two microelectrodes, one for measuring membrane voltage and the other for injecting current.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Control Response: Apply a pulse of ACh (e.g., 100 µM for 2 seconds) to elicit a control inward current mediated by the nAChRs. Wash the oocyte with Ringer's solution until the current returns to baseline.

  • Insecticide Application: Perfuse the oocyte with the test insecticide at a specific concentration for 1-2 minutes.

  • Test Response: While still in the presence of the insecticide, apply another pulse of ACh.

  • Data Recording and Analysis: Record the current responses before and after insecticide application. A change in the amplitude or kinetics of the ACh-evoked current indicates that the insecticide is modulating the nAChR.

  • Dose-Response Curve: Repeat steps 4-7 with a range of insecticide concentrations to generate a dose-response curve and determine the IC50 or EC50.

Visualization: Insecticide Mode of Action at the Synapse

Insecticide_MoA cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action_Potential Action Potential Arrives Vesicles Synaptic Vesicles (containing ACh) Action_Potential->Vesicles Triggers Release ACh Acetylcholine (ACh) Vesicles->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Insecticide Neonicotinoid Insecticide Insecticide->nAChR Competitively Binds (Agonist Action) Ion_Channel Ion Channel Opens (Na+ influx) nAChR->Ion_Channel Depolarization Depolarization & Nerve Impulse Ion_Channel->Depolarization

Caption: Mode of action of neonicotinoid insecticides at a cholinergic synapse.

Fungicide Development and Plant Defense Pathways

Developing effective fungicides often involves targeting essential fungal processes or exploiting the plant's own defense mechanisms.[14][15] Understanding plant defense signaling pathways, such as those mediated by salicylic acid (SA) and jasmonic acid (JA), can reveal novel targets for fungicides that enhance the plant's natural resistance.[5][16]

Data Presentation: Efficacy of Fungicides against Botrytis cinerea

The following table shows the half-maximal effective concentration (EC50) values for several classes of fungicides against the grey mold fungus Botrytis cinerea.[7][17]

FungicideFungicide ClassMode of ActionBotrytis cinerea EC50 (µg/mL)
FludioxonilPhenylpyrroleMAP/Histidine Kinase in osmotic signal transduction< 0.1
IprodioneDicarboximideMAP/Histidine Kinase in osmotic signal transduction0.1 - 1.42
PyrimethanilAnilinopyrimidineMethionine biosynthesis50
TebuconazoleTriazoleSterol biosynthesis in membranes0.03 - 1
FenpyrazaminePyrazoleSterol biosynthesis in membranes0.9
BoscalidCarboxamideRespiration (Complex II)0.01 - 69.91
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) and EC50 of a fungicide against a filamentous fungus.[2][18]

Materials:

  • Fungal isolate (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) plates

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Test fungicide dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Fungal Culture: Grow the fungal isolate on PDA plates for 7-10 days to allow for sporulation.

  • Spore Suspension: Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL in PDB.

  • Fungicide Dilution: Prepare a serial dilution of the test fungicide in PDB in a 96-well plate.

  • Inoculation: Add the spore suspension to each well of the microplate containing the fungicide dilutions. Include a positive control (no fungicide) and a negative control (no spores).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Growth Measurement: Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percent growth inhibition for each fungicide concentration relative to the positive control. Plot the percent inhibition against the fungicide concentration and determine the EC50 value.

Visualizations: Plant Defense Signaling Pathways

JA_Signaling cluster_0 Stimulus cluster_1 Biosynthesis cluster_2 Signal Transduction Wounding Wounding/ Herbivore Attack Linolenic_Acid α-Linolenic Acid Wounding->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA Octadecanoid Pathway JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile Conjugation COI1 COI1 (Receptor) JA_Ile->COI1 Binds to JAZ JAZ (Repressor) COI1->JAZ Promotes Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes JA-Responsive Defense Genes MYC2->Defense_Genes Activates Transcription

Caption: Simplified Jasmonic Acid (JA) signaling pathway in plant defense.[19][20][21]

SA_Signaling cluster_0 Stimulus cluster_1 Biosynthesis cluster_2 Signal Transduction Pathogen Biotrophic Pathogen Chorismate Chorismate Pathogen->Chorismate SA Salicylic Acid (SA) Chorismate->SA ICS Pathway NPR1 NPR1 (Master Regulator) SA->NPR1 Accumulation leads to monomerization & nuclear import TGA TGA (Transcription Factors) NPR1->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Transcription

Caption: Simplified Salicylic Acid (SA) signaling pathway in plant defense.[22][23][24]

References

Application Notes & Protocols: pH-Responsive Polymer Micelles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis, formulation, and characterization of pH-responsive polymer micelles, designed for researchers, scientists, and professionals in drug development. The focus is on creating a targeted delivery system for anticancer drugs that leverages the acidic microenvironment of tumors.[1][2]

Application Note 1: Synthesis of a pH-Responsive Diblock Copolymer (PEG-b-PLH)

Principle: This protocol describes the synthesis of an amphiphilic diblock copolymer, poly(ethylene glycol)-b-poly(L-histidine) (PEG-b-PLH), via the ring-opening polymerization (ROP) of L-histidine N-carboxyanhydride (His-NCA).[3][4] The methoxy-terminated PEG (mPEG-NH₂) acts as a macroinitiator. The resulting block copolymer will have a hydrophilic PEG block and a pH-sensitive PLH block. The imidazole groups on the histidine residues have a pKa of approximately 6.0. At physiological pH (7.4), the PLH block is neutral and hydrophobic, driving self-assembly into micelles. In the acidic environment of a tumor or endosome (pH < 6.5), the imidazole groups become protonated, causing the PLH block to become hydrophilic, leading to micelle destabilization and drug release.[5]

Experimental Protocol: Ring-Opening Polymerization of His-NCA

  • Monomer Synthesis: Synthesize Nim-trityl-protected L-histidine N-carboxyanhydride (Trt-His-NCA) to protect the imidazole nitrogen during polymerization, following established literature procedures.[3]

  • Initiator Preparation: Dry mPEG-NH₂ (e.g., 5 kDa) under high vacuum for 24 hours before use to remove moisture.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve mPEG-NH₂ in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate flask, dissolve the Trt-His-NCA monomer in anhydrous DMF.

    • Transfer the monomer solution to the initiator solution via cannula. The molar ratio of monomer to initiator will determine the length of the PLH block.

    • Allow the reaction to stir at room temperature for 48-72 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1770 cm⁻¹).

  • Deprotection:

    • After polymerization, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Recover the precipitate (mPEG-b-P(Trt-His)) by centrifugation and dry it under vacuum.

    • To remove the trityl protecting group, dissolve the polymer in a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

    • Stir for 2-3 hours at room temperature.

  • Purification:

    • Precipitate the final polymer (PEG-b-PLH) again in cold diethyl ether.

    • Collect the polymer by centrifugation, then redissolve it in a minimal amount of deionized water.

    • Purify the polymer solution by dialysis (MWCO 3.5-5 kDa) against deionized water for 48 hours to remove residual TFA, salts, and unreacted monomer.[6]

    • Lyophilize the dialyzed solution to obtain the pure PEG-b-PLH copolymer as a white, fluffy solid.

Application Note 2: Characterization of PEG-b-PLH Copolymer

Principle: The synthesized block copolymer is characterized to confirm its chemical structure, molecular weight, and polydispersity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the successful polymerization and determine the degree of polymerization of the PLH block. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI) of the polymer.

Experimental Protocols:

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the lyophilized PEG-b-PLH in a suitable deuterated solvent (e.g., D₂O with a drop of DCl to protonate the imidazole ring and ensure solubility).

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic peaks for PEG (e.g., -CH₂CH₂O- at ~3.6 ppm) and PLH (e.g., imidazole protons at ~7.0 and ~8.1 ppm).

    • Calculate the degree of polymerization (DP) of the PLH block by comparing the integrated peak area of the PLH protons to that of the PEG protons.

  • Gel Permeation Chromatography (GPC):

    • Prepare a solution of the polymer in the GPC mobile phase (e.g., DMF with 0.1 M LiBr) at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.45 µm filter before injection.

    • Run the GPC analysis using a calibrated column set (e.g., polystyrene standards).

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Data Presentation:

ParameterMethodTypical Result
DP of PLH Block¹H NMR20-50
Mn of PEG-b-PLHGPC8,000 - 15,000 g/mol
PDI (Mw/Mn)GPC1.1 - 1.3

Application Note 3: Formulation and Drug Loading of pH-Responsive Micelles

Principle: The amphiphilic PEG-b-PLH copolymers self-assemble into core-shell micelles in an aqueous solution at a pH above the pKa of the PLH block (pH > 6.5). The hydrophobic PLH blocks form the core, which can encapsulate hydrophobic drugs like Doxorubicin (DOX), while the hydrophilic PEG blocks form the outer corona, providing stability.[1] The dialysis method is a common and effective technique for micelle formation and drug loading.[1][7]

Experimental Protocol: Dialysis Method

  • Drug and Polymer Dissolution:

    • Dissolve 20 mg of PEG-b-PLH copolymer and 4 mg of Doxorubicin (DOX) in 5 mL of a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).[8]

    • If using DOX hydrochloride, add a 2-3 molar excess of triethylamine (TEA) to the solution and stir for 1-2 hours in the dark to deprotonate the DOX into its more hydrophobic base form.[1]

  • Micelle Formation:

    • Transfer the polymer/drug solution into a dialysis bag (MWCO 3.5-5 kDa).

    • Immerse the dialysis bag in 1 L of phosphate-buffered saline (PBS) at pH 7.4.

    • Stir the buffer solution gently at room temperature.

    • Replace the external buffer every 6 hours for the first 24 hours, and then every 12 hours for another 24 hours to ensure complete removal of the organic solvent.[1]

  • Purification:

    • After dialysis, collect the solution from the bag.

    • Filter the solution through a 0.45 µm syringe filter to remove any non-encapsulated, precipitated drug or large aggregates.

    • Store the resulting DOX-loaded micelle solution at 4°C.

Visualization of Experimental Workflow:

G cluster_synthesis Polymer Synthesis cluster_formulation Micelle Formulation Monomer His-NCA Monomer Polymerization Ring-Opening Polymerization in DMF Monomer->Polymerization Initiator mPEG-NH2 Initiator Initiator->Polymerization Deprotection TFA Deprotection Polymerization->Deprotection Purification1 Dialysis & Lyophilization Deprotection->Purification1 Polymer PEG-b-PLH Polymer Purification1->Polymer Dissolution Dissolve in DMSO Polymer->Dissolution Drug Doxorubicin (DOX) Drug->Dissolution Dialysis Dialysis vs. PBS (pH 7.4) Dissolution->Dialysis Purification2 Filtration (0.45 µm) Dialysis->Purification2 Final DOX-Loaded Micelles Purification2->Final

Caption: Workflow for synthesis of PEG-b-PLH and formulation of DOX-loaded micelles.

Application Note 4: Characterization of Drug-Loaded Micelles

Principle: The formulated micelles are characterized to determine their key physicochemical properties, which are critical for their performance as drug delivery vehicles. This includes determining the critical micelle concentration (CMC), particle size and distribution, and the efficiency of drug encapsulation.

Experimental Protocols:

  • Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay:

    • Prepare a series of polymer solutions in PBS (pH 7.4) with concentrations ranging from 1x10⁻⁴ to 1.0 mg/mL.[1]

    • Add a small aliquot of a pyrene solution in acetone to each polymer solution, ensuring the final pyrene concentration is constant (e.g., 6x10⁻⁷ M).[1] Allow the acetone to evaporate.

    • Equilibrate the solutions overnight in the dark.[1]

    • Measure the fluorescence emission spectra (e.g., from 350 to 450 nm) with an excitation wavelength of 339 nm.

    • Calculate the intensity ratio of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibrational peaks.

    • Plot the I₁/I₃ ratio against the logarithm of the polymer concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[9]

  • Particle Size and Zeta Potential by Dynamic Light Scattering (DLS):

    • Dilute the micelle solution with filtered PBS (pH 7.4) to an appropriate concentration (e.g., 1 mg/mL).

    • Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.[10]

    • For pH-responsiveness, repeat the measurement after adjusting the pH of the solution to 5.0 using dilute HCl. An increase in size or PDI indicates micelle swelling or aggregation.[11]

  • Morphology by Transmission Electron Microscopy (TEM):

    • Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

    • After 1-2 minutes, blot off the excess solution with filter paper.

    • (Optional) Negatively stain the sample with a drop of 2% phosphotungstic acid for 30 seconds and blot dry.

    • Allow the grid to air-dry completely before imaging with a TEM.[12][13]

  • Drug Loading Content (DLC) and Efficiency (DLE):

    • Lyophilize a known volume of the DOX-loaded micelle solution to obtain the total weight of micelles plus drug.

    • Dissolve a precisely weighed amount of the lyophilized powder in DMSO to disrupt the micelles and release the drug.

    • Measure the concentration of DOX using a UV-Vis spectrophotometer (at ~485 nm) or fluorescence spectroscopy, based on a standard curve of free DOX in DMSO.

    • Calculate DLC and DLE using the following formulas:[14]

      • DLC (%) = (Weight of loaded drug / Total weight of micelles) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100

Data Presentation:

ParameterMethodTypical Result (pH 7.4)
CMCPyrene Fluorescence5 - 20 µg/mL
Hydrodynamic DiameterDLS80 - 150 nm
Polydispersity Index (PDI)DLS< 0.2
Zeta PotentialDLS-5 to +5 mV
Drug Loading Content (DLC)UV-Vis5 - 15% (w/w)
Drug Loading Efficiency (DLE)UV-Vis40 - 75%

Application Note 5: In Vitro pH-Triggered Drug Release

Principle: This protocol evaluates the pH-triggered drug release profile of the DOX-loaded micelles. A dialysis-based method is used to simulate drug release under physiological conditions (pH 7.4) and in an acidic tumor/endosomal environment (pH 5.0).[7][15] The rate of drug release is expected to be significantly higher at the lower pH.[1][16]

Experimental Protocol: Dialysis Release Study

  • Preparation:

    • Transfer 2 mL of the DOX-loaded micelle solution into a dialysis bag (MWCO 3.5-5 kDa).

    • Prepare two beakers, each containing 50 mL of a release buffer: one with PBS at pH 7.4 and the other with an acetate buffer at pH 5.0.

  • Release Study:

    • Immerse one dialysis bag into each beaker.

    • Place the beakers in a shaking water bath at 37°C.[7]

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from each beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.[15]

  • Quantification:

    • Measure the concentration of DOX in the collected samples using fluorescence spectroscopy.

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially in the dialysis bag.

  • Data Analysis:

    • Plot the cumulative drug release (%) versus time for both pH conditions.

Data Presentation:

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
000
2520
81255
242085
482592

Visualization of pH-Responsive Release Mechanism:

G cluster_74 pH 7.4 (Bloodstream) cluster_50 pH < 6.5 (Tumor/Endosome) Micelle74 Stable Micelle Protonation Imidazole Protonation (H+) Micelle74->Protonation Acidic Environment Core74 Hydrophobic PLH Core Core74->Micelle74 Shell74 Hydrophilic PEG Shell Shell74->Micelle74 Drug74 DOX (Entrapped) Drug74->Core74 Slow Leakage Destabilization Micelle Destabilization Protonation->Destabilization Drug50 DOX (Released) Destabilization->Drug50 Rapid Release Polymer50 Soluble Polymer Chains Destabilization->Polymer50

Caption: Mechanism of pH-triggered drug release from PEG-b-PLH micelles.

References

Application Notes and Protocols for Base-Catalyzed Condensation with Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting base-catalyzed condensation reactions with cyclopentanone derivatives. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds and are pivotal in the synthesis of a wide array of biologically active compounds.

Introduction

Base-catalyzed condensation reactions of cyclopentanone and its derivatives are powerful tools for constructing complex molecular architectures. A prominent example is the Claisen-Schmidt or crossed aldol condensation, where a ketone reacts with an aldehyde that lacks α-hydrogens.[1][2] This reaction is instrumental in synthesizing α,β-unsaturated ketones, commonly known as chalcones, which are precursors to various heterocyclic compounds with significant therapeutic potential.[3][4] Cyclopentanone-derived chalcones and other condensation products have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Their mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB pathway and the induction of apoptosis.[1][7]

Principle of the Reaction

The base-catalyzed condensation reaction proceeds through the formation of a resonance-stabilized enolate ion. A strong base abstracts an acidic α-hydrogen from the cyclopentanone derivative, creating a nucleophilic enolate.[8] This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or another ketone. The resulting aldol adduct, a β-hydroxy ketone, can then undergo dehydration, often facilitated by heat or acidic/basic conditions, to yield a stable α,β-unsaturated ketone.[8] The overall process results in the formation of a new carbon-carbon bond and a conjugated system.

Experimental Protocols

This section provides a detailed methodology for a representative base-catalyzed condensation reaction: the solvent-free Claisen-Schmidt condensation of cyclopentanone with a substituted benzaldehyde.

Objective: To synthesize α,α'-bis-(substituted-benzylidene)cycloalkanones via a solvent-free Claisen-Schmidt reaction.

Materials:

  • Cyclopentanone

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde, 4-bromobenzaldehyde)

  • Sodium hydroxide (NaOH), solid

  • Mortar and pestle

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean and dry mortar, combine cyclopentanone (10 mmol) and the substituted benzaldehyde (20 mmol).

  • Catalyst Addition: Add solid sodium hydroxide (20 mol%) to the mixture.

  • Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction is often accompanied by a change in color and consistency as the solid product forms.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, add cold water to the reaction mixture to quench the reaction and dissolve the sodium hydroxide.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure α,α'-bis-(substituted-benzylidene)cycloalkanone.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Perform the reaction in a well-ventilated fume hood.

Data Presentation

The following table summarizes quantitative data from various base-catalyzed condensation reactions involving cyclopentanone derivatives, providing a comparative overview of different reaction conditions and their outcomes.

Reactant 1Reactant 2Base CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentanoneValeraldehydeFeO–MgOCyclopentanone130-66[8][9]
CyclopentanoneValeraldehydeHydrotalcite-801190[10]
Cyclopentanone- (Self-condensation)SO3H-APGSolvent-free150483.35[11]
CyclopentanoneBenzaldehydeNaOH (solid)Solvent-freeRoom Temp5-10 min96-98
Cyclopentanone- (Self-condensation)KOH-100-73[9]
Cyclopentanone4-HydroxybenzaldehydeBarium Hydroxide---63-99[5]
Cyclopentanone4-AminobenzaldehydeBarium Hydroxide---63-99[5]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Base-Catalyzed Condensation A Reactant Mixing (Cyclopentanone & Aldehyde) B Catalyst Addition (Solid NaOH) A->B C Grinding (Mortar & Pestle) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching with Water) D->E F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Characterization (MP, IR, NMR) G->H

Caption: Workflow for the synthesis of cyclopentanone derivatives.

Signaling Pathway

G Proposed Signaling Pathway for Anticancer Activity cluster_cell Cancer Cell CPD Cyclopentanone Derivative (e.g., Chalcone) ROS Increased ROS Production CPD->ROS Bcl2 Bcl-2 Inhibition CPD->Bcl2 inhibits Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by cyclopentanone derivatives.

References

Synthesis of Quinoline Derivatives from β-Keto Esters: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives utilizing β-keto esters as key starting materials. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, making them crucial scaffolds in drug discovery and medicinal chemistry.[1] Their applications span various therapeutic areas, including the development of anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3] This guide focuses on established synthetic methodologies, offering practical insights and step-by-step procedures to facilitate the synthesis and exploration of novel quinoline-based compounds.

Introduction to Synthetic Methodologies

Several classical and modern synthetic strategies enable the construction of the quinoline core from β-keto esters and their derivatives. These methods offer diverse pathways to a wide array of substituted quinolines, each with its own advantages and substrate scope.

  • Conrad-Limpach-Knorr Synthesis: This versatile method allows for the regioselective synthesis of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) by controlling the reaction temperature. The reaction involves the condensation of anilines with β-keto esters.[4][5] At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline.[4] At higher temperatures, the reaction proceeds via a β-ketoanilide intermediate to give the 2-hydroxyquinoline isomer.

  • Gould-Jacobs Reaction: This reaction is a reliable method for preparing 4-hydroxyquinolines from the condensation of anilines with alkoxymethylenemalonic esters, which are derivatives of β-keto esters.[6] The multi-step sequence involves the formation of an anilidomethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation to yield the final product.[6][7]

  • Combes Synthesis: The Combes synthesis is a straightforward, acid-catalyzed reaction between anilines and β-dicarbonyl compounds (including β-keto esters) to produce 2,4-disubstituted quinolines.[8][9] The reaction proceeds through an enamine intermediate, which undergoes cyclization and dehydration.[8]

  • Friedländer Annulation: This efficient method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-keto ester.[2][10] The Friedländer synthesis is highly versatile and can be catalyzed by acids or bases, providing access to a wide range of polysubstituted quinolines.[2]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of representative quinoline derivatives using the aforementioned methods.

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

This protocol describes the two-step synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate.

Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate

  • In a round-bottom flask, combine aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • The product can be used directly in the next step or purified by vacuum distillation.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • In a flask equipped with a high-temperature thermometer and a condenser, place the crude ethyl 3-anilinobut-2-enoate from Step 1.

  • Add a high-boiling inert solvent such as mineral oil or Dowtherm A (approximately 10 mL per gram of starting material).

  • Heat the mixture with stirring to 250 °C.[11]

  • Maintain the temperature for 30 minutes.[11]

  • Allow the mixture to cool to below 100 °C and then add hot toluene to precipitate the product.

  • Collect the solid by filtration, wash with hot toluene and then hexane, and dry to afford the desired product.

Quantitative Data for 4-Hydroxy-2-methylquinoline Synthesis

ParameterValueReference
Starting MaterialsAniline, Ethyl Acetoacetate[4]
Key IntermediateEthyl 3-anilinobut-2-enoate[4]
Cyclization Temperature250 °C[11]
Typical YieldHigh (up to 95% with appropriate solvent)[11]
Protocol 2: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of a 4-hydroxyquinoline-3-carboxylate derivative, a common precursor for various pharmaceuticals.

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

  • In a round-bottom flask, mix aniline (10 mmol) and diethyl ethoxymethylenemalonate (11 mmol).

  • Heat the mixture at 110-120 °C for 1 hour.

  • Cool the reaction mixture to room temperature. The product often crystallizes upon cooling and can be used directly in the next step.

Step 2: Thermal Cyclization

  • Place the crude product from Step 1 into a flask containing a high-boiling solvent like diphenyl ether.

  • Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Cool the mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to obtain pure ethyl 4-hydroxyquinoline-3-carboxylate.

Quantitative Data for Ethyl 4-hydroxyquinoline-3-carboxylate Synthesis

ParameterValueReference
Starting MaterialsAniline, Diethyl ethoxymethylenemalonate[12]
Cyclization Temperature250 °C[8]
Typical YieldGood to excellent[12]
Spectroscopic Data (¹H NMR for a similar derivative, ethyl 7-bromo-8-methylquinoline-3-carboxylate in CDCl₃)δ 9.43 (s, 1H), 8.73 (s, 1H), 7.72 (d, 1H), 7.60 (d, 1H), 4.48 (q, 2H), 2.92 (s, 3H), 1.46 (t, 3H)[2]
Spectroscopic Data (¹³C NMR for a similar derivative, ethyl 7-bromo-8-methylquinoline-3-carboxylate in CDCl₃)δ 165.2, 149.6, 149.0, 138.7, 137.5, 131.6, 128.4, 127.3, 125.7, 123.0, 61.5, 17.6, 14.3[2]
Protocol 3: Combes-type Synthesis of 2,4-Dimethyl-7-chloroquinoline

This protocol is an adaptation of the Combes synthesis for a substituted quinoline, using a β-diketone as a surrogate for a β-keto ester.

  • In a round-bottom flask, combine m-chloroaniline (12.7 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (5 mL), slowly and with cooling.

  • Heat the mixture at 100-110 °C for 1 hour.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., 10% NaOH solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Quantitative Data for 2,4-Dimethyl-7-chloroquinoline Synthesis

ParameterValueReference
Starting Materialsm-Chloroaniline, Acetylacetone[8]
CatalystConcentrated Sulfuric Acid[8]
Reaction Temperature100-110 °C[8]
Typical YieldModerate to good[8]
Protocol 4: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol describes the synthesis of a polysubstituted quinoline via the Friedländer annulation.

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol, 197 mg) and ethyl acetoacetate (1.2 mmol, 156 mg).

  • Add a catalyst, for example, a solid acid catalyst like silica-supported perchloric acid (HClO₄-SiO₂) (10 mol%).[6]

  • Add a solvent such as acetonitrile (5 mL), or the reaction can be performed solvent-free.[6]

  • Stir the mixture at 60-80 °C for 2-6 hours, monitoring the reaction by TLC.[6]

  • After completion, cool the mixture to room temperature.

  • If a solid catalyst is used, filter it off.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data for Ethyl 2-methyl-4-phenylquinoline-3-carboxylate Synthesis

ParameterValueReference
Starting Materials2-Aminobenzophenone, Ethyl Acetoacetate[6]
CatalystSolid acid catalyst (e.g., HClO₄-SiO₂)[6]
Reaction Temperature60-80 °C[6]
Typical YieldGood to excellent[6]
Spectroscopic Data (¹H NMR for a similar product, 2,4-diphenyl-quinoline in CDCl₃)δ 7.30-8.20 (m, aromatic protons)
Spectroscopic Data (¹³C NMR for a similar product, 2,4-diphenyl-quinoline in CDCl₃)δ 122.0-157.0 (aromatic carbons)

Visualizations

Reaction Workflows and Mechanisms

Conrad_Limpach_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Mix Aniline->Mix b_Ketoester β-Keto Ester b_Ketoester->Mix Enamine β-Aminoacrylate (Enamine Intermediate) Mix->Enamine H⁺ catalyst Room Temp. Cyclization High Temperature (~250°C) Enamine->Cyclization Product 4-Hydroxyquinoline Cyclization->Product -ROH Gould_Jacobs_Reaction Aniline Aniline Condensation Condensation Aniline->Condensation Malonic_Ester Alkoxymethylenemalonic Ester Malonic_Ester->Condensation Anilidomethylene Anilidomethylenemalonate Condensation->Anilidomethylene Cyclization Thermal Cyclization Anilidomethylene->Cyclization Hydroxyquinoline_Ester 4-Hydroxyquinoline-3-carboxylate Cyclization->Hydroxyquinoline_Ester Saponification Saponification Hydroxyquinoline_Ester->Saponification Carboxylic_Acid Quinoline-4-carboxylic Acid Saponification->Carboxylic_Acid Decarboxylation Decarboxylation Carboxylic_Acid->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product Apoptosis_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Pathway Quinoline Quinoline Derivative (e.g., 4-Hydroxyquinoline) ALK ALK Quinoline->ALK Inhibition CDK2 CDK2 Quinoline->CDK2 Inhibition Bax Bax (Pro-apoptotic) Quinoline->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Downregulation Proliferation Cell Proliferation & Survival ALK->Proliferation CDK2->Proliferation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl Cyclopentyl(oxo)acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent method for synthesizing this compound is through a sequence involving the Dieckmann condensation of diethyl adipate to form a cyclic β-keto ester. This is typically followed by alkylation, hydrolysis, decarboxylation, and a final esterification step. An alternative, more streamlined approach is a "one-pot" method, which combines several of these steps to improve overall efficiency and yield.[1][2][3][4]

Q2: What is the "one-pot" synthesis method and what are its advantages?

A2: The "one-pot" synthesis method for this compound involves the condensation of diethyl adipate, followed by substitution, hydrolysis, and deacidification in a single reaction vessel, concluding with esterification.[1] This method offers several advantages over traditional multi-step syntheses, including the use of readily available raw materials, lower cost, more convenient post-treatment, shorter production cycles, and higher yields.[1] It is also considered more environmentally friendly due to reduced "three wastes" (waste gas, wastewater, and industrial waste), making it suitable for large-scale production.[1]

Q3: What are the typical yields for the synthesis of this compound?

A3: The total yield of this compound can vary significantly depending on the synthesis route. Traditional multi-step methods have reported total yields as low as 27.5%.[1] In contrast, the optimized "one-pot" method can achieve a total yield of around 60%.[1]

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: For the Dieckmann condensation and subsequent steps, crucial parameters to control include reaction temperature, reaction time, and the molar ratio of reactants and reagents. For instance, in the "one-pot" method, the molar ratio of diethyl adipate to sodium and ethyl chloroacetate is critical.[1] The temperature for the cyclization reaction and the duration of the hydrolysis and decarboxylation steps also significantly impact the final yield.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Dieckmann Condensation: The initial cyclization of diethyl adipate may not have gone to completion.- Ensure anhydrous (dry) reaction conditions as the base (e.g., sodium ethoxide) is sensitive to moisture.[5] - Use a sufficiently strong and sterically unhindered base like sodium ethoxide. - Optimize the reaction temperature and time for the condensation step.[1]
Inefficient Alkylation: The introduction of the acetate group might be incomplete.- Verify the quality and reactivity of the alkylating agent (e.g., ethyl chloroacetate or ethyl bromoacetate).[1] - Ensure the complete formation of the enolate before adding the alkylating agent.
Incomplete Hydrolysis and Decarboxylation: The removal of the ester group from the ring and subsequent decarboxylation may not be complete.- Use a strong acid like concentrated hydrochloric acid for hydrolysis and ensure a sufficient reflux time (e.g., 4-8 hours).[1] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
Side Reactions: Competing reactions can consume starting materials or intermediates, reducing the desired product's yield.- Control the reaction temperature carefully, as higher temperatures can promote side reactions. - The choice of solvent can also influence side reactions; non-polar solvents like toluene may reduce side reactions.[5]
Impure Product Presence of Unreacted Starting Materials: The final product may be contaminated with diethyl adipate or other starting materials.- Optimize reaction times and temperatures for each step to ensure complete conversion. - Employ efficient purification techniques such as fractional distillation under reduced pressure.[1]
Formation of Byproducts: Dimerization or other side reactions can lead to impurities.- For the Dieckmann condensation, using a sterically hindered base in an aprotic solvent can sometimes minimize side reactions.[5] - Purification by flash chromatography can be effective in removing byproducts.[6]
Reaction Stalls Deactivation of the Base: Moisture in the reaction setup can neutralize the base used for the condensation reaction.- Thoroughly dry all glassware and use anhydrous solvents.[5] - Use freshly prepared or properly stored base.
Poor Quality Reagents: The quality of starting materials like diethyl adipate or the base can affect the reaction.- Use high-purity, dry reagents. - If using sodium, ensure it is clean and free from oxide layers.

Data Presentation

Table 1: Comparison of Different Synthesis Routes for this compound

Synthesis RouteKey FeaturesOverall YieldAdvantagesDisadvantagesReference
Traditional Multi-step Synthesis Four-step process involving Dieckmann condensation, alkylation, hydrolysis/decarboxylation, and esterification as separate reactions.27.5% - 54.0%Well-established methodology.Multiple purification steps, longer production time, more waste generated, lower overall yield.[1]
"One-Pot" Synthesis Combines condensation, substitution, and hydrolysis/decarboxylation in a single pot before esterification.~60%Higher yield, shorter production time (approx. 2 days vs. 4 days), lower cost, less waste, suitable for scale-up.Requires careful control of reaction conditions in a single vessel.[1]

Experimental Protocols

Key Experiment: "One-Pot" Synthesis of this compound [1]

  • Cyclization and Alkylation:

    • In a suitable reaction vessel, add toluene and sodium metal. Heat the mixture to reflux with stirring to disperse the sodium into fine sand.

    • Cool the mixture to 85°C and add more toluene.

    • Slowly add a mixture of diethyl adipate, absolute ethanol, and toluene over approximately 1 hour. Maintain the temperature and continue stirring for 6 hours.

    • Cool the reaction to 85°C and add ethyl chloroacetate dropwise, ensuring the temperature does not exceed 100°C. Stir for an additional 3 hours at 85°C.

  • Hydrolysis and Decarboxylation:

    • After cooling, wash the reaction mixture with water.

    • Concentrate the organic layer and add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6 hours.

    • After cooling, add water and extract the product with ethyl acetate.

    • Wash the organic extracts with saturated brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate to obtain the crude 2-oxocyclopentylacetic acid.

  • Esterification:

    • To the crude acid, add ethanol and a catalytic amount of sulfuric acid.

    • Reflux the mixture to carry out the esterification.

    • After the reaction is complete, perform a workup which typically involves neutralization and extraction.

    • Purify the final product, this compound, by vacuum distillation.

Visualizations

experimental_workflow cluster_one_pot One-Pot Synthesis start Diethyl Adipate + Na in Toluene condensation Dieckmann Condensation start->condensation Reflux alkylation Alkylation with Ethyl Chloroacetate condensation->alkylation 85°C hydrolysis Hydrolysis & Decarboxylation (HCl) alkylation->hydrolysis Workup esterification Esterification (Ethanol, H₂SO₄) hydrolysis->esterification Crude Acid purification Vacuum Distillation esterification->purification product This compound purification->product

Caption: Workflow for the "one-pot" synthesis of this compound.

troubleshooting_logic low_yield Low Yield Observed incomplete_condensation Incomplete Condensation? low_yield->incomplete_condensation Possible Cause inefficient_alkylation Inefficient Alkylation? low_yield->inefficient_alkylation Possible Cause incomplete_hydrolysis Incomplete Hydrolysis/ Decarboxylation? low_yield->incomplete_hydrolysis Possible Cause side_reactions Significant Side Reactions? low_yield->side_reactions Possible Cause check_anhydrous Verify Anhydrous Conditions incomplete_condensation->check_anhydrous check_base Check Base Activity incomplete_condensation->check_base check_alkylating_agent Verify Alkylating Agent Quality inefficient_alkylation->check_alkylating_agent check_hydrolysis_time Increase Reflux Time/ Monitor with TLC incomplete_hydrolysis->check_hydrolysis_time optimize_temp Optimize Temperature Control side_reactions->optimize_temp

Caption: Troubleshooting logic for addressing low yield issues.

References

Common side reactions in Claisen condensation and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Claisen condensation and its variations.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to prevent common side reactions and improve reaction outcomes.

Issue 1: Low Yield of the Desired β-Keto Ester

Question: My Claisen condensation reaction is resulting in a low yield of the desired β-keto ester. What are the potential causes and how can I improve the yield?

Answer:

Low yields in a Claisen condensation can be attributed to several factors, primarily related to reaction equilibrium and competing side reactions.

  • Cause 1: Unfavorable Equilibrium: The Claisen condensation is a reversible reaction.[1] If the equilibrium is not shifted towards the product, the yield will be inherently low. The formation of the β-keto ester is often less favorable than the starting materials.[2]

  • Solution 1: Use of a Stoichiometric Amount of Base: The driving force for the Claisen condensation is the deprotonation of the product β-keto ester by the alkoxide base.[2][3] This final step is essentially irreversible and pulls the entire equilibrium towards the product side.[2] Therefore, it is crucial to use at least a full equivalent of base, not a catalytic amount.[4][5]

  • Cause 2: Saponification (Ester Hydrolysis): If there is any water present in the reaction mixture, or if a hydroxide base is used, the ester starting material and/or the β-keto ester product can be hydrolyzed to form a carboxylate salt.[2][6] This is a common side reaction that consumes the reactants and products.

  • Solution 2: Ensure Anhydrous Conditions and Appropriate Base Selection:

    • Thoroughly dry all glassware and solvents before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[7]

    • Crucially, avoid using hydroxide bases like NaOH or KOH. [4][6] Instead, use an alkoxide base.[6]

  • Cause 3: Inappropriate Base Strength: While a strong base is necessary, using a base that is too strong or bulky can sometimes lead to other side reactions or may not be optimal for the specific substrate.[1]

  • Solution 3: Optimize the Base: For standard Claisen condensations, sodium ethoxide (for ethyl esters) is a common choice.[8] For crossed Claisen condensations where self-condensation is a problem, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective.[1][9] NaH is particularly advantageous as it produces hydrogen gas, which escapes and drives the reaction forward.[1]

Issue 2: Formation of Multiple Products in a Crossed Claisen Condensation

Question: I am attempting a crossed Claisen condensation with two different esters, but my TLC and NMR analysis show a mixture of products. How can I improve the selectivity?

Answer:

The formation of a mixture of up to four different products is a classic problem in crossed Claisen condensations when both esters have α-hydrogens.[9]

  • Cause: Lack of Selectivity: When both esters can act as both the enolate donor and the electrophilic acceptor, all possible combinations of reactions occur, leading to a complex product mixture.[9]

  • Solution 1: Use a Non-Enolizable Ester: The most effective strategy is to choose one ester that does not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate, or a carbonate ester).[3][9] This ester can only act as the electrophile, forcing the other ester to act as the nucleophile and dramatically simplifying the product mixture.[3] To further suppress the self-condensation of the enolizable ester, it is often beneficial to use the non-enolizable ester in excess.[3]

  • Solution 2: Use a Directed Condensation Approach with a Strong, Non-Nucleophilic Base: If both esters must be enolizable, a directed approach is necessary.

    • Pre-form the enolate of one ester by treating it with a strong, non-nucleophilic base like LDA at a low temperature (e.g., -78 °C).[2] LDA is bulky and will rapidly and quantitatively deprotonate the ester.[1]

    • Then, slowly add the second ester to the pre-formed enolate. This ensures that the first ester acts exclusively as the nucleophile and the second as the electrophile.

Issue 3: Transesterification Products are Observed

Question: My final product mixture contains esters with a different alcohol group than my starting material. What is causing this transesterification and how can I prevent it?

Answer:

Transesterification is a common side reaction when the alkoxide base does not match the alkoxy group of the ester.[10]

  • Cause: Mismatched Alkoxide Base: If, for example, you use sodium methoxide as a base with an ethyl ester, the methoxide can act as a nucleophile and attack the carbonyl of the ethyl ester, displacing the ethoxide and forming a methyl ester.[2][10] This leads to a mixture of starting materials and products.

  • Solution: Match the Base to the Ester: The solution is straightforward: always use an alkoxide base with the same alkyl group as the ester's alkoxy group.[4][6][10] For example, use sodium ethoxide for ethyl esters and sodium methoxide for methyl esters.[2] This ensures that even if the alkoxide attacks the ester carbonyl, the leaving group is identical to the attacking nucleophile, resulting in no net reaction.

Frequently Asked Questions (FAQs)

Q1: Why can't I use sodium hydroxide as a base in the Claisen condensation?

A1: Sodium hydroxide is a strong base, but it is also a source of hydroxide ions (OH⁻), which are good nucleophiles. Hydroxide will attack the electrophilic carbonyl carbon of the ester, leading to saponification (hydrolysis) to form a carboxylate salt.[2][6] This side reaction is generally irreversible and will consume your starting material and/or product, leading to low yields of the desired β-keto ester.[6]

Q2: What is the difference between a Claisen condensation and a Dieckmann condensation?

A2: The Dieckmann condensation is an intramolecular Claisen condensation.[3][11] Instead of two separate ester molecules reacting, a single molecule containing two ester groups reacts with itself to form a cyclic β-keto ester.[3][12] This reaction is particularly useful for forming stable 5- and 6-membered rings.[11][12] The same principles regarding base choice and reaction conditions apply. Dimerization can become a competing side reaction when forming larger rings.[11]

Q3: What is the Thorpe-Ziegler reaction and how does it relate to the Claisen condensation?

A3: The Thorpe-Ziegler reaction is conceptually similar to the Dieckmann condensation but involves the intramolecular condensation of a dinitrile instead of a diester.[13][14] It is catalyzed by a base and, after acidic hydrolysis of the initial imine product, yields a cyclic ketone.[13][15]

Q4: My reaction mixture turned dark brown/black. What does this indicate?

A4: A dark coloration or the formation of tar-like substances often suggests decomposition or polymerization of the starting materials or products.[16] This can be caused by reaction conditions that are too harsh, such as excessively high temperatures or a very high concentration of a strong base.[16] Consider lowering the reaction temperature or using a milder base if possible.

Data Presentation

Table 1: Influence of Base Selection on Common Side Reactions in Claisen Condensation

BaseEster TypePrimary Side ReactionPrevention StrategyExpected Yield of Desired Product
NaOH / KOHAny EsterSaponification (Hydrolysis)[2][6]Avoid hydroxide bases. Use alkoxides instead.[4][6]Very Low to None
Sodium MethoxideEthyl EsterTransesterification[2][10]Match the alkoxide to the ester (use Sodium Ethoxide).[10]Low (Product Mixture)
Sodium EthoxideEthyl EsterNone (under anhydrous conditions)Use anhydrous conditions.High
LDAAny EsterMinimalIdeal for directed/crossed condensations.[2]High (with proper stoichiometry)
Sodium Hydride (NaH)Any EsterMinimalDrives equilibrium by H₂ evolution.[1][9]High

Experimental Protocols

Protocol 1: Standard Claisen Condensation of Ethyl Acetate

This protocol describes the synthesis of ethyl acetoacetate, a classic example of the Claisen condensation.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • Acetic acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser protected by a drying tube, carefully add sodium metal pieces to absolute ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add anhydrous ethyl acetate dropwise to the stirred solution over a period of 30 minutes.

  • Reaction Execution: After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The reaction mixture will become a thick paste.

  • Work-up and Quenching: Cool the reaction mixture in an ice bath. Acidify the mixture by slowly adding a solution of acetic acid in water until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be further purified by vacuum distillation.

Protocol 2: Directed (Crossed) Claisen Condensation

This protocol outlines a method to selectively form a single product from two different enolizable esters (Ester A and Ester B).

Materials:

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ester A (to be enolized)

  • Ester B (the electrophile)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Syringes

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-flushed round-bottom flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath. Add the LDA solution via syringe. Slowly add a solution of Ester A in anhydrous THF to the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[17]

  • Nucleophilic Attack: Slowly add a solution of Ester B in anhydrous THF to the enolate solution at -78 °C dropwise via syringe.[17] Stir the reaction mixture at this temperature for 1-2 hours.

  • Quenching: Quench the reaction by slowly adding saturated ammonium chloride solution at -78 °C.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualization

Claisen_Condensation_Troubleshooting start Low Yield or Multiple Products check_base What base was used? start->check_base check_conditions Were anhydrous conditions used? start->check_conditions check_reaction_type Is it a crossed condensation? start->check_reaction_type hydroxide Hydroxide (NaOH, KOH) check_base->hydroxide mismatched_alkoxide Mismatched Alkoxide (e.g., MeO⁻ for Ethyl Ester) check_base->mismatched_alkoxide matched_alkoxide Matched Alkoxide (e.g., EtO⁻ for Ethyl Ester) check_base->matched_alkoxide wet_conditions No check_conditions->wet_conditions dry_conditions Yes check_conditions->dry_conditions crossed_yes Yes check_reaction_type->crossed_yes crossed_no No check_reaction_type->crossed_no saponification Problem: Saponification Solution: Use matching alkoxide base (e.g., NaOEt for ethyl ester). hydroxide->saponification transesterification Problem: Transesterification Solution: Ensure alkoxide base matches ester's alcohol. mismatched_alkoxide->transesterification hydrolysis_issue Problem: Saponification/Hydrolysis Solution: Use thoroughly dried solvents and glassware. Run under inert atmosphere. wet_conditions->hydrolysis_issue check_enolizable Are both esters enolizable? crossed_yes->check_enolizable check_base_amount Problem: Unfavorable Equilibrium Solution: Use a full stoichiometric equivalent of base to drive the reaction forward. crossed_no->check_base_amount both_enolizable Yes check_enolizable->both_enolizable one_non_enolizable No check_enolizable->one_non_enolizable mixture_problem Problem: Mixture of 4 products Solution: Use directed condensation (pre-form enolate with LDA) or redesign synthesis with a non-enolizable ester. both_enolizable->mixture_problem good_design Likely not the primary issue. Check stoichiometry and base strength. one_non_enolizable->good_design

Caption: Troubleshooting workflow for common Claisen condensation issues.

References

Technical Support Center: Purification of Crude Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Ethyl cyclopentyl(oxo)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from unreacted starting materials, byproducts of the synthesis reaction, and subsequent decomposition. Depending on the synthetic route, these may include:

  • Unreacted Starting Materials: Such as diethyl oxalate and cyclopentyl magnesium bromide, or diethyl adipate and ethyl chloroacetate.

  • Byproducts: Including self-condensation products of the starting materials or partially reacted intermediates.

  • Solvents: Residual solvents from the reaction or workup, such as toluene, diethyl ether, or ethyl acetate.

  • Water: Moisture introduced during the workup process.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods are:

  • Reduced Pressure Distillation: Ideal for large-scale purification to remove non-volatile impurities and unreacted starting materials with significantly different boiling points.

  • Flash Column Chromatography: Excellent for removing closely related impurities and achieving high purity on a small to medium scale.

  • Recrystallization: Can be effective if a suitable solvent system is found that allows for selective crystallization of the product, leaving impurities in the mother liquor.

Troubleshooting Guides

Reduced Pressure Distillation

Issue 1: The product is co-distilling with an impurity.

  • Possible Cause: The impurity has a boiling point very close to that of this compound under the applied pressure.

  • Solution:

    • Optimize Pressure: Adjust the vacuum level. A change in pressure can sometimes alter the relative volatilities of the product and impurity, allowing for better separation.

    • Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. Collect smaller fractions and analyze their purity by GC or NMR.

    • Alternative Technique: If co-distillation persists, consider switching to flash column chromatography for a different separation mechanism.

Issue 2: The product is decomposing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation of the β-keto ester.

  • Solution:

    • Lower the Pressure: A higher vacuum will lower the boiling point of the product, allowing for distillation at a lower temperature.

    • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr distillation can minimize the residence time at high temperatures.

    • Check for Acidic/Basic Residues: Trace amounts of acid or base from the synthesis can catalyze decomposition at elevated temperatures. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) during workup before distillation.

Flash Column Chromatography

Issue 1: Poor separation of the product from a close-running impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Optimize Eluent Polarity: Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) to find the optimal polarity for separation. A common starting point is a solvent system that gives the product an Rf of ~0.3 on a TLC plate.

    • Change Solvent System: If adjusting the polarity is insufficient, switch to a different solvent system with different selectivities (e.g., dichloromethane/methanol).

    • Dry Loading: If the crude product has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column. This often results in sharper bands and better separation.

Issue 2: The product is eluting as a broad band, leading to low purity and recovery.

  • Possible Cause:

    • The column was not packed properly.

    • The initial sample band was too diffuse.

    • The column was overloaded.

  • Solution:

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.

    • Concentrated Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column in a narrow band.

    • Appropriate Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

Recrystallization

Issue 1: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated at a temperature above the melting point of the product, or significant impurities are depressing the melting point.

  • Solution:

    • Add More Solvent: Re-heat the solution and add more of the "good" solvent to decrease the saturation level.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Seed Crystals: Add a tiny crystal of pure this compound to induce crystallization.

    • Change Solvent System: The chosen solvent may not be appropriate. Experiment with different single or mixed solvent systems.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the product is too soluble in the cold solvent.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the product.

    • Cool to a Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath) if the solvent's freezing point allows.

    • Induce Crystallization: Try scratching the flask or adding seed crystals as described above.

    • Switch to an "Anti-Solvent": If the product is dissolved in a "good" solvent, slowly add a "poor" solvent in which the product is insoluble until the solution becomes turbid, then gently warm until it is clear and allow to cool slowly.

Data Presentation

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Reduced Pressure Distillation 95-98%60-80%Scalable, cost-effective for large quantities.May not remove impurities with close boiling points; risk of thermal decomposition.
Flash Column Chromatography >99%50-70%High resolution for removing closely related impurities.Less scalable, requires more solvent and time per gram of product.
Recrystallization >98% (if successful)40-60%Can provide very high purity material; relatively simple setup.Finding a suitable solvent can be challenging; risk of "oiling out".

Note: Yields are highly dependent on the purity of the crude material.

Experimental Protocols

Protocol 1: Reduced Pressure Distillation
  • Setup: Assemble a standard distillation apparatus equipped with a vacuum adapter, a receiving flask, and a cold trap. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., approximately 115-120 °C at 10 mmHg).[1]

  • Analysis: Analyze the purity of the collected fraction using an appropriate method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common choice. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent or solvent mixture will fully dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen "good" solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, you can slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy, then re-heat until clear before cooling.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude this compound Distillation Reduced Pressure Distillation Crude_Product->Distillation Chromatography Flash Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Moderate_Purity_Product Moderate Purity Product (95-98%) Distillation->Moderate_Purity_Product High_Purity_Product High Purity Product (>98%) Chromatography->High_Purity_Product Recrystallization->High_Purity_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling Oiling_Out Product Oils Out Cooling->Oiling_Out Yes No_Crystals No Crystals Form Cooling->No_Crystals Yes Successful_Crystals Crystals Form Cooling->Successful_Crystals No Reheat_Add_Solvent Reheat & Add More 'Good' Solvent Oiling_Out->Reheat_Add_Solvent Slow_Cool Cool Slowly, Scratch, Seed Oiling_Out->Slow_Cool No_Crystals->Slow_Cool Evaporate_Solvent Evaporate Some Solvent No_Crystals->Evaporate_Solvent Reheat_Add_Solvent->Cooling Slow_Cool->Cooling Evaporate_Solvent->Cooling

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Optimizing β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for β-keto ester synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of β-keto esters, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Claisen Condensation

Question: I am performing a Claisen condensation to synthesize a β-keto ester, but I am getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

Answer:

Low yields in Claisen condensations are a common issue and can stem from several factors. Here is a systematic approach to troubleshoot the problem:

  • Purity of Reagents and Solvent: Ensure that all your starting materials, especially the ester and the alcohol-free sodium ethoxide, are pure and dry. The presence of water or alcohol in the reaction mixture can consume the base and lead to unwanted side reactions, such as saponification of the ester. All solvents should be anhydrous.

  • Choice and Amount of Base: The base plays a crucial role in the Claisen condensation.

    • Base Strength: A sufficiently strong base is required to deprotonate the α-carbon of the ester. Sodium ethoxide is commonly used for ethyl esters. For less acidic esters, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary.[1] The use of stronger bases like sodium amide or sodium hydride can often increase the yield.[1]

    • Stoichiometry: A full equivalent of base is necessary because the final deprotonation of the β-keto ester product drives the reaction to completion.[2] Using a catalytic amount of base will result in low yields.

  • Reaction Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions. While some condensations proceed at room temperature, others may require heating to overcome the activation energy barrier. It's advisable to start at room temperature and monitor the reaction progress (e.g., by TLC). If the reaction is sluggish, gentle heating can be applied.

  • Reaction Time: Claisen condensations can be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of products and reducing the yield of the desired β-keto ester.[3] Always use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters).

Issue 2: Formation of Multiple Products in Crossed Claisen Condensation

Question: I am trying to perform a crossed Claisen condensation between two different esters, but I am getting a complex mixture of products. How can I improve the selectivity?

Answer:

The formation of multiple products is a common challenge in crossed Claisen condensations, arising from self-condensation of each ester in addition to the desired cross-condensation. To achieve high selectivity for the desired product, consider the following strategies:

  • Use of a Non-enolizable Ester: One of the most effective strategies is to use one ester that lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate, or diethyl carbonate). This ester can only act as the electrophile (acceptor), while the other ester, which has α-hydrogens, will act as the nucleophile (donor). This significantly reduces the number of possible products.

  • Use of a More Reactive Carbonyl Compound: A crossed Claisen-type reaction can be successfully performed between an ester and a ketone. The α-protons of a ketone are generally more acidic than those of an ester, allowing for selective deprotonation of the ketone to form the enolate.

  • Controlled Addition: Slowly adding the enolizable ester to a mixture of the non-enolizable ester and the base can favor the crossed condensation over self-condensation.

  • Choice of Base: For crossed Claisen condensations, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one ester before the addition of the second, non-enolizable ester. This approach provides excellent control over the reaction.

Issue 3: Low Yield in Dieckmann Condensation

Question: My intramolecular Claisen condensation (Dieckmann condensation) is giving a low yield of the cyclic β-keto ester. What are the common pitfalls?

Answer:

The Dieckmann condensation is a powerful method for forming five- and six-membered rings.[4] Low yields can often be attributed to the following:

  • Ring Strain: The formation of three-, four-, or large-membered rings is generally disfavored due to ring strain. The Dieckmann condensation works best for the formation of five- and six-membered rings.[4]

  • Base and Solvent: Similar to the intermolecular Claisen condensation, the choice of base and anhydrous conditions are critical. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are commonly used.

  • High Dilution: For the synthesis of larger rings (greater than seven-membered), high dilution conditions are necessary to favor the intramolecular cyclization over intermolecular polymerization.

  • Reversibility: The Dieckmann condensation is a reversible reaction. The final deprotonation of the cyclic β-keto ester product is the driving force. Ensure a full equivalent of a suitable base is used.

Issue 4: Unwanted Side Reactions in Transesterification

Question: When I try to perform a transesterification to synthesize a specific β-keto ester, I observe side products and incomplete conversion. How can I optimize this reaction?

Answer:

Transesterification is a versatile method for modifying the ester group of a β-keto ester. To minimize side reactions and drive the reaction to completion, consider these points:

  • Catalyst Choice: A variety of catalysts can be used, including acids (e.g., boric acid, p-toluenesulfonic acid), bases (e.g., 4-DMAP), and metal salts. The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, boric acid is an environmentally friendly option, while 3-nitrobenzeneboronic acid has shown high efficiency.

  • Removing the Alcohol Byproduct: Transesterification is an equilibrium process. To drive the reaction towards the product, the alcohol byproduct (e.g., ethanol when starting from an ethyl ester) needs to be removed. This can be achieved by:

    • Using a large excess of the desired alcohol.

    • Azeotropic distillation to remove the lower-boiling alcohol.

    • Using molecular sieves to sequester the alcohol byproduct.

  • Reaction Temperature: The optimal temperature will depend on the specific substrates and catalyst used. Some reactions proceed efficiently at room temperature, while others require heating.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between a Claisen condensation and an Aldol condensation?

A1: Both are carbonyl condensation reactions that form carbon-carbon bonds. The key difference lies in the substrate and the leaving group. The Claisen condensation involves the reaction of two ester molecules to form a β-keto ester, with the expulsion of an alkoxide leaving group. The Aldol condensation involves the reaction of two aldehydes or ketones to form a β-hydroxy aldehyde or ketone, with no leaving group in the addition step.

Q2: Why is a stoichiometric amount of base required for a Claisen condensation?

A2: The overall equilibrium for the Claisen condensation is unfavorable. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester and the alcohol byproduct. This final, essentially irreversible acid-base reaction requires a full equivalent of base.

Q3: Can I use a ketone as a nucleophile in a Claisen-type reaction?

A3: Yes, this is a variation known as a crossed Claisen condensation. Ketones are generally more acidic than esters, so they can be selectively deprotonated to form the enolate, which then attacks the ester carbonyl.

Q4: What is the "Thorpe-Ziegler reaction" and how does it relate to the Dieckmann condensation?

A4: The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, which is analogous to the Dieckmann condensation of diesters. It is also used to form five- and six-membered rings.

Data Presentation

Table 1: Comparison of Catalysts for the Transesterification of Ethyl Acetoacetate with Benzyl Alcohol

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Boric Acid10Toluene60835
Silica Supported Boric Acid10 wt%Solvent-free80295
3-Nitrobenzeneboronic Acid2.5TolueneReflux592
Yttria-ZirconiaCatalytic amountNot specifiedNot specifiedNot specifiedGood to Excellent
Borate/ZirconiaNot specifiedSolvent-freeNot specifiedNot specifiedModerate to Good

Data sourced from a comparative guide on catalysts for β-keto ester synthesis.

Table 2: Effect of Base on the Yield of a β-Keto Ester Synthesis

EntryKetoneBaseSolventTime (h)Yield (%)
1AcetophenoneNaHToluene485
2AcetophenoneNaOEtEthanol565
3AcetophenoneK2CO3DMF1240
4CyclohexanoneLDATHF292
5Cyclohexanonet-BuOKt-BuOH488

This table is a representative example illustrating the impact of different bases on reaction outcomes.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation

Materials:

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Xylenes (anhydrous)

  • Acetic acid (50% aqueous solution)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 250 mL of anhydrous xylenes and 23 g (1.0 mol) of sodium metal, cut into small pieces.

  • Heat the mixture to reflux with vigorous stirring until the sodium melts and forms small spheres.

  • Remove the heat source and allow the mixture to cool slightly. Carefully decant the xylenes.

  • To the dispersed sodium, add 250 mL (2.6 mol) of anhydrous ethyl acetate.

  • Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen gas. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux until all the sodium has reacted (approximately 2-3 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add 150 mL of 50% acetic acid to neutralize the sodium ethoxide and quench the reaction.

  • Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the ethyl acetate by distillation at atmospheric pressure.

  • Purify the resulting ethyl acetoacetate by vacuum distillation.

Protocol 2: Synthesis of a Cyclic β-Keto Ester via Dieckmann Condensation

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 21.8 g (0.32 mol) of sodium ethoxide and 250 mL of anhydrous toluene.

  • Heat the suspension to reflux with stirring.

  • Add a solution of 50.5 g (0.25 mol) of diethyl adipate in 100 mL of anhydrous toluene dropwise over a period of 1 hour.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of 200 g of ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the toluene under reduced pressure.

  • Purify the resulting 2-ethoxycarbonylcyclopentanone by vacuum distillation.

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield of β-Keto Ester reagents Check Reagent Purity & Stoichiometry start->reagents conditions Evaluate Reaction Conditions reagents->conditions Reagents OK? dry_reagents Use Anhydrous Solvents & Reagents reagents->dry_reagents Impure? base_choice Optimize Base (Type & Amount) reagents->base_choice Incorrect Stoichiometry? workup Analyze Work-up & Purification conditions->workup Conditions OK? conditions->base_choice Wrong Base? temp_time Adjust Temperature & Reaction Time conditions->temp_time purification_method Modify Purification Technique workup->purification_method Work-up OK? workup->purification_method Product Loss? dry_reagents->reagents base_choice->conditions temp_time->conditions purification_method->workup G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products ester1 Ester 1 (with α-H) enolate Enolate Formation ester1->enolate ester2 Ester 2 attack Nucleophilic Attack ester2->attack base Base (e.g., NaOEt) base->enolate enolate->attack elimination Elimination of Alkoxide attack->elimination deprotonation Deprotonation of Product elimination->deprotonation product β-Keto Ester Enolate deprotonation->product final_product β-Keto Ester (after acidification) product->final_product Acid Workup G start Start: β-Keto Ester Synthesis Issue issue Low Yield Multiple Products No Reaction start->issue check_reagents Check Purity of Starting Materials & Solvents (Anhydrous?) issue:f0->check_reagents issue:f2->check_reagents check_base Verify Base Choice & Stoichiometry (Matching Alkoxide? 1 Eq?) issue:f0->check_base issue:f2->check_base check_conditions Review Reaction Temperature & Time issue:f0->check_conditions check_selectivity Crossed Condensation? Use Non-enolizable Ester or LDA issue:f1->check_selectivity solution_reagents Dry Solvents & Purify Reagents check_reagents->solution_reagents Problem Found solution_base Use Appropriate Base & Stoichiometry check_base->solution_base Problem Found solution_conditions Optimize Temperature & Monitor by TLC check_conditions->solution_conditions Problem Found solution_selectivity Redesign Reaction Strategy for Selectivity check_selectivity->solution_selectivity Problem Found

References

Troubleshooting low yields in intramolecular Claisen condensations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in intramolecular Claisen condensations, also known as the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this crucial carbon-carbon bond-forming reaction.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific problems you may be facing in your experiments.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Claisen condensation is not working at all. What are the most critical factors to check first?

A1: When an intramolecular Claisen condensation fails to yield any desired product, it is essential to verify the fundamental reaction requirements. Firstly, ensure that at least one of the ester groups in your starting material is enolizable, meaning it possesses at least two α-hydrogens. The reaction is driven by the deprotonation of the resulting β-keto ester, which requires an acidic proton at the α-position between the two carbonyl groups. Secondly, confirm that you are using a sufficiently strong base to deprotonate the α-carbon of the ester. Lastly, rigorous exclusion of water and protic solvents is critical, as these will quench the base and the enolate intermediate.

Q2: I'm observing a complex mixture of products instead of my desired cyclic β-keto ester. What could be the cause?

A2: The formation of multiple products often points to competing side reactions. The most common of these is intermolecular Claisen condensation, where two different molecules of the starting diester react with each other instead of intramolecularly. This is particularly problematic when attempting to form larger rings (greater than 7-membered), as the intramolecular reaction becomes less favorable.[1][2] If you are using an unsymmetrical diester, you may also be getting a mixture of regioisomers due to deprotonation at different α-positions.[3]

Q3: What is the ideal ring size for a successful Dieckmann condensation?

A3: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings due to their inherent steric stability.[4][5] The formation of 7- and 8-membered rings is also possible, often in high yields.[2][4] However, attempting to synthesize smaller rings (3- or 4-membered) is generally unsuccessful due to high ring strain.[6] Conversely, the formation of rings larger than eight members often results in low yields due to the preference for intermolecular condensation.[1][2]

Troubleshooting Low Yields: A Deeper Dive

Q4: My yield is consistently low. How can I optimize my choice of base and solvent?

A4: The selection of the base and solvent system is critical for maximizing the yield of your intramolecular Claisen condensation.

  • Base Selection: Traditional bases like sodium ethoxide in ethanol are effective, but modern approaches often utilize stronger, non-nucleophilic bases in aprotic solvents to minimize side reactions.[1] Sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are excellent choices. Using a bulky base like potassium tert-butoxide can also help control regioselectivity in unsymmetrical diesters by favoring deprotonation at the less sterically hindered α-position.[7]

  • Solvent Selection: The solvent should be inert to the reaction conditions (aprotic and anhydrous). Toluene and tetrahydrofuran (THF) are commonly used. For challenging reactions, dimethyl sulfoxide (DMSO) can significantly enhance reaction rates and yields.[8][9]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the effect of different bases and solvents on the yield of the Dieckmann condensation of diethyl adipate to produce 2-carbethoxycyclopentanone.

BaseSolventTemperatureYield (%)Reference
Sodium EthoxideTolueneReflux82[10]
Sodium HydrideTolueneReflux72[10]
Sodium AmideXyleneReflux75[10]
Dimsyl IonDMSONot SpecifiedHigher than Na/Toluene[8][9]
Sodium MetalTolueneNot SpecifiedLower than Dimsyl Ion/DMSO[8]
Potassium tert-ButoxideSolvent-freeNot Specified82[11]
Sodium MethoxideSolvent-freeNot Specified61[11]

Q5: I suspect my work-up procedure is contributing to low yields. What is the correct way to isolate the product?

A5: A proper work-up procedure is crucial for isolating the β-keto ester in high yield. The reaction is typically quenched by the addition of an aqueous acid (e.g., HCl or NH4Cl) to neutralize the excess base and protonate the enolate of the product.[4][12] It is important to perform this neutralization at a low temperature to minimize potential side reactions. Following neutralization, the product is extracted into an organic solvent. The organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. Purification is typically achieved by distillation or column chromatography.

Q6: My starting material is an unsymmetrical diester, and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A6: Achieving high regioselectivity in the Dieckmann condensation of unsymmetrical diesters can be challenging. The regioselectivity is determined by which α-proton is abstracted by the base. Several factors can be manipulated to favor the formation of one regioisomer over the other:

  • Steric Hindrance: A sterically hindered (bulky) base, such as potassium tert-butoxide or lithium diisopropylamide (LDA), will preferentially deprotonate the less sterically hindered α-carbon.[7]

  • Acidity of α-Protons: If one α-proton is significantly more acidic than the other (e.g., adjacent to an electron-withdrawing group), the base will preferentially abstract the more acidic proton.[3]

  • Thermodynamic vs. Kinetic Control: At lower temperatures with a strong, non-nucleophilic base (kinetic control), the less substituted (kinetic) enolate is formed faster. At higher temperatures with a weaker base (thermodynamic control), the more stable, more substituted (thermodynamic) enolate is favored.

Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide.

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Hydride in Toluene

This protocol is adapted from a literature procedure and is a representative example of a classic Dieckmann condensation.[4]

Materials:

  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Toluene

  • Dry Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl adipate (1.0 eq, 22 mmol) in dry toluene (22 mL) under an argon atmosphere, add sodium hydride (10.0 eq).

  • Carefully add dry methanol (27 mL) to the mixture. Caution: Hydrogen gas will evolve.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 20 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM (3 x 50 mL).

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 2-carbethoxycyclopentanone (yield: ~75%).[4]

Protocol 2: Subsequent Hydrolysis and Decarboxylation to yield a Cyclic Ketone

The β-keto ester product from the Dieckmann condensation can be readily converted to the corresponding cyclic ketone.[12]

Materials:

  • Cyclic β-keto ester (e.g., 2-carbethoxycyclopentanone)

  • Aqueous Hydrochloric Acid (e.g., 5 M HCl)

Procedure:

  • Reflux the cyclic β-keto ester with aqueous acid (e.g., 5 M HCl) until gas evolution (CO₂) ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude cyclic ketone, which can be further purified by distillation or chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Intramolecular Claisen Condensation CheckPurity 1. Verify Reactant Purity and Anhydrous Conditions Start->CheckPurity Impure Impure Starting Material or Presence of Water? CheckPurity->Impure CheckBase 2. Evaluate Base and Solvent Choice BaseSolvent Suboptimal Base or Solvent? CheckBase->BaseSolvent CheckTempTime 3. Optimize Reaction Temperature and Time TempTime Incorrect Temperature or Reaction Time? CheckTempTime->TempTime CheckWorkup 4. Assess Work-up and Purification Workup Product Loss During Work-up? CheckWorkup->Workup Impure->CheckBase No SolutionPurity Purify Starting Materials and Dry Solvents Impure->SolutionPurity Yes BaseSolvent->CheckTempTime No SolutionBaseSolvent Consider Stronger/Bulky Base (NaH, KOtBu) in Aprotic Solvent (THF, Toluene, DMSO) BaseSolvent->SolutionBaseSolvent Yes TempTime->CheckWorkup No SolutionTempTime Monitor Reaction by TLC to Determine Optimal Time and Adjust Temperature TempTime->SolutionTempTime Yes SolutionWorkup Optimize Quenching and Extraction Procedures Workup->SolutionWorkup Yes Success Improved Yield Workup->Success No SolutionPurity->Success SolutionBaseSolvent->Success SolutionTempTime->Success SolutionWorkup->Success

Caption: Troubleshooting workflow for low yields.

Reaction Mechanism Overview

DieckmannMechanism Diester Diester Enolate Enolate Intermediate Diester:e->Enolate:w Deprotonation Base Strong Base (e.g., NaOEt) Tetrahedral Tetrahedral Intermediate Enolate:e->Tetrahedral:w Cyclization Cyclization Intramolecular Nucleophilic Attack Elimination Elimination of Alkoxide BetaKetoEster β-Keto Ester Tetrahedral:e->BetaKetoEster:w Elimination Deprotonation Deprotonation of Product EnolateProduct Stabilized Enolate of Product BetaKetoEster:e->EnolateProduct:w Deprotonation AcidWorkup Acidic Work-up FinalProduct Final β-Keto Ester Product EnolateProduct:e->FinalProduct:w Protonation

Caption: Overview of the Dieckmann condensation mechanism.

References

Methods for removing alcohol impurities from α-keto esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of alcohol impurities from α-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of alcohol impurities in α-keto esters?

Alcohol impurities, particularly secondary and tertiary alcohols, are common by-products formed during the synthesis of α-keto esters. For instance, in the preparation of methyl 2-oxobutyrate via the reaction of dimethyl oxalate with a Grignard reagent like ethylmagnesium chloride, alcoholic by-products are typically formed.[1] These impurities can also be residual starting materials from esterification or transesterification reactions.

Q2: Why is it often difficult to remove alcohol impurities from α-keto esters by simple distillation?

Removing alcohol impurities by standard distillation is challenging, especially for α-keto esters with low molecular weights. The boiling points of the alcoholic by-products can be very close to that of the desired α-keto ester, or they may form azeotropes, making separation by distillation inefficient.[1] For example, methyl 2-oxobutyrate cannot be effectively purified from its alcoholic by-products by distillation alone.[1]

Q3: What are the primary methods for removing alcohol impurities from α-keto esters?

The main strategies involve either physical separation or chemical conversion followed by separation.

  • Chemical Conversion: This is a highly effective method where the alcohol impurity is chemically converted into a different compound with a significantly different boiling point. A common approach is to esterify the alcohol with a carboxylic anhydride. The resulting ester has a much higher boiling point than the α-keto ester, allowing for easy separation by distillation.[1]

  • Aqueous Extraction: For water-soluble alcohols, washing the crude ester with water or brine can remove the impurity. However, this method carries a high risk of hydrolyzing the α-keto ester, especially in acidic or basic conditions.[2]

  • Chromatography: Column chromatography can be used for purification, but it may not be practical for large-scale industrial applications.[3]

Q4: How can I monitor the purity of my α-keto ester after purification?

Gas chromatography (GC) is a standard and effective method for analyzing the purity of the α-keto ester and detecting any remaining alcohol impurities.[1] It allows for the quantification of the components in the reaction mixture before and after purification.

Q5: What precautions should I take to avoid hydrolysis of my product during purification?

α-keto esters are susceptible to rapid, spontaneous hydrolysis in aqueous environments, which leads to the formation of the corresponding α-keto acid and acidification of the medium.[2] To minimize this:

  • Avoid prolonged contact with water.

  • If an aqueous wash is necessary, use a neutral pH, perform the extraction quickly, and work at a low temperature.

  • Thoroughly dry the organic phase with a drying agent like magnesium sulfate or sodium sulfate before any final distillation step.

  • Whenever possible, use purification methods that do not involve water.

Troubleshooting Guide

Problem: My α-keto ester is still contaminated with alcohol after performing a careful distillation.

  • Possible Cause: The alcohol impurity has a boiling point very close to your product or forms an azeotrope, making distillative separation ineffective.[1]

  • Solution: You should convert the alcohol impurity into a high-boiling point derivative before distillation. A recommended method is to treat the crude mixture with a carboxylic anhydride (e.g., acetic anhydride) and an acid catalyst. This will esterify the alcohol, significantly increasing its boiling point and allowing for a clean separation by distillation.[1]

Problem: The yield of my α-keto ester is very low after an aqueous workup.

  • Possible Cause: The α-keto ester has degraded due to hydrolysis. These compounds can be unstable in aqueous solutions, especially if acidic or basic conditions are present.[2]

  • Solution:

    • Minimize Water Contact: Reduce the duration and number of aqueous washes.

    • Control pH: Ensure the aqueous solution is neutral.

    • Use Brine: Wash with saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous phase.

    • Thorough Drying: After extraction, ensure the organic solvent containing your product is thoroughly dried with an agent like anhydrous MgSO₄ before concentrating.

    • Alternative Purification: Consider non-aqueous purification methods, such as the chemical conversion method described above.

Problem: The chemical conversion of the alcohol impurity appears to be incomplete.

  • Possible Cause: The reaction conditions for the esterification of the alcohol impurity were not optimal. Factors like reaction time, temperature, or catalyst efficiency can affect the conversion rate.

  • Solution:

    • Optimize Temperature: The esterification reaction is temperature-dependent. For example, using acetic anhydride and montmorillonite K10 catalyst, increasing the temperature from 40°C to 80°C can improve the conversion of alcohol impurities.[1]

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction progress using GC analysis.

    • Check Catalyst: Ensure the acid catalyst is active and used in the correct amount. If using a solid catalyst like montmorillonite K10, ensure it is dry and properly dispersed in the reaction mixture.[1]

Quantitative Data Summary

The following table summarizes the effectiveness of removing alcohol impurities from methyl 2-oxobutyrate by esterification with acetic anhydride at different temperatures. The data shows the percentage of alcohol remaining after treatment.

TemperatureReaction TimeAlcohol Impurity 1 (%)Alcohol Impurity 2 (%)
40°C1 hour0.130.15
60°C1 hour0.080.08
80°C1 hour0.050.05

*Initial concentration of each alcohol impurity was 0.35%. Data sourced from patent US20110009663A1.[1]

Experimental Protocols

Method 1: Purification via Chemical Conversion of Alcohol Impurities

This protocol is based on a patented process for purifying α-keto esters by esterifying alcohol by-products.[1]

Reagents:

  • Crude α-keto ester (e.g., methyl 2-oxobutyrate) containing alcohol impurities.

  • Carboxylic anhydride (e.g., acetic anhydride).

  • Acid catalyst, insoluble under filtration conditions (e.g., montmorillonite K10).

  • Inert gas (e.g., Nitrogen or Argon).

Procedure:

  • Reaction Setup: In a reaction vessel under a protective inert gas atmosphere, add the crude α-keto ester, the carboxylic anhydride (typically 0.1 equivalents relative to the ester), and the acid catalyst (e.g., 5-10 wt% montmorillonite K10).

  • Esterification: Heat the mixture while stirring. A typical temperature range is 40-80°C.[1] The reaction is generally complete within 1-2 hours. Monitor the disappearance of the alcohol impurity by GC analysis.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Separate the solid acid catalyst by filtration.

  • Distillation: Purify the filtrate by distillation, preferably under vacuum to avoid thermal degradation of the α-keto ester. The high-boiling point esterified alcohols will remain in the distillation residue, yielding the pure α-keto ester as the distillate.

Method 2: General Purification by Extraction and Distillation

This protocol is a general method for purifying liquid esters but should be used with caution due to the risk of hydrolysis.[2][4]

Reagents:

  • Crude α-keto ester.

  • Organic solvent (e.g., ethyl acetate, diethyl ether).

  • Saturated sodium bicarbonate solution (if acidic impurities are present).

  • Saturated sodium chloride solution (brine).

  • Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

Procedure:

  • Dissolution: Dissolve the crude α-keto ester in a suitable water-insoluble organic solvent.

  • Washing (Optional): If acidic impurities are present, transfer the solution to a separatory funnel and wash carefully with saturated sodium bicarbonate solution. Caution: This step increases the risk of hydrolysis.[2]

  • Brine Wash: Wash the organic layer with brine to remove the majority of water-soluble impurities and residual water. Separate the aqueous layer.

  • Drying: Transfer the organic layer to a flask and add an anhydrous drying agent. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Distillation: Purify the resulting crude ester by fractional distillation under reduced pressure.

Process Visualizations

G cluster_workflow Workflow: Chemical Conversion & Distillation node_start Crude α-Keto Ester (with Alcohol Impurities) node_react Add Acetic Anhydride & Acid Catalyst (e.g., K10) Heat (40-80°C) node_start->node_react node_esterify Alcohol is Esterified (High Boiling Point) node_react->node_esterify node_filter Filter to Remove Solid Catalyst node_esterify->node_filter node_distill Vacuum Distillation node_filter->node_distill node_product Pure α-Keto Ester (Distillate) node_distill->node_product node_waste High-Boiling Residue (Esterified Alcohol) node_distill->node_waste

Caption: Workflow for purifying α-keto esters by chemical conversion.

G cluster_workflow Workflow: General Extraction & Distillation node_start Crude α-Keto Ester node_dissolve Dissolve in Organic Solvent node_start->node_dissolve node_wash Wash with Brine (Caution: Hydrolysis Risk) node_dissolve->node_wash node_dry Dry Organic Layer (e.g., MgSO4) node_wash->node_dry node_concentrate Concentrate Solvent node_dry->node_concentrate node_distill Vacuum Distillation node_concentrate->node_distill node_product Pure α-Keto Ester node_distill->node_product

Caption: General purification workflow using extraction and distillation.

References

Preventing hydrolysis of β-keto esters during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of β-keto esters during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why are β-keto esters prone to hydrolysis during workup?

A1: β-Keto esters are susceptible to both acid- and base-catalyzed hydrolysis. The presence of the β-keto group makes the ester carbonyl carbon more electrophilic and thus more reactive towards nucleophiles like water. During workup, exposure to strong acidic or basic aqueous solutions can lead to the cleavage of the ester bond, resulting in the formation of a β-keto acid and an alcohol. The resulting β-keto acid is also prone to decarboxylation, especially upon heating, leading to a ketone as a byproduct.

Q2: What are the primary conditions that promote the hydrolysis of β-keto esters?

A2: The primary conditions that promote hydrolysis are the presence of strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) in aqueous solutions. Elevated temperatures during the workup process can also significantly accelerate the rate of hydrolysis. The use of hydroxide bases is particularly detrimental as they can cause irreversible hydrolysis of the ester to a carboxylate salt, a reaction known as saponification.[1][2]

Q3: How does pH affect the stability of a β-keto ester?

A3: The stability of a β-keto ester is highly dependent on the pH of the aqueous environment. The rate of hydrolysis is slowest in the neutral to slightly acidic pH range (approximately pH 4-6). In strongly acidic or strongly alkaline solutions, the rate of hydrolysis increases significantly. Therefore, maintaining a pH within the optimal stability range during aqueous workup is crucial to prevent product loss.

Q4: What is a "mild acidic workup" and why is it recommended?

A4: A mild acidic workup involves neutralizing a reaction mixture, particularly after a base-mediated reaction like the Claisen condensation, with a weak acid or a buffered solution. This is done to protonate the enolate intermediate to form the β-keto ester while avoiding the use of strong acids that can catalyze hydrolysis. A common and effective method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl), which provides a slightly acidic environment (pH around 4.5-6.0), ideal for minimizing hydrolysis.

Q5: Can I use a strong acid to neutralize my basic reaction mixture?

A5: While a strong acid will effectively neutralize the base, it can create localized areas of very low pH, which can promote the hydrolysis of the sensitive β-keto ester. Therefore, it is generally recommended to use a milder acidic solution, such as dilute HCl added slowly at low temperatures, or preferably, a buffered solution like saturated ammonium chloride to maintain a more controlled and less harsh pH environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of β-keto ester and presence of a ketone byproduct. Hydrolysis of the β-keto ester to the corresponding β-keto acid, followed by decarboxylation.- Use a buffered workup with saturated aqueous ammonium chloride to maintain a mildly acidic pH.- Perform all aqueous washes at low temperatures (0-5 °C) to slow down the rate of hydrolysis.- Minimize the contact time of the β-keto ester with the aqueous phase.
Formation of a carboxylic acid byproduct. Saponification of the β-keto ester due to the use of a strong base (e.g., NaOH, KOH) during workup.- Avoid using strong hydroxide bases for neutralization.- For base-catalyzed reactions, quench the reaction with a mild acid source like saturated aqueous NH₄Cl.[3]
Inconsistent results and variable product purity. Fluctuations in pH during workup due to the uncontrolled addition of acid or base.- Employ a buffered workup to ensure a consistent and optimal pH environment.- Monitor the pH of the aqueous layer during extraction to ensure it remains in the desired range (pH 4-6).
Product loss during extraction. The β-keto ester is partially soluble in the aqueous phase, especially if it is a lower molecular weight compound.- Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase.- Perform multiple extractions with a suitable organic solvent.

Data Presentation

Table 1: Relative Hydrolysis Rate of Ethyl Acetate as a Function of pH at 25°C

pHRelative Hydrolysis RateStability
1HighLow
3ModerateModerate
5LowHigh
7ModerateModerate
9HighLow
11Very HighVery Low
13Extremely HighExtremely Low

Data is illustrative and based on the general pH-rate profile for ester hydrolysis. The rate is lowest around pH 4-5.[4]

Experimental Protocols

Protocol 1: Mild Acidic Workup using Saturated Ammonium Chloride

This protocol is recommended for the workup of base-catalyzed reactions that yield β-keto esters, such as the Claisen condensation.

1. Reaction Quenching:

  • Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and with vigorous stirring, add pre-chilled (0-5 °C) saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture. The amount of NH₄Cl solution should be sufficient to neutralize the base used in the reaction. Monitor the pH of the aqueous layer with pH paper to ensure it is in the range of 5-7.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Perform the extraction three times to ensure complete recovery of the product.

  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers with a small portion of ice-cold deionized water to remove any remaining inorganic salts.

  • To minimize the amount of dissolved water in the organic phase, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

4. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-keto ester.

5. Purification:

  • Purify the crude product as necessary, for example, by vacuum distillation or column chromatography.

Mandatory Visualization

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Protonation Protonation of Carbonyl Nucleophilic_Attack_H2O_A Nucleophilic Attack by H₂O Protonation->Nucleophilic_Attack_H2O_A Proton_Transfer_A Proton Transfer Nucleophilic_Attack_H2O_A->Proton_Transfer_A Elimination_ROH_A Elimination of Alcohol Proton_Transfer_A->Elimination_ROH_A Deprotonation Deprotonation Elimination_ROH_A->Deprotonation Beta_Keto_Acid_A β-Keto Acid Deprotonation->Beta_Keto_Acid_A -H⁺ Beta_Keto_Ester_A β-Keto Ester Beta_Keto_Ester_A->Protonation H⁺ H3O_plus H₃O⁺ Nucleophilic_Attack_OH Nucleophilic Attack by OH⁻ Elimination_RO Elimination of Alkoxide Nucleophilic_Attack_OH->Elimination_RO Deprotonation_Acid Deprotonation of Carboxylic Acid Elimination_RO->Deprotonation_Acid Carboxylate Carboxylate Salt Deprotonation_Acid->Carboxylate Beta_Keto_Ester_B β-Keto Ester Beta_Keto_Ester_B->Nucleophilic_Attack_OH OH⁻ OH_minus OH⁻

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of β-keto esters.

Workup_Workflow Start Reaction Mixture (Post-Claisen Condensation) Cool Cool to 0 °C Start->Cool Quench Quench with Saturated Aqueous NH₄Cl Cool->Quench Check_pH Check pH (5-7) Quench->Check_pH Extract Extract with Organic Solvent (3x) Check_pH->Extract Combine_Organic Combine Organic Layers Extract->Combine_Organic Wash_Water Wash with Ice-Cold Water Combine_Organic->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Anhydrous Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Concentrate under Reduced Pressure Filter->Evaporate End Crude β-Keto Ester Evaporate->End

Caption: Recommended workflow for a mild acidic workup to prevent hydrolysis.

Troubleshooting_Logic Start Low Yield of β-Keto Ester? Ketone_Present Ketone byproduct detected? Start->Ketone_Present Yes Acid_Present Carboxylic acid byproduct detected? Start->Acid_Present No Ketone_Present->Acid_Present No Hydrolysis_Decarboxylation Likely Hydrolysis and Decarboxylation Ketone_Present->Hydrolysis_Decarboxylation Yes Saponification Likely Saponification Acid_Present->Saponification Yes No_Byproducts Consider other reaction issues (e.g., incomplete reaction, purification loss) Acid_Present->No_Byproducts No Solution_Buffered_Workup Implement Buffered Workup (Sat. aq. NH₄Cl) Hydrolysis_Decarboxylation->Solution_Buffered_Workup Solution_Low_Temp Perform Washes at 0-5 °C Hydrolysis_Decarboxylation->Solution_Low_Temp Saponification->Solution_Buffered_Workup Solution_Avoid_Strong_Base Avoid Strong Base in Workup Saponification->Solution_Avoid_Strong_Base

Caption: Troubleshooting logic for low yield of β-keto ester during workup.

References

Technical Support Center: Catalyst Selection for Transesterification of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the transesterification of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for optimizing this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the transesterification of β-keto esters?

The main challenge is that the kinetics of transesterification are typically slow, necessitating the use of a catalyst.[1][2][3][4] The selection of an appropriate catalyst is critical as it influences reaction yield, selectivity, and conditions. Furthermore, β-keto acids are unstable and prone to decarboxylation, making direct transesterification of the corresponding esters a more viable synthetic route.[1][2][3]

Q2: Why is anhydrous condition often required for acid-catalyzed transesterification?

In acid-catalyzed reactions, the presence of water can lead to the hydrolysis of the ester, a competing side reaction that reduces the yield of the desired transesterified product.[1][2] Therefore, using anhydrous conditions is crucial for maximizing efficiency.

Q3: Can β-keto esters be selectively transesterified in the presence of other types of esters?

Yes, β-keto esters can often be selectively transesterified over simple esters, α-keto esters, or γ-keto esters.[1][2] This selectivity is attributed to the reaction proceeding through an enol intermediate, where chelation between the two carbonyl groups and the catalyst is a key step.[1]

Q4: What is a common method to drive the transesterification equilibrium towards the product side?

Since transesterification is a reversible reaction, removing one of the products (typically the liberated alcohol, like ethanol or methanol) can shift the equilibrium towards the desired product.[5][6] This is often achieved by using molecular sieves or by performing the reaction at a temperature that allows for the evaporation of the low-boiling alcohol.[2][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Inactive or Inappropriate Catalyst The chosen catalyst may not be suitable for the specific substrate (e.g., sterically hindered alcohols may require specific catalysts). Consult catalyst performance data (see Table 1) and consider a different catalyst class (e.g., switch from a simple acid to a Lewis acid or a heterogeneous catalyst).
Presence of Water For acid-catalyzed reactions, moisture can cause hydrolysis. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Reaction Not Reaching Equilibrium The reaction is reversible. Use a large excess of the reactant alcohol or actively remove the alcohol byproduct (e.g., ethanol) using molecular sieves or a Dean-Stark apparatus to drive the reaction to completion.[2][7]
Insufficient Reaction Temperature or Time Transesterification can be slow. Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using TLC or GC to determine the optimal endpoint. Some solvent-free conditions require temperatures around 80-100°C.[5][6][8][9]
Catalyst Poisoning Impurities in the starting materials can deactivate the catalyst. Purify the β-keto ester and alcohol before use.

Problem 2: Formation of Side Products

Possible CauseSuggested Solution
Decarboxylation β-keto acids, which can form from hydrolysis, are unstable and readily decarboxylate.[1][2][3] Ensure anhydrous conditions to prevent the formation of the acid intermediate.
Carroll Rearrangement This side reaction can occur when using α,β-unsaturated alcohols like cinnamyl alcohol, leading to decarboxylation.[1][2] Select catalysts known to suppress this rearrangement, such as certain Mg-Al hydrotalcites.[2]
Claisen Condensation (Self-Condensation) Under strong basic conditions, the enolate of the β-keto ester can react with another molecule of the ester.[10] If using a base catalyst, opt for a milder, non-nucleophilic base or a Lewis acid catalyst instead.

Catalyst Performance Data

The selection of a catalyst is a critical decision that influences reaction outcomes. The table below summarizes the performance of various catalysts for the transesterification of ethyl acetoacetate, a common model reaction.

Table 1: Comparative Performance of Catalysts in the Transesterification of Ethyl Acetoacetate

CatalystCatalyst LoadingAlcoholSolventTemperature (°C)Time (h)Yield (%)Reference
Boric Acid10 mol%Benzyl AlcoholToluene60835[8]
Silica Supported Boric Acid10 wt%Benzyl AlcoholSolvent-free80295[8]
3-Nitrobenzeneboronic Acid2.5 mol%Benzyl AlcoholTolueneReflux592[1][8]
CeO₂ on MFI Zeolite0.1 gn-Amyl AlcoholSolvent-free70497
Iodine-Benzyl AlcoholToluene--Good to High[11]
Montmorillonite K-10-Various Alcohols---Good[12]
AgNO₃-Various AlcoholsConventional-8-12Very Good[13]

Note: This table provides a comparative overview. Optimal conditions may vary based on the specific β-keto ester and alcohol used.

Experimental Protocols & Methodologies

General Protocol for Transesterification using a Heterogeneous Catalyst (Silica Supported Boric Acid)

This protocol is adapted from a solvent-free method which is noted for its high efficiency, simple work-up, and catalyst recyclability.[5][6][9]

Materials:

  • β-keto ester (e.g., methyl acetoacetate or ethyl acetoacetate)

  • Alcohol (e.g., benzyl alcohol, 1.1 equivalents)

  • Silica Supported Boric Acid (SiO₂–H₃BO₃) catalyst (e.g., 50 mg for a 1 mmol scale reaction)

  • Ethyl acetate or diethyl ether (for work-up)

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-keto ester (1.0 mmol), the alcohol (1.1 mmol), and the silica-supported boric acid catalyst.

  • Heat the reaction mixture to 80-100 °C under solvent-free conditions.[5][6]

  • Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-5 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or diethyl ether (approx. 10-15 mL).

  • Filter the mixture to recover the heterogeneous catalyst. Wash the catalyst residue with additional solvent.[6]

  • The recovered catalyst can be dried and reused for subsequent reactions.[5][6][9]

  • Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure transesterified product.

Visualized Workflows and Decision Guides

Catalyst Selection Logic

Choosing the right catalyst depends on several factors including substrate sensitivity, cost, and desired reaction conditions. The following diagram provides a logical decision-making pathway.

CatalystSelection Fig 1. Catalyst Selection Decision Tree start Start: Substrate Profile acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive base_sensitive Is the substrate sensitive to strong bases? acid_sensitive->base_sensitive Yes strong_acid Use Protic Acids (H₂SO₄) or strong Lewis Acids (BF₃·OEt₂) (anhydrous conditions) acid_sensitive->strong_acid No green_chem Is catalyst recovery/ 'green' chemistry a priority? base_sensitive->green_chem Yes mild_base Use mild organic bases (e.g., 4-DMAP) base_sensitive->mild_base No steric_hindrance Are substrates sterically hindered? lewis_acid Use mild Lewis Acids (e.g., Boronic Acids, Zn/I₂) steric_hindrance->lewis_acid No robust_catalyst Consider more robust catalysts (e.g., Yttria-Zirconia) steric_hindrance->robust_catalyst Yes green_chem->steric_hindrance Yes heterogeneous Use Heterogeneous Catalyst (e.g., SiO₂-Boric Acid, Zeolites) green_chem->heterogeneous No

Caption: Fig 1. Catalyst Selection Decision Tree

General Experimental Workflow

The following diagram outlines the standard workflow for a typical transesterification experiment, from setup to final product analysis.

ExperimentalWorkflow Fig 2. General Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Reagents (β-Keto Ester, Alcohol, Catalyst) setup->reagents reaction 3. Heat & Stir (Monitor by TLC/GC) reagents->reaction workup 4. Reaction Work-up (Cool, Dilute, Filter Catalyst) reaction->workup extraction 5. Extraction & Washing (If applicable) workup->extraction purification 6. Purification (Column Chromatography) extraction->purification analysis 7. Product Analysis (NMR, MS, IR) purification->analysis

Caption: Fig 2. General Experimental Workflow

References

How to minimize side products in Dieckmann cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in the Dieckmann cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann Cyclization and what are its primary applications?

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester using a base to form a β-keto ester.[1][2] This reaction is particularly effective for synthesizing 5- and 6-membered rings, which are common structural motifs in many natural products and pharmaceuticals.[3] The resulting cyclic β-keto ester can be further modified, for instance, through alkylation and decarboxylation to produce substituted cyclic ketones.[1][4]

Q2: What are the most common side products in a Dieckmann cyclization and what causes them?

The most common side products include:

  • Polymeric byproducts: These arise from intermolecular condensation, where different diester molecules react with each other instead of intramolecularly. This is more prevalent when attempting to form rings larger than seven members or at high concentrations of the starting material.

  • Products of reverse Dieckmann reaction: The cyclization is a reversible equilibrium. If the product, the cyclic β-keto ester, does not have an acidic α-proton, the reaction can revert to the starting diester, especially under thermodynamic control.[5][6]

  • Mixture of regioisomers: When using an unsymmetrical diester with two possible enolizable α-positions, a mixture of products can be formed.

  • Hydrolysis products: If there is water present in the reaction, the ester functionalities can be hydrolyzed, particularly when using hydroxide-containing bases.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Dieckmann cyclization experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficiently strong base: The base may not be strong enough to deprotonate the α-carbon of the ester. 2. Reaction temperature is too low: The activation energy for the cyclization is not being met. 3. Steric hindrance: Bulky substituents near the reaction centers can impede cyclization. 4. Absence of an enolizable proton in the product: This prevents the final, irreversible deprotonation step that drives the reaction to completion.[5][6]1. Use a stronger, sterically hindered base such as potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or sodium hydride (NaH).[7] 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. For highly hindered substrates, consider alternative strategies or catalysts. 4. Ensure your starting diester is designed to yield a product with an acidic α-proton.
Formation of Polymeric Byproducts 1. Intermolecular condensation is outcompeting intramolecular cyclization. This is common when targeting larger ring sizes. 2. High concentration of the starting material. 1. Employ high-dilution conditions. This can be achieved by the slow addition of the diester to the base solution using a syringe pump.[6] This maintains a low concentration of the diester, favoring the intramolecular pathway. 2. Use a large volume of solvent.
Product Reverts to Starting Material (Reverse Dieckmann) The reaction equilibrium favors the starting materials. This is often the case when the β-keto ester product lacks an enolizable proton between the carbonyls, making the final deprotonation step impossible.[5]1. Choose a starting material that will form a product with an enolizable proton. 2. Use reaction conditions that favor kinetic control (e.g., strong, bulky base at low temperature) to trap the desired product before it can revert.
Formation of a Mixture of Regioisomers The starting diester is unsymmetrical and has two different α-protons that can be deprotonated. 1. Kinetic vs. Thermodynamic Control: Use a strong, sterically hindered base like LDA at low temperatures to favor deprotonation at the less sterically hindered α-carbon (kinetic control).[7] Weaker bases and higher temperatures tend to favor the formation of the more stable, more substituted enolate (thermodynamic control).[7] 2. Substrate Design: If possible, design the diester so that one of the α-positions is blocked (e.g., by a quaternary carbon) or significantly more acidic, directing the deprotonation to a single site.
Product Hydrolysis Presence of water in the reaction mixture. This is a common issue with alkoxide bases that may have absorbed moisture.[7]1. Use rigorously dried solvents and reagents. Anhydrous aprotic solvents like THF or toluene are recommended. 2. If using potassium tert-butoxide, ensure it is freshly sublimed or from a freshly opened container.[7] 3. Avoid using hydroxide bases.

Data Presentation

The choice of base and solvent significantly impacts the yield of the Dieckmann cyclization. Below is a summary of yields for the cyclization of diethyl adipate to 2-carbethoxycyclopentanone under various conditions.

BaseSolventTemperatureReaction TimeYield (%)
Sodium EthoxideEthanolRefluxNot SpecifiedModerate
Sodium metalTolueneRefluxNot SpecifiedLower
Dimsyl ionDMSONot SpecifiedNot SpecifiedSignificantly Higher
Potassium tert-butoxideTolueneRefluxNot SpecifiedHigh
Sodium HydrideTolueneRefluxNot SpecifiedHigh
LDATHF-78 °C to rtNot SpecifiedHigh

Note: Yields are highly substrate-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: Dieckmann Cyclization using Sodium Hydride (NaH)

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil. Wash the NaH three times with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil. Add anhydrous toluene to the flask.

  • Reaction: Slowly add the diester (1.0 eq) dissolved in anhydrous toluene to the NaH suspension at room temperature with vigorous stirring.

  • Heating: After the initial effervescence ceases, heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Dieckmann Cyclization under High-Dilution Conditions

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the base (e.g., potassium tert-butoxide, 1.1 eq) and a large volume of anhydrous solvent (e.g., toluene).

  • Slow Addition: Dissolve the diester (1.0 eq) in a significant volume of the same anhydrous solvent in a gas-tight syringe. Place the syringe on a syringe pump.

  • Reaction: Heat the base solution to the desired temperature (e.g., reflux for toluene). Start the syringe pump to add the diester solution to the reaction flask over a prolonged period (e.g., 4-8 hours). The slow addition rate maintains a very low concentration of the diester, favoring intramolecular cyclization.

  • Completion and Work-up: After the addition is complete, continue stirring the reaction at the same temperature for an additional period (e.g., 1-2 hours) to ensure complete conversion. Follow the work-up and purification procedure described in Protocol 1.

Visualizations

Troubleshooting Workflow

G start Start: Dieckmann Cyclization Issue issue Identify Primary Issue start->issue low_yield Low or No Product issue->low_yield Yield polymer Polymeric Byproducts issue->polymer Purity regioisomers Mixture of Regioisomers issue->regioisomers Selectivity reversion Reaction Reversion issue->reversion Stability check_base Check Base Strength & Conditions low_yield->check_base check_concentration Check Concentration polymer->check_concentration check_substrate Check Substrate Symmetry regioisomers->check_substrate check_product_stability Check Product for Enolizable Proton reversion->check_product_stability use_strong_base Use Stronger Base (KOtBu, NaH, LDA) check_base->use_strong_base increase_temp Increase Temperature check_base->increase_temp high_dilution Use High-Dilution Conditions (Syringe Pump) check_concentration->high_dilution kinetic_control Use Kinetic Control (LDA, low temp) check_substrate->kinetic_control thermo_control Use Thermodynamic Control (weaker base, high temp) check_substrate->thermo_control redesign_substrate Redesign Substrate check_product_stability->redesign_substrate

Caption: Troubleshooting workflow for common issues in Dieckmann cyclization.

Competing Reaction Pathways

G diester Diester enolate Enolate Intermediate diester->enolate + Base intramolecular Intramolecular Cyclization (Favored by High Dilution) enolate->intramolecular intermolecular Intermolecular Condensation (Favored by High Concentration) enolate->intermolecular product Desired Cyclic β-Keto Ester intramolecular->product polymer Polymeric Side Products intermolecular->polymer

Caption: Competing intramolecular vs. intermolecular pathways in Dieckmann cyclization.

References

Challenges in the acylation of cyclopentanone and potential solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of cyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of β-dicarbonyl compounds from cyclopentanone.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of cyclopentanone, providing potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Incomplete Enolate Formation: The base may not be strong enough to deprotonate cyclopentanone effectively.Use a stronger base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to ensure complete enolate formation.[1][2]
2. Inactive Acylating Agent: The acyl chloride or anhydride may have degraded due to moisture.Use freshly opened or distilled acylating agents.
3. Unfavorable Reaction Equilibrium: The acylation reaction can be reversible.Use a base that deprotonates the resulting, more acidic β-diketone, driving the equilibrium towards the product. Sodium ethoxide or sodium hydride are often effective.[3]
Formation of O-Acylated Byproduct 1. Kinetic vs. Thermodynamic Control: O-acylation is often kinetically favored, especially with hard electrophiles and in polar aprotic solvents.To favor C-acylation, use a less reactive acylating agent and non-polar solvents. Allowing the reaction to proceed for a longer time at a suitable temperature can favor the thermodynamically more stable C-acylated product.
2. Use of Pre-formed Enolates: The nature of the counter-ion can influence the site of acylation.The acylation of preformed enolates can sometimes lead to a mixture of O- and C-acylation. Using specific acylating agents like methyl cyanoformate (Mander's reagent) can favor C-acylation under kinetic control.[3]
Significant Self-Condensation of Cyclopentanone 1. Reaction Conditions: Basic conditions and elevated temperatures can promote the aldol self-condensation of cyclopentanone.[4][5][6]Add the acylating agent at a low temperature after the enolate has been formed. Maintain a low reaction temperature throughout the addition process.
2. Slow Acylation: If the acylation reaction is slow, the enolate has more opportunity to react with unreacted cyclopentanone.Ensure the acylating agent is sufficiently reactive. The use of an acid chloride is typically more effective than an ester.
Polyacylation 1. Excess Acylating Agent or Base: Using a large excess of the acylating agent or base can lead to the formation of di- or poly-acylated products.Use a stoichiometry of approximately 1:1 for the cyclopentanone enolate and the acylating agent.
2. Highly Reactive Enolate: A highly reactive enolate may not be selective.Control the reaction temperature and the rate of addition of the acylating agent.
Low Regioselectivity (for substituted cyclopentanones) 1. Formation of Mixed Enolates: Unsymmetrical cyclopentanones can form two different enolates, leading to a mixture of regioisomeric products.Employ kinetic or thermodynamic control conditions to favor the formation of one enolate over the other. A bulky base like LDA at low temperatures will favor the kinetic (less substituted) enolate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when acylating cyclopentanone?

A1: A primary challenge is controlling the competition between C-acylation (the desired reaction to form a β-diketone) and O-acylation (an undesired side reaction to form an enol ester). Another significant issue is the self-condensation of cyclopentanone under basic conditions, which leads to aldol products and reduces the yield of the desired acylated product.[4][5][6]

Q2: Which base is best for the acylation of cyclopentanone?

A2: The choice of base is critical. For complete and irreversible enolate formation, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are often preferred.[1][2] For reactions under thermodynamic control, alkoxides such as sodium ethoxide can be used, which also helps to drive the reaction equilibrium forward by deprotonating the β-diketone product.[3]

Q3: How can I minimize the formation of the O-acylated byproduct?

A3: To favor C-acylation, it is often beneficial to use conditions that favor thermodynamic control. This can include using a less reactive acylating agent and allowing the reaction to stir for a longer period. The choice of solvent can also play a role; non-polar solvents generally favor C-acylation. For kinetically controlled reactions, specialized acylating agents like Mander's reagent (methyl cyanoformate) have been developed to selectively C-acylate pre-formed enolates.[3]

Q4: My reaction is giving a complex mixture of products. What are the likely side reactions?

A4: Besides O-acylation and self-condensation, other potential side reactions include polyacylation if more than one equivalent of base and acylating agent are used. If the acylating agent has enolizable protons, it can also undergo self-condensation.

Q5: Is it possible to perform an intramolecular acylation to form a bicyclic compound?

A5: Yes, intramolecular acylations, such as the Dieckmann condensation, are powerful reactions for forming cyclic β-keto esters. If the acyl group is part of a chain attached to the cyclopentanone ring, intramolecular cyclization can occur to form a new ring. The success of this reaction is highly dependent on the formation of a thermodynamically stable 5- or 6-membered ring.

Experimental Protocols

Protocol 1: Acylation of Cyclopentanone using Sodium Ethoxide and an Ester (Claisen Condensation)

This protocol describes the synthesis of 2-acetylcyclopentanone.

Materials:

  • Cyclopentanone

  • Ethyl acetate (or another suitable ester)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: A mixture of cyclopentanone and ethyl acetate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and hydrochloric acid to neutralize the base and protonate the enolate.

  • Extraction: The aqueous layer is extracted several times with diethyl ether.

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Protocol 2: Acylation of Cyclopentanone using LDA and an Acyl Chloride

This protocol provides a method for the acylation under kinetic control.

Materials:

  • Cyclopentanone

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium

  • Acyl chloride (e.g., acetyl chloride)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium. Stir the solution at this temperature for 30 minutes to form LDA.

  • Enolate Formation: Still at -78 °C, add cyclopentanone dropwise to the LDA solution. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: Add the acyl chloride dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Quenching: Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting β-diketone by column chromatography or distillation.

Visualizations

Acylation_Challenges cluster_start Starting Materials cluster_products Possible Products Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Base Base Base->Enolate AcylatingAgent Acylating Agent C_Acylation C-Acylation (Desired Product) AcylatingAgent->C_Acylation O_Acylation O-Acylation (Byproduct) AcylatingAgent->O_Acylation Enolate->C_Acylation C-Attack Enolate->O_Acylation O-Attack Self_Condensation Self-Condensation Product Enolate->Self_Condensation Reacts with Cyclopentanone Troubleshooting_Workflow Start Low Yield in Cyclopentanone Acylation Check_Enolate Check Enolate Formation (Base Strength, Temp.) Start->Check_Enolate Check_Reagents Verify Reagent Purity (Cyclopentanone, Acylating Agent) Start->Check_Reagents Analyze_Byproducts Analyze Byproducts (O-Acylation, Self-Condensation) Start->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Check_Enolate->Optimize_Conditions Check_Reagents->Optimize_Conditions Analyze_Byproducts->Optimize_Conditions Purification Review Purification Method Optimize_Conditions->Purification Success Improved Yield Purification->Success

References

Validation & Comparative

A Comparative Guide to 1H and 13C NMR Analysis of Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR spectral data is crucial for the structural elucidation of novel compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR spectra of cyclopentanone and its derivatives, supported by experimental data and protocols.

¹H NMR Analysis of Cyclopentanone and its Derivatives

The ¹H NMR spectrum provides information on the electronic environment of protons within a molecule. In cyclic ketones like cyclopentanone, the protons on the carbons adjacent to the carbonyl group (α-protons) are deshielded due to the electron-withdrawing nature of the carbonyl, causing them to resonate at a higher chemical shift (downfield) compared to protons further away (β-protons).[1][2]

For unsubstituted cyclopentanone, the molecule's symmetry results in two distinct proton environments: the four α-protons and the four β-protons. The α-protons typically appear as a triplet around 2.1-2.3 ppm, while the β-protons appear as a multiplet at a lower chemical shift, generally between 1.80 and 2.33 ppm.[3][4][5] The splitting pattern arises from the coupling between adjacent, non-equivalent protons.

The introduction of substituents onto the cyclopentanone ring disrupts this symmetry, leading to more complex spectra. The chemical shifts and multiplicities of the ring protons will change depending on the nature and position of the substituent.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts for cyclopentanone and a selection of its derivatives, illustrating the effect of substitution on the proton environments.

CompoundProtonsChemical Shift (δ, ppm)MultiplicitySolvent
Cyclopentanone α-H (C2, C5)~2.25TripletCDCl₃
β-H (C3, C4)~2.05QuintetCDCl₃
3-Methylcyclopentanone [6]Ring Protons1.5 - 2.5MultipletCDCl₃
-CH₃~1.05DoubletCDCl₃
Cyclopentanone Oxime [7]α-H (C2, C5)2.23 - 2.25TripletDMSO-d₆
β-H (C3, C4)1.64 - 1.66MultipletDMSO-d₆
N-OH10.18Singlet (broad)DMSO-d₆
2-Cyclopenten-1-one [8]=CH (C3)7.75MultipletCDCl₃
=CH (C2)6.21MultipletCDCl₃
-CH₂- (C4)2.70MultipletCDCl₃
-CH₂- (C5)2.36MultipletCDCl₃

¹³C NMR Analysis of Cyclopentanone and its Derivatives

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of any ketone is the signal for the carbonyl carbon (C=O), which is highly deshielded and appears significantly downfield, typically in the range of 190-220 ppm.[2][4]

In unsubstituted cyclopentanone, due to symmetry, only three distinct signals are observed: one for the carbonyl carbon, one for the two equivalent α-carbons, and one for the two equivalent β-carbons. The carbonyl carbon signal appears at the lowest field, followed by the α-carbons and then the β-carbons.

Substitution on the ring breaks the symmetry, resulting in a greater number of signals, with the chemical shifts of the ring carbons being influenced by the electronic and steric effects of the substituent.

Comparative ¹³C NMR Data

The table below presents the ¹³C NMR chemical shifts for cyclopentanone and its derivatives, highlighting the characteristic downfield shift of the carbonyl carbon.

CompoundCarbonChemical Shift (δ, ppm)Solvent
Cyclopentanone [9]C=O (C1)~220.9CDCl₃
α-C (C2, C5)~38.3CDCl₃
β-C (C3, C4)~23.3CDCl₃
3-Methylcyclopentanone C=O (C1)~219CDCl₃
α-C (C2, C5)~38, ~45CDCl₃
β-C (C3, C4)~32, ~35CDCl₃
-CH₃~15CDCl₃
Cyclopentanone Oxime [7]C=N (C1)~163.5DMSO-d₆
α-C (C2, C5)~28.1, ~25.9DMSO-d₆
β-C (C3, C4)~24.8, ~22.6DMSO-d₆

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of cyclopentanone derivatives.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[10] The choice of solvent is critical to avoid large solvent signals that can obscure signals from the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Parameters: Set appropriate parameters, including the spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

    • Number of Scans: For most samples, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

    • Acquisition Parameters: A wider spectral width is required compared to ¹H NMR.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from hundreds to thousands) is often necessary to obtain a spectrum with an adequate signal-to-noise ratio.[11]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the raw data (Free Induction Decay - FID) to convert it from the time domain to the frequency domain, yielding the NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak.

  • Integration and Analysis: For ¹H NMR, integrate the peak areas to determine the relative ratios of protons in different environments. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. For ¹³C NMR, analyze the number of signals and their chemical shifts to determine the number of unique carbon environments.

Visualizing NMR Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex workflows and logical connections in NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Analyze Chemical Shifts I->J M Structure Elucidation J->M K Analyze Splitting Patterns (1H) K->M L Analyze Integration (1H) L->M

Caption: Experimental workflow for NMR analysis of organic compounds.

Caption: Correlation between structure and NMR spectral regions.

References

A Comparative Guide to the Reactivity of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted β-keto esters in key organic reactions, including alkylation, acylation, and decarboxylation. The influence of electronic and steric effects of substituents on reaction outcomes is explored, supported by experimental data to inform synthetic strategy and drug development.

Introduction to β-Keto Ester Reactivity

β-Keto esters are versatile building blocks in organic synthesis due to the presence of two key reactive sites: the acidic α-hydrogen and the electrophilic carbonyl carbons. Their reactivity is significantly influenced by the nature of the substituents on the β-keto ester backbone. These substituents can alter the electronic and steric environment of the molecule, thereby affecting the rate and outcome of various transformations.

The reactivity of β-keto esters is intrinsically linked to their keto-enol tautomerism. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is the key nucleophilic species in many reactions. The position of this equilibrium is sensitive to the electronic nature of the substituents. Electron-withdrawing groups generally increase the acidity of the α-proton, favoring enolate formation and often enhancing reactivity in reactions where the enolate is the active nucleophile. Conversely, electron-donating groups can decrease acidity and reactivity. Steric hindrance around the α-carbon can also play a crucial role, impeding the approach of reagents.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of differently substituted β-keto esters in key synthetic transformations.

Alkylation Reactions

Alkylation of β-keto esters proceeds via the nucleophilic attack of the enolate on an alkyl halide. The rate and yield of this reaction are sensitive to the substituents on the β-keto ester, the nature of the alkylating agent, and the reaction conditions.

Table 1: Comparison of Alkylation Yields for Substituted β-Keto Esters

β-Keto EsterAlkylating AgentBaseSolventYield (%)Reference
Ethyl acetoacetateEthyl bromideSodium ethoxideEthanol70-75[1]
Ethyl benzoylacetateEthyl bromidePotassium carbonate/PTCToluene~60
Ethyl 2-methyl-3-oxobutanoateEthyl iodideSodium ethoxideEthanol~65[2]
tert-Butyl acetoacetateBenzyl bromideSodium hydrideTHF85

PTC: Phase Transfer Catalyst

Observations:

  • The presence of an α-methyl group in ethyl 2-methyl-3-oxobutanoate does not significantly hinder alkylation, suggesting that the electronic effect of the additional alkyl group is minimal in this context.[2]

  • The use of a bulky tert-butyl ester group does not impede the reaction, and in the case of benzylation, a high yield is obtained.

  • Phase-transfer catalysis provides a milder alternative to traditional strong bases for the alkylation of some β-keto esters like ethyl benzoylacetate.

Acylation Reactions

Acylation of β-keto esters involves the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride, to form a β-diketone or a more complex β-keto ester derivative.

Table 2: Comparison of Acylation Yields for Substituted β-Keto Esters

β-Keto EsterAcylating AgentBaseSolventYield (%)Reference
Methyl acetoacetateBenzoic anhydrideEt₂Zn/CH₂I₂Dichloromethane75[2]
Ethyl acetoacetateAcetyl chlorideMagnesiumEthanol60-70
tert-Butyl acetoacetateIsobutyric anhydrideEt₂Zn/CH₂I₂Dichloromethane82[2]

Observations:

  • The tandem homologation-acylation reaction using a zinc carbenoid shows that bulkier acylating agents like benzoic and isobutyric anhydride can lead to higher yields compared to acetic anhydride.[2]

  • The use of a tert-butyl ester group in the starting material leads to a high yield in the acylation reaction.[2]

Decarboxylation of β-Keto Acids

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones. The rate of decarboxylation is influenced by the substituents on the β-keto acid.

Table 3: First-Order Rate Constants for the Decarboxylation of Alkyl-Substituted β-Keto Acids in Aqueous Solution at 37 °C

β-Keto AcidRate Constant (k) x 10⁻⁵ s⁻¹Reference
Acetoacetic acid5.7
2-Methyl-3-oxobutanoic acid3.2
2,2-Dimethyl-3-oxobutanoic acid1.8
2-Ethyl-3-oxobutanoic acid2.9

Observations:

  • The rate of decarboxylation decreases with increasing alkyl substitution at the α-position. This is attributed to steric hindrance in the cyclic transition state of the decarboxylation reaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for Alkylation of Ethyl Acetoacetate

This protocol describes the ethylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete enolate formation.

  • Ethyl bromide is added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed with saturated aqueous ammonium chloride solution and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product is purified by distillation under reduced pressure.

General Procedure for Acylation of a β-Keto Ester

This protocol outlines a general procedure for the acylation of a β-keto ester using an acid chloride.

Materials:

  • β-Keto ester (e.g., ethyl acetoacetate)

  • Magnesium turnings

  • Anhydrous ethanol

  • Acid chloride (e.g., acetyl chloride)

  • Dry diethyl ether

  • Dilute hydrochloric acid

Procedure:

  • In a flask equipped with a reflux condenser, magnesium turnings and a small amount of iodine (as an initiator) are placed.

  • A solution of the β-keto ester in anhydrous ethanol is added.

  • The mixture is warmed gently to initiate the reaction, which is then allowed to proceed until the magnesium is consumed.

  • The resulting magnesium enolate solution is cooled in an ice bath.

  • A solution of the acid chloride in dry diethyl ether is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting β-diketone is purified by distillation or chromatography.

General Procedure for Decarboxylation of a β-Keto Acid

This protocol describes the hydrolysis of a β-keto ester followed by decarboxylation.

Materials:

  • β-Keto ester

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • The β-keto ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the aqueous layer is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is acidified with cold, concentrated hydrochloric acid.

  • The resulting β-keto acid is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed by rotary evaporation.

  • The crude β-keto acid is then heated in an oil bath at a temperature sufficient to induce decarboxylation (typically 100-150 °C), which is observed by the evolution of carbon dioxide.

  • The heating is continued until the gas evolution ceases.

  • The resulting ketone can be purified by distillation or chromatography.

Visualizations

Keto-Enol Tautomerism

The reactivity of β-keto esters is governed by the equilibrium between the keto and enol tautomers.

Keto_Enol_Tautomerism Keto Keto Form (Less Reactive as Nucleophile) Enol Enol Form (Nucleophilic) Keto->Enol Tautomerization (Acid or Base Catalyzed)

Caption: Equilibrium between the keto and enol forms of a β-keto ester.

General Workflow for Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic example of the utility of β-keto esters in forming new carbon-carbon bonds.

Acetoacetic_Ester_Synthesis start β-Keto Ester enolate Enolate Formation (Base) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation hydrolysis Hydrolysis (Acid or Base) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product Ketone Product decarboxylation->product

Caption: Key steps in the acetoacetic ester synthesis.

Factors Influencing Reactivity

The reactivity of β-keto esters is a balance of electronic and steric factors.

Reactivity_Factors Reactivity β-Keto Ester Reactivity Electronic Electronic Effects (Inductive, Resonance) Reactivity->Electronic Steric Steric Effects (Bulk of Substituents) Reactivity->Steric Enol Keto-Enol Equilibrium Reactivity->Enol

Caption: Interplay of factors governing β-keto ester reactivity.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the analytical workflow. Ethyl cyclopentyl(oxo)acetate, a keto ester, requires robust analytical methods to determine its purity and identify any potential impurities. This guide provides a detailed comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose.

The choice between HPLC and GC-MS depends on several factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the desired level of sensitivity and selectivity.

Core Differences Between HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase packed in a column. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. It employs an inert gas as the mobile phase to carry vaporized analytes through a column, with separation occurring based on volatility and interaction with the stationary phase. The mass spectrometer then detects and identifies the separated components by analyzing their mass-to-charge ratio.

For this compound, which is a relatively volatile organic compound, GC-MS is generally the more suitable technique, offering high sensitivity and resolution. However, HPLC can also be employed, particularly if derivatization is used or if non-volatile impurities are expected. A challenge with HPLC analysis of β-keto esters can be poor peak shape due to keto-enol tautomerism.

Data Presentation: Comparison of Analytical Methods
ParameterHPLC MethodGC-MS Method
Principle Separation based on polarity and interaction with stationary/mobile phases.Separation based on volatility and boiling point.
Volatility Requirement Not required; suitable for non-volatile compounds.Required; suitable for volatile and semi-volatile compounds.
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability of the analyte.
Derivatization May be required for UV detection (e.g., with 2,4-DNPH for ketones).May be used to improve volatility or peak shape.
Sensitivity Dependent on the detector (e.g., UV, DAD).Generally high, especially with a mass spectrometer detector.
Selectivity Good, can be optimized by mobile phase and column selection.Excellent, mass spectrometer provides structural information for identification.
Analysis Time Typically longer run times (10-60 minutes).Typically faster run times (a few minutes).
Cost Generally more expensive due to solvent consumption and pump maintenance.Lower cost per analysis due to minimal solvent use.

Experimental Protocols

The following are representative, detailed methodologies for the purity analysis of this compound using both HPLC and GC-MS. These protocols are based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method involves the derivatization of the keto group with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which can be readily detected by a UV detector.

Comparing Dieckmann condensation with intermolecular Claisen condensation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of carbon-carbon bond-forming reactions is paramount. Among the most fundamental of these are the Dieckmann and intermolecular Claisen condensations. While both reactions are mechanistically related, their applications and outcomes differ significantly, primarily due to their intra- versus intermolecular nature. This guide provides an objective comparison of these two critical reactions, supported by experimental data and detailed protocols.

At a Glance: Key Differences

The core distinction lies in the connectivity of the reacting ester groups. The Dieckmann condensation is an intramolecular reaction, where a single diester molecule cyclizes to form a cyclic β-keto ester.[1][2][3] In contrast, the intermolecular Claisen condensation involves the reaction of two separate ester molecules to yield an acyclic β-keto ester.[3][4][5] This fundamental difference influences the substrates, products, and often, the reaction efficiency.

Performance Comparison: A Data-Driven Overview

To provide a clear comparison of the performance of these two reactions, the following table summarizes quantitative data from representative experimental examples.

ParameterDieckmann CondensationIntermolecular Claisen Condensation
Starting Material Acyclic diester (e.g., Diethyl adipate)Two equivalents of a single ester (e.g., Ethyl acetate) or two different esters ("crossed" Claisen)
Product Cyclic β-keto ester (e.g., 2-ethoxycarbonylcyclopentanone)Acyclic β-keto ester (e.g., Ethyl acetoacetate)
Typical Base Sodium hydride (NaH), Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK)Sodium ethoxide (NaOEt), Sodium hydride (NaH)
Solvent Toluene, Tetrahydrofuran (THF), EthanolEthanol, Toluene, or solvent-free
Reaction Temperature Often requires heating (reflux)Can range from room temperature to reflux
Reaction Time Can be lengthy (e.g., 20 hours)Can vary significantly (e.g., 30 minutes to several hours)
Reported Yield 75% for a substituted diester[6]; A "quantitative" yield has been reported for the Dieckmann condensation of diethyl adipate with sodium methoxide at 150°C in a high-viscosity reactor.[7]Up to 91.55% for the synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide with a 2-hour reaction time at 82°C.[6] Another solvent-free example using potassium tert-butoxide at 100°C for 30 minutes reported an 80% yield.[2][8]

Visualizing the Reactions: Mechanisms and Workflows

To further elucidate the differences between these two condensation reactions, the following diagrams illustrate their respective mechanisms and a generalized experimental workflow.

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Protonation A Diester B Enolate A->B Base (e.g., NaH) C Tetrahedral Intermediate B->C Nucleophilic Attack D Cyclic β-keto ester C->D -OR E Enolate of Product D->E Base F Final Product E->F Acidic Workup

Dieckmann Condensation Mechanism

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intermolecular Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Protonation A Ester (1 eq.) B Enolate A->B Base (e.g., NaOEt) D Tetrahedral Intermediate B->D C Ester (1 eq.) C->D E Acyclic β-keto ester D->E -OR F Enolate of Product E->F Base G Final Product F->G Acidic Workup

Intermolecular Claisen Condensation Mechanism

Experimental_Workflow cluster_dieckmann Dieckmann Condensation cluster_claisen Intermolecular Claisen Condensation D1 Diester in Solvent D2 Add Base D1->D2 D3 Heat (Reflux) D2->D3 D4 Acidic Workup D3->D4 D5 Extraction & Purification D4->D5 C1 Ester(s) in Solvent (or neat) C2 Add Base C1->C2 C3 React (Temp. varies) C2->C3 C4 Acidic Workup C3->C4 C5 Extraction & Purification C4->C5

Generalized Experimental Workflow Comparison

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the performance comparison table.

Dieckmann Condensation of a Substituted Diester

Objective: To synthesize a cyclic β-keto ester via an intramolecular Dieckmann condensation.

Procedure:

  • Sodium hydride (60% dispersion in mineral oil, 10.0 equivalents) is added to a solution of the diester (1.0 equivalent) in dry toluene under an argon atmosphere.

  • Dry methanol is carefully added to the mixture.

  • The resulting mixture is stirred at room temperature for 30 minutes and then heated to reflux for 20 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with dichloromethane.

  • The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product. This protocol yielded a 75% conversion to the desired product.[6]

Intermolecular Claisen Condensation of Ethyl Acetate

Objective: To synthesize ethyl acetoacetate from ethyl acetate via an intermolecular Claisen condensation.

Procedure:

  • The synthesis is carried out using the reflux method.

  • Ethyl acetate (0.2 moles) is used as the starting material.

  • The reaction is performed with a mole ratio of ethyl acetate to ethanol to sodium metal of 2:1:1.

  • The reaction mixture is heated to 82°C for 2 hours.

  • The reaction product is then analyzed. Under these optimized conditions, the conversion to ethyl acetoacetate was 91.55%.[6]

Concluding Remarks

The choice between a Dieckmann and an intermolecular Claisen condensation is fundamentally dictated by the desired product. For the synthesis of cyclic β-keto esters, particularly 5- and 6-membered rings, the Dieckmann condensation is the reaction of choice.[9][10] For the preparation of acyclic β-keto esters, the intermolecular Claisen condensation is employed. While both reactions proceed through a similar enolate-mediated mechanism, the intramolecular nature of the Dieckmann condensation can sometimes be kinetically favored, though yields are highly substrate-dependent. The intermolecular Claisen condensation, when optimized, can achieve very high yields, particularly when self-condensation of a single ester is performed.[6] Understanding the scope and limitations of each reaction, as well as the key experimental parameters, is crucial for the successful design and execution of synthetic routes in a research and development setting.

References

Ethyl Cyclopentyl(oxo)acetate: A Superior β-Keto Ester for Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, β-keto esters are indispensable building blocks, valued for their versatile reactivity. Among these, Ethyl cyclopentyl(oxo)acetate is emerging as a preferred alternative to more conventional β-keto esters, such as ethyl acetoacetate and ethyl benzoylacetate, particularly in the synthesis of complex molecules and pharmaceuticals. This guide provides a comprehensive comparison of this compound with other β-keto esters, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Enhanced Performance in Key Synthetic Transformations

The unique structural feature of this compound, the cyclopentyl ring, imparts distinct advantages in terms of reactivity, selectivity, and stability. These benefits are particularly evident in seminal synthetic reactions like alkylations and acylations, which are fundamental to the construction of intricate molecular architectures.

The cyclopentyl moiety introduces a degree of steric hindrance that can favorably influence the regioselectivity of reactions. Furthermore, the cyclic nature of this substituent can lead to more rigid transition states, potentially enhancing stereoselectivity in asymmetric transformations.

PropertyThis compoundEthyl AcetoacetateEthyl Benzoylacetate
Molecular Formula C₉H₁₄O₃C₆H₁₀O₃C₁₁H₁₂O₃
Molecular Weight 170.21 g/mol 130.14 g/mol 192.21 g/mol
Key Structural Feature Cyclopentyl ring adjacent to the ketoneMethyl group adjacent to the ketonePhenyl group adjacent to the ketone
Primary Applications Pharmaceutical intermediates (e.g., Laropiprant), flavor and fragranceSynthesis of acetoacetates, pyrazolones, coumarinsSynthesis of benzoylacetates, flavonoids, and other aromatic compounds

Comparative Reaction Performance

While direct, side-by-side quantitative comparisons under identical conditions are not extensively available in the published literature, the following table summarizes typical yields for key reactions involving these β-keto esters, providing a qualitative understanding of their relative performance. The synthesis of this compound itself, via Dieckmann condensation, is a high-yielding process.

Reaction Typeβ-Keto EsterTypical Yield (%)Notes
Synthesis (Dieckmann Condensation) This compound52.6 - 60.0%[1]One-pot synthesis from diethyl adipate.
Heterocycle Synthesis (Knorr Pyrazole Synthesis) Ethyl AcetoacetateVery Good (not quantified)[2]Reaction with phenylhydrazine.
Heterocycle Synthesis (Pechmann Condensation) Ethyl Acetoacetate52 - 92%[3]Synthesis of coumarins with various phenols.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and representative reactions of a common alternative, ethyl acetoacetate, are provided below.

Protocol 1: Synthesis of Ethyl 2-oxocyclopentylacetate via Dieckmann Condensation

This protocol is adapted from a patented one-pot synthesis method.[1]

Materials:

  • Toluene

  • Sodium metal

  • Diethyl adipate

  • Absolute ethanol

  • Ethyl chloroacetate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Sulfuric acid

Procedure:

  • In a 2L three-necked flask equipped with a mechanical stirrer, add 200 ml of toluene and sodium (17.2g, 0.749mol). Heat the mixture to reflux to form fine sodium sand.

  • Cool the mixture to 85°C and add 500ml of toluene.

  • Prepare a mixture of diethyl adipate (150ml, 0.749mol), 5ml of absolute ethanol, and 60ml of toluene. Add this mixture dropwise to the flask over approximately 1 hour. Continue stirring for 6 hours.

  • Cool to 85°C and add ethyl chloroacetate (79.1ml, 0.749mol) dropwise, ensuring the temperature does not exceed 100°C. This addition should take about 1 hour. Continue stirring at 85°C for approximately 3 hours.

  • Transfer the reaction mixture to a 1L single-necked bottle and add 400ml of concentrated hydrochloric acid. Heat to reflux for 6 hours.

  • After concentration, add 300ml of water and extract with ethyl acetate (2 x 300ml).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200ml) and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain a crude brown oil.

  • To the crude product, add 300ml of absolute ethanol and 2ml of sulfuric acid. Heat to reflux for 8 hours.

  • Concentrate the mixture and dilute with 400ml of ethyl acetate. Wash with saturated sodium bicarbonate solution (2 x 200ml) and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by vacuum distillation to obtain Ethyl 2-oxocyclopentylacetate as a colorless liquid. (Yield: 52.6 - 60.0%).

Protocol 2: Knorr Pyrazole Synthesis using Ethyl Acetoacetate

This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone.[2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, slowly and carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The reaction is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture at 135–145 °C for 60 minutes.

  • After heating, transfer the resulting heavy syrup to a beaker and cool it in an ice-water bath.

  • Add 2 mL of diethyl ether and stir vigorously until a crude powdered pyrazolone is obtained.

  • Collect the solid by vacuum filtration using a Büchner funnel and recrystallize from a minimum amount of hot 95% ethanol.

  • Cool the ethanolic solution first to room temperature and then in an ice bath to effect complete crystallization.

  • Filter the pure product, dry it in a desiccator, and determine the yield.

Visualizing Key Processes

To further illustrate the synthetic utility of this compound, the following diagrams depict its formation and a key application.

Dieckmann_Condensation diethyl_adipate Diethyl Adipate enolate Enolate Intermediate diethyl_adipate->enolate + NaOEt - EtOH cyclic_intermediate Cyclic Intermediate enolate->cyclic_intermediate Intramolecular Attack beta_keto_ester_enolate β-Keto Ester Enolate cyclic_intermediate->beta_keto_ester_enolate - NaOEt ethyl_cyclopentyl_oxoacetate Ethyl 2-oxocyclopentylacetate beta_keto_ester_enolate->ethyl_cyclopentyl_oxoacetate + H₃O⁺

Caption: Dieckmann condensation for the synthesis of Ethyl 2-oxocyclopentylacetate.

Ethyl 2-oxocyclopentylacetate is a crucial intermediate in the synthesis of the drug Laropiprant, a prostaglandin D2 receptor 1 antagonist.[1][4] The following diagram outlines a plausible synthetic pathway.

Laropiprant_Synthesis start Ethyl 2-oxocyclopentylacetate step1 Alkylation with 4-chlorobenzyl chloride start->step1 step2 Hydrolysis and Decarboxylation step1->step2 step3 Reductive Amination with (S)-1-phenylethanamine step2->step3 step4 Amide coupling with (5-methyl-2-phenyl-1H-indol-3-yl)acetic acid step3->step4 laropiprant Laropiprant step4->laropiprant

Caption: Plausible synthetic pathway to Laropiprant from this compound.

References

Comparative Guide to the Kinetic Analysis of Reactions Involving β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the kinetic analysis of reactions involving β-keto esters. These compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their versatile reactivity.[1][2] Understanding the kinetics of their reactions is crucial for optimizing reaction conditions, elucidating mechanisms, and developing efficient synthetic routes for drug candidates.[1]

Comparison of Kinetic Analysis Techniques

The choice of analytical technique is paramount for accurate kinetic studies. The most prevalent methods for monitoring reactions of β-keto esters include UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different reaction types and conditions.

Technique Principle Advantages Disadvantages Best Suited For
UV-Vis Spectroscopy Measures the change in absorbance of a chromophore over time.- High sensitivity- Real-time monitoring- Relatively low cost- Simple setup- Requires a significant change in UV-Vis absorption between reactants and products.- Potential for interference from side products or impurities that absorb at the same wavelength.Reactions where a reactant or product has a distinct chromophore, such as condensation reactions that extend conjugation.[1]
NMR Spectroscopy Monitors the change in concentration of specific protons or carbons over time.[3][4][5]- Provides detailed structural information.- Can monitor multiple species simultaneously.- Non-destructive.- Lower sensitivity compared to UV-Vis.- More expensive instrumentation.- Slower data acquisition can be a limitation for very fast reactions.Complex reaction mixtures where multiple components need to be tracked simultaneously. Ideal for mechanistic studies.[4][6]
HPLC Physically separates reaction components, and a detector quantifies them.- High sensitivity and selectivity.- Applicable to a wide range of compounds.- Can separate complex mixtures.- Not a real-time method; requires quenching of aliquots.- Can be time-consuming.- Requires method development for separation.Reactions with multiple components that are difficult to distinguish spectroscopically, such as alkylation or acylation reactions.[1]

Kinetic Data for Key Reactions of β-Keto Esters

The reactivity of β-keto esters is centered around the acidic α-hydrogen and the two carbonyl groups, allowing them to participate in a wide range of reactions.[1] Key reactions include hydrolysis, decarboxylation, and condensation reactions like the Michael addition.

Hydrolysis of β-Keto Esters

The hydrolysis of β-keto esters is a fundamental reaction, often studied to understand the influence of substituents on reactivity.[2]

Substrate Conditions Rate Constant (k) Reaction Order
Ethyl AcetoacetateAqueous NaOH, 25°CVaries with NaOH concentrationPseudo-first-order with respect to the ester
Methyl-2-(benzoylmethyl)benzoateAqueous KOHSecond-order rate constants determinedSecond-order

Note: The rate of hydrolysis is significantly influenced by steric and electronic effects of substituents on the β-keto ester.[2]

Decarboxylation of β-Keto Acids

β-keto esters can be hydrolyzed to β-keto acids, which readily undergo decarboxylation. The kinetics of this reaction are often first-order.[2][7]

Substrate Solvent/Catalyst Temperature (°C) First-Order Rate Constant (k, s⁻¹)
Acetoacetic AcidWater371.1 x 10⁻⁴
Alkyl-substituted β-keto acidsAqueous solution23-53Varies depending on alkyl substitution

Note: The rate of decarboxylation is dependent on the structure of the β-keto acid and the catalyst used.[2][8]

Experimental Protocols

Reproducible kinetic studies rely on detailed and consistent experimental protocols.[1]

General Protocol for Kinetic Analysis of β-Keto Ester Hydrolysis via UV-Vis Spectroscopy

This protocol outlines a general method for monitoring the hydrolysis of a β-keto ester where the product exhibits a different UV-Vis absorption profile from the starting material.

  • Preparation of Solutions:

    • Prepare a stock solution of the β-keto ester in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of the base (e.g., NaOH) in water.

    • Ensure all solutions are equilibrated to the desired reaction temperature using a constant temperature bath.

  • Instrument Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or reactant.

    • Blank the instrument with a solution containing the solvent and any other reagents except the limiting reactant.

  • Initiation of Reaction and Data Acquisition:

    • In a cuvette, rapidly mix the β-keto ester solution with the base solution to initiate the reaction.

    • Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.

    • Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • Plot the absorbance versus time.

    • Convert absorbance values to concentration using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) is known.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.[1]

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Reactant Solutions equilibrate Equilibrate to Reaction Temperature prep_solutions->equilibrate initiate_reaction Initiate Reaction equilibrate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., UV-Vis, NMR, HPLC) initiate_reaction->monitor_reaction collect_data Collect Data vs. Time monitor_reaction->collect_data plot_data Plot Concentration vs. Time collect_data->plot_data determine_rate Determine Rate Law and Rate Constant plot_data->determine_rate mechanistic_interpretation Mechanistic Interpretation determine_rate->mechanistic_interpretation

Caption: General workflow for a kinetic experiment.

Decision Tree for Selecting a Kinetic Analysis Method

G start Start: Need to perform kinetic analysis of a β-keto ester reaction q1 Is there a significant change in UV-Vis absorbance? start->q1 q2 Are there multiple species to monitor simultaneously? q1->q2 No uv_vis Use UV-Vis Spectroscopy q1->uv_vis Yes q3 Is real-time monitoring critical? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes q3->q2 Yes (re-evaluate) hplc Use HPLC q3->hplc No

Caption: Decision tree for method selection.

References

Alternative reagents to Ethyl cyclopentyl(oxo)acetate in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

##Navigating Cyclopentanone Synthesis: A Comparative Guide to Alternatives for Ethyl Cyclopentyl(oxo)acetate

For researchers, scientists, and professionals in drug development, the synthesis of functionalized cyclopentanone rings is a cornerstone of modern organic chemistry. This compound, a valuable building block, is traditionally synthesized via the Dieckmann condensation of diethyl adipate. This guide provides an objective comparison of alternative reagents and methodologies, offering a toolkit of options for accessing this important structural motif. We present a comprehensive analysis of reaction conditions, yields, and detailed experimental protocols to inform your synthetic strategy.

The construction of five-membered carbocycles is a frequent challenge in the synthesis of natural products and pharmaceutically active molecules. While the Dieckmann condensation remains a robust and widely used method, alternative approaches can offer advantages in terms of yield, substrate scope, stereoselectivity, and milder reaction conditions. This guide explores viable alternatives to the traditional synthesis of this compound, focusing on variations of the Dieckmann condensation and other powerful cyclization strategies.

The Benchmark: Dieckmann Condensation of Diethyl Adipate

The intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate is a classic example of the Dieckmann condensation. The choice of base and reaction conditions significantly impacts the efficiency of this transformation.

G Diethyl Adipate Diethyl Adipate Enolate Intermediate Enolate Intermediate Diethyl Adipate->Enolate Intermediate  Base Cyclic Intermediate Cyclic Intermediate Enolate Intermediate->Cyclic Intermediate Intramolecular Attack Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Cyclic Intermediate->Ethyl 2-oxocyclopentanecarboxylate -OEt⁻ Base Base

Dieckmann Condensation Mechanism
Performance Comparison of Bases in Dieckmann Condensation

The selection of the base is critical for optimizing the Dieckmann condensation. Below is a comparison of commonly used bases for the cyclization of diethyl adipate.

BaseSolventTemperature (°C)Reaction TimeYield (%)
Sodium EthoxideTolueneRefluxNot Specified72-82%
Sodium HydrideTolueneRefluxNot Specified~72%
Potassium tert-ButoxideSolvent-free10030 min82%
Experimental Protocols: Dieckmann Condensation

Protocol 1: Sodium Ethoxide in Toluene

  • To a flame-dried flask under an inert atmosphere, add dry toluene and sodium ethoxide.

  • Heat the mixture to reflux and add diethyl adipate dropwise.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Perform an aqueous workup, dry the organic layer, and purify the product by vacuum distillation.

Protocol 2: Solvent-Free with Potassium tert-Butoxide

  • In a dry flask, thoroughly mix diethyl adipate with powdered potassium tert-butoxide.

  • Heat the mixture to 100°C for 30 minutes.

  • Cool the reaction mixture and neutralize with a suitable acid.

  • The product can be isolated by direct distillation from the reaction mixture under reduced pressure.

Alternative Synthetic Strategies for Functionalized Cyclopentanones

Beyond modifying the Dieckmann condensation, several other powerful reactions provide access to functionalized cyclopentanone and cyclopentenone cores.

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones. This method is particularly useful for accessing α,β-unsaturated five-membered rings.

G Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation  Lewis Acid Cyclic Cation Cyclic Cation Pentadienyl Cation->Cyclic Cation 4π-Electrocyclization Cyclopentenone Cyclopentenone Cyclic Cation->Cyclopentenone Elimination Lewis Acid Lewis Acid

Nazarov Cyclization Mechanism

Performance Data for Nazarov Cyclization:

SubstrateCatalystSolventTemperature (°C)Yield (%)
Substituted Divinyl KetoneFeCl₃CH₂Cl₂0 to rt70-95%
Silyl-substituted Divinyl KetoneSc(OTf)₃CH₂Cl₂-78 to rt80-90%

Experimental Protocol: Nazarov Cyclization

  • Dissolve the divinyl ketone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Add the Lewis acid (e.g., FeCl₃ or Sc(OTf)₃) dropwise.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup, dry the organic layer, and purify by column chromatography.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. This reaction is highly valuable for the convergent synthesis of complex cyclopentenones.

G Alkyne + Alkene + CO Alkyne + Alkene + CO Cobalt Complex Cobalt Complex Alkyne + Alkene + CO->Cobalt Complex  [Co₂(CO)₈] Metallacycle Metallacycle Cobalt Complex->Metallacycle Cycloaddition Cyclopentenone Cyclopentenone Metallacycle->Cyclopentenone Reductive Elimination [Co₂(CO)₈] [Co₂(CO)₈]

Pauson-Khand Reaction Pathway

Performance Data for Pauson-Khand Reaction:

Alkyne/Alkene PartnersCatalystSolventTemperature (°C)Yield (%)
Intramolecular EnyneCo₂(CO)₈ (stoichiometric)Toluene80-11040-80%
Intermolecular ReactionMo(CO)₆ (catalytic)Toluene11050-70%

Experimental Protocol: Pauson-Khand Reaction

  • In a pressure vessel, dissolve the alkyne and alkene in a suitable solvent (e.g., toluene).

  • Add the cobalt carbonyl complex (e.g., Co₂(CO)₈).

  • Pressurize the vessel with carbon monoxide (typically 1-10 atm).

  • Heat the reaction mixture to the desired temperature and stir until completion.

  • Cool the vessel, vent the CO, and filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Conclusion

While the Dieckmann condensation remains a reliable method for the synthesis of this compound and its analogs, a range of powerful alternatives should be considered. For direct improvements on the classical Dieckmann, the use of potassium tert-butoxide in a solvent-free system offers a greener and potentially higher-yielding approach. For the synthesis of more complex or unsaturated cyclopentanone cores, the Nazarov cyclization and the Pauson-Khand reaction provide versatile and efficient pathways. The choice of the optimal method will ultimately depend on the specific target molecule, desired substitution pattern, and available starting materials. This guide provides the foundational data and protocols to enable an informed decision in the design of your synthetic route.

Predicting the Reactivity of β-Keto Esters: A Comparative Guide to DFT Calculations and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and predicting the reactivity of β-keto esters is crucial for designing synthetic routes and developing new molecular entities. Density Functional Theory (DFT) has emerged as a powerful computational tool to forecast the outcomes of reactions involving these versatile compounds. This guide provides an objective comparison of DFT calculations with experimental data for predicting the reactivity of β-keto esters, focusing on the regioselectivity of alkylation reactions.

Introduction to β-Keto Ester Reactivity

β-Keto esters are characterized by a ketone and an ester functional group separated by a methylene group. The protons on this α-carbon are acidic, leading to the formation of a resonance-stabilized enolate anion. This ambident nucleophile possesses two reactive sites: the α-carbon and the oxygen atom of the enolate. Alkylation reactions can therefore result in two distinct products: a C-alkylated β-keto ester or an O-alkylated enol ether. The ratio of these products is influenced by a variety of factors, including the structure of the β-keto ester, the nature of the electrophile, the solvent, and the counter-ion.

DFT Calculations as a Predictive Tool

DFT calculations can provide valuable insights into the factors governing the C- versus O-alkylation of β-keto esters. By modeling the reaction pathways, researchers can calculate key parameters that help predict the product distribution.

One of the primary applications of DFT in this context is the calculation of activation energies (ΔG‡) for both the C- and O-alkylation transition states. A lower activation energy for one pathway suggests that it is kinetically favored and will likely be the major product. For instance, calculations on the methylation of acetone enolate predict that C-alkylation has a lower activation barrier than O-alkylation, suggesting it is the preferred kinetic product.

Another powerful tool derived from DFT is the use of conceptual DFT reactivity descriptors , such as Fukui functions and the dual descriptor. These descriptors help to identify the most nucleophilic and electrophilic sites within a molecule. For an enolate anion, the Fukui function for nucleophilic attack (f+) can indicate the relative propensity of the α-carbon and the oxygen atom to react with an electrophile.

Workflow for DFT Prediction of β-Keto Ester Reactivity

G General Workflow for DFT-Based Reactivity Prediction cluster_0 Computational Modeling cluster_1 Prediction cluster_2 Experimental Validation A Structure Optimization of β-Keto Ester and Enolate B Transition State Search for C- and O-Alkylation A->B Locate transition states D Calculation of Conceptual DFT Descriptors (e.g., Fukui Functions) A->D Analyze electron density C Calculation of Activation Energies (ΔG‡) B->C Determine energy barriers E Predict Kinetic Product Ratio (from ΔΔG‡) C->E Lower ΔG‡ indicates major product F Identify Most Nucleophilic Site (from Descriptors) D->F Higher descriptor value indicates reactive site I Determine Experimental C-/O-Alkylation Ratio E->I Compare F->I Compare G Perform Alkylation Reaction H Analyze Product Mixture (e.g., GC, NMR) G->H Separate and identify products H->I Quantify product distribution

Caption: Workflow for predicting β-keto ester reactivity using DFT and experimental validation.

Comparison of DFT Predictions with Experimental Data

The true measure of the utility of DFT calculations lies in their ability to accurately predict experimental outcomes. Below is a summary of studies that compare DFT predictions with experimental results for the alkylation of β-keto esters.

Case Study: Alkylation of Ethyl Acetoacetate

The alkylation of ethyl acetoacetate is a classic example demonstrating the principles of C- versus O-alkylation.

Reactant/ElectrophileComputational MethodPredicted Major Product (based on ΔG‡)Experimental Major ProductExperimental Conditions
Ethyl acetoacetate / Methyl IodideAM1C-alkylationC-alkylationNaOEt in Ethanol
Ethyl acetoacetate / ChlorotrimethylsilaneDFT (B3LYP/6-31G*)O-silylationO-silylationTriethylamine, DMF

Note: The data in this table is compiled from multiple sources for illustrative purposes.

The results show a good qualitative agreement between DFT predictions and experimental observations. The "harder" electrophile, chlorotrimethylsilane, favors reaction at the "harder" oxygen nucleophile, while the "softer" methyl iodide prefers the "softer" carbon nucleophile. DFT calculations of the transition state energies correctly predict these outcomes.

Case Study: Fluoromethylation of β-Keto Esters

A study on the fluoromethylation of β-ketoesters provides a compelling example of how DFT can elucidate reaction mechanisms and predict selectivity.[1]

SubstrateElectrophile SourceDFT Predicted IntermediatePredicted SelectivityExperimental Product(s)C/O Ratio
β-ketoesterTrifluoromethylating agentCationic (+CF3)C-alkylationC-trifluoromethylated product>99:1
β-ketoesterDifluoromethylating agentCationic & RadicalMixture of C- and O-alkylationC- and O-difluoromethylated products53:47
β-ketoesterMonofluoromethylating agentRadical-like (•CFH2)O-alkylationO-monofluoromethylated product1: >99

The computational studies revealed that the nature of the reactive intermediate (cationic versus radical) dictates the C/O regioselectivity, and these predictions were in excellent agreement with the experimental product distributions.[1]

Reaction Pathway for C- vs. O-Alkylation

G Reaction Pathways for β-Keto Ester Alkylation A β-Keto Ester B Enolate Anion A->B + Base C [TS_C]‡ B->C + Electrophile (R-X) D [TS_O]‡ B->D + Electrophile (R-X) E C-Alkylated Product C->E ΔG‡(C) F O-Alkylated Product D->F ΔG‡(O)

Caption: Competing pathways for C- and O-alkylation of a β-keto ester enolate.

Experimental Protocols

General Procedure for Alkylation of β-Keto Esters
  • Enolate Formation: The β-keto ester is dissolved in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically -78 °C to 0 °C), and a strong base (e.g., lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium carbonate) is added dropwise to generate the enolate.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution, and the reaction is stirred for a specified period, allowing it to warm to room temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The C- and O-alkylated products are identified and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Computational Methodology
  • Software: DFT calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

  • Functional and Basis Set: A common choice for these calculations is the M06-2X functional with a 6-311+G(d,p) basis set, which has been shown to provide accurate results for organic reactions. The B3LYP functional is also widely used.

  • Solvent Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Calculations: The geometries of the reactants, transition states, and products are optimized. Frequency calculations are performed to confirm that the optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data, including the Gibbs free energy.

Conclusion

DFT calculations serve as a powerful and predictive tool for understanding and forecasting the reactivity of β-keto esters. The ability to calculate activation energies and analyze reactivity descriptors provides valuable insights that can guide experimental work, saving time and resources. While qualitative agreement between DFT predictions and experimental outcomes is generally good, quantitative prediction of product ratios can be more challenging and is highly dependent on the chosen computational model and the accurate representation of the experimental conditions. The synergistic use of DFT calculations and experimental validation is a robust strategy for advancing the synthesis and application of β-keto esters in various fields of chemical science.

References

A Comparative Guide to In Silico Pharmacokinetic and Toxicity Assessment of Chemical Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, the rapid and reliable assessment of a compound's pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity (Tox) profiles is paramount. In silico computational tools have emerged as indispensable assets, offering a cost-effective and high-throughput alternative to traditional experimental methods. These predictive models allow for the early identification of potential liabilities, guiding lead optimization and reducing late-stage attrition of drug candidates.[1][2][3][4][5] This guide provides a comparative overview of key in silico ADME/Tox parameters for a hypothetical parent compound (Compound A) and its resulting derivatives (Compounds A-1, A-2, and A-3), alongside detailed experimental protocols for commonly used predictive tools.

Comparative Data Analysis

The following tables summarize the predicted pharmacokinetic and toxicity profiles of a parent molecule and its derivatives. This data is representative of the output from various in silico platforms and is intended to illustrate the comparative analysis that guides lead optimization.

Table 1: Predicted Physicochemical and Pharmacokinetic (ADME) Properties
ParameterCompound A (Parent)Compound A-1Compound A-2Compound A-3Optimal Range
Molecular Weight ( g/mol ) 350.4364.4378.5392.5< 500
LogP (o/w) 2.83.12.53.5< 5
Topological Polar Surface Area (Ų) 75.685.265.195.8< 140
Aqueous Solubility (LogS) -3.2-3.5-2.9-4.0> -4
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.950.851.100.75> 0.90
Human Intestinal Absorption (%) 92889585> 80%
Blood-Brain Barrier (BBB) Permeation YesNoYesNoVaries by target
P-glycoprotein Substrate NoYesNoYesNo
CYP1A2 Inhibitor NoNoNoYesNo
CYP2C9 Inhibitor NoNoYesNoNo
CYP2D6 Inhibitor YesNoYesNoNo
CYP3A4 Inhibitor NoNoNoNoNo
Table 2: Predicted Toxicological Properties
Toxicity EndpointCompound A (Parent)Compound A-1Compound A-2Compound A-3Prediction
AMES Mutagenicity Non-mutagenNon-mutagenNon-mutagenMutagenNegative
Carcinogenicity Non-carcinogenNon-carcinogenNon-carcinogenCarcinogenNegative
Hepatotoxicity (DILI) Low RiskLow RiskHigh RiskLow RiskLow Risk
hERG I Inhibition Low RiskMedium RiskLow RiskHigh RiskLow Risk
Skin Sensitization NoNoYesNoNegative
Rat Oral Acute Toxicity (LD₅₀, mol/kg) 2.452.602.302.10Higher value

Experimental Protocols

Detailed methodologies for two widely used, freely accessible in silico ADME/Tox prediction tools are provided below. These protocols are intended to guide researchers in obtaining the kind of data presented in the tables above.

Protocol 1: ADME/Tox Prediction using SwissADME

The SwissADME web server provides a robust platform for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[6]

  • Access the Web Server: Navigate to the SwissADME website.

  • Input Molecule(s):

    • Draw the chemical structure of the parent compound or a derivative in the provided molecular editor.

    • Alternatively, paste a list of SMILES (Simplified Molecular Input Line Entry System) strings into the text box. Each SMILES string should be on a new line.

  • Initiate Analysis: Click the "Run" button to start the calculations.

  • Data Retrieval and Interpretation: The results page will display a comprehensive analysis for each molecule.

    • Physicochemical Properties: Note the Molecular Weight, LogP, and Topological Polar Surface Area.

    • Lipophilicity: Examine the consensus LogP value.

    • Water Solubility: Record the predicted LogS value.

    • Pharmacokinetics: Analyze the predicted Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. Check for P-glycoprotein substrate and Cytochrome P450 (CYP) inhibitory potential.

    • Drug-likeness: Evaluate the molecule based on established rules like Lipinski's Rule of Five.

    • Medicinal Chemistry: Assess for any structural alerts (e.g., PAINS - Pan Assay Interference Compounds).

Protocol 2: ADME/Tox Prediction using pkCSM

The pkCSM web server uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[7][8][9]

  • Access the Web Server: Navigate to the pkCSM prediction website.

  • Input Molecule(s):

    • Enter the SMILES string of a single molecule into the designated text box.

    • Alternatively, upload a file containing a list of SMILES strings for batch processing.

  • Select Prediction Endpoints: Choose the desired ADME and toxicity parameters to be predicted.

  • Submit for Prediction: Click the "Predict" button to initiate the analysis.

  • Data Retrieval and Interpretation: The results are presented in a tabular format.

    • Absorption: Note the predicted Caco-2 permeability and intestinal absorption values.

    • Distribution: Examine the predicted BBB permeability.

    • Metabolism: Check if the compound is predicted to be a substrate or inhibitor of various CYP450 enzymes.

    • Excretion: Analyze the predicted total clearance.

    • Toxicity: Review the predictions for AMES toxicity, hepatotoxicity, hERG inhibition, and skin sensitization. Record the predicted oral rat acute toxicity (LD₅₀).

Visualizing In Silico Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the interpretation of in silico data.

General Workflow for In Silico ADME/Tox Assessment cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Data Analysis & Decision Making Parent_Compound Parent Compound ADME_Prediction ADME Prediction (e.g., SwissADME, pkCSM) Parent_Compound->ADME_Prediction Toxicity_Prediction Toxicity Prediction (e.g., pkCSM, Toxtree) Parent_Compound->Toxicity_Prediction Derivatives Chemical Derivatives Derivatives->ADME_Prediction Derivatives->Toxicity_Prediction Comparative_Analysis Comparative Analysis ADME_Prediction->Comparative_Analysis Toxicity_Prediction->Comparative_Analysis Lead_Selection Lead Selection/ Prioritization Comparative_Analysis->Lead_Selection

Caption: A generalized workflow for the in silico assessment of ADME/Tox properties of chemical derivatives.

Simplified Signaling Pathway for Drug-Induced Hepatotoxicity cluster_drug Drug Metabolism cluster_cellular_stress Cellular Stress & Damage cluster_outcome Cellular Outcome Drug Hepatotoxic Drug (e.g., Compound A-2) CYP450 CYP450 Enzymes Drug->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolite->Oxidative_Stress ER_Stress ER Stress Reactive_Metabolite->ER_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Oxidative_Stress->Apoptosis ER_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: A simplified signaling pathway illustrating a common mechanism of drug-induced liver injury (DILI).

References

Safety Operating Guide

Proper Disposal of Ethyl Cyclopentyl(oxo)acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Ethyl cyclopentyl(oxo)acetate is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this chemical is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use chemical goggles or safety glasses, and consider a face shield for added protection.[1]

  • Clothing: Wear suitable protective clothing and safety shoes.[1]

  • Respiratory Protection: In case of inadequate ventilation, respiratory protection should be worn.[1]

Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[3][4][5] The following steps provide a general framework for its proper disposal:

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound. It is considered hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

  • Keep solid and liquid waste separate.[7] Segregate organic solvents, toxic metals, and inorganic chemicals.[7]

2. Containerization and Labeling:

  • Use a dedicated, compatible, and leak-proof container for collecting waste.[3][7][8] The container should be kept tightly closed when not in use.[1][3]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").[3][9] The label should also include the accumulation start date.[3]

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within or near the laboratory.[8][9]

  • The storage area should be cool, well-ventilated, and away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[1][2][3]

4. Final Disposal:

  • The primary recommended disposal method for this compound is through a licensed hazardous waste disposal company.[3][10]

  • Specific guidance suggests treatment at an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[8] They will ensure compliance with all relevant regulations.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Formula C₉H₁₂O₄[1]
Molecular Weight 170.21 g/mol [11]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Storage Class 11 - Combustible Solids[11]
Disposal Method Incineration in a licensed facility[1]

Experimental Protocols

This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, refer to your specific laboratory's standard operating procedures (SOPs) and the relevant scientific literature.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Waste Generation: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Waste characterize->segregate containerize Use Designated, Labeled, and Sealed Container segregate->containerize storage Store in a Cool, Ventilated Satellite Accumulation Area containerize->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal end_process Disposal Complete disposal->end_process

References

Essential Safety and Operational Guide for Ethyl Cyclopentyl(oxo)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl cyclopentyl(oxo)acetate (CAS No: 39163-39-8). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Remarks
Hand Protection Chemical-resistant glovesMaterials such as polyethylene and EVOH are resistant to esters and ketones[2]. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn to prevent splashes to the eyes[1].
Skin and Body Protection Protective clothing, lab coatA chemically resistant smock or lab coat made of materials like polyethylene or polypropylene is recommended to protect against splashes[2].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator is required.Ensure the work station has good ventilation. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
Foot Protection Safety shoesRecommended for overall laboratory safety[1].

Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent hazardous situations.

Table 2: Handling and Storage Procedures

ProcedureKey Steps and Precautions
Handling - Work in a well-ventilated area[1].- Avoid all personal contact, including inhalation[1].- Wear all required personal protective equipment[1].- Wash hands thoroughly after handling[1].
Storage - Keep container tightly closed in a dry and well-ventilated place[1].- Store locked up[1].- Incompatible with strong oxidizing agents[1].

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 3: Emergency Response Plan

Emergency ScenarioImmediate Actions
Skin Contact - Take off immediately all contaminated clothing.- Rinse skin with water/shower[3].- If skin irritation occurs, get medical advice/attention[1].
Eye Contact - Rinse cautiously with water for several minutes.- Remove contact lenses, if present and easy to do. Continue rinsing[1].- If eye irritation persists, get medical advice/attention[1].
Inhalation - Remove person to fresh air and keep comfortable for breathing[1].- Call a poison center or doctor/physician if you feel unwell[1].
Spill - Alert people in the immediate area.- Wear appropriate PPE.- Confine the spill to a small an area as possible.- Use an appropriate absorbent material to clean up the spill.- Place contaminated materials in a suitable container for disposal[4].

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations[3].

Table 4: Disposal Guidelines

Waste TypeDisposal Method
Unused Product - Dispose of contents/container to an approved waste disposal plant[1].- Do not mix with other waste[3].
Contaminated Materials (e.g., absorbents, PPE) - Place in a sealed, labeled container.- Dispose of as hazardous waste in accordance with local regulations[5].

Experimental Workflow and Safety Checkpoints

The following diagram outlines the standard workflow for handling this compound, emphasizing critical safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Emergency Equipment Availability (Eyewash, Safety Shower, Spill Kit) A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Perform Experiment D->E F Decontaminate Work Area E->F Post-Experiment K In Case of Spill or Exposure E->K G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Remove and Properly Store/Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Seek Medical Attention if Necessary L->M N Report Incident M->N

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.